5-methyl-dCTP
描述
Structure
3D Structure
属性
CAS 编号 |
22003-12-9 |
|---|---|
分子式 |
C10H18N3O13P3 |
分子量 |
481.18 g/mol |
IUPAC 名称 |
[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O13P3/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
InChI 键 |
NGYHUCPPLJOZIX-XLPZGREQSA-N |
SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
手性 SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
规范 SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
其他CAS编号 |
22003-12-9 |
同义词 |
5-methyl deoxycytidine-5'-triphosphate 5-methyl deoxycytidine-triphosphate 5-methyl-2'-deoxycytidine 5'-triphosphate 5-methyl-dCTP 5-methyldeoxycytidine triphosphate |
产品来源 |
United States |
Foundational & Exploratory
The Role of 5-Methyl-dCTP in Epigenetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA methylation, a pivotal epigenetic modification, plays a crucial role in regulating gene expression, cellular differentiation, and maintaining genome stability. The most studied DNA methylation mark in mammals is 5-methylcytosine (5mC), which is established and maintained by DNA methyltransferases (DNMTs). The advent of synthetic nucleotide analogs, such as 5-methyl-2'-deoxycytidine-5'-triphosphate (5-methyl-dCTP or 5-mdCTP), has provided researchers with a powerful tool to investigate the functional consequences of DNA methylation. This technical guide provides an in-depth overview of the role of 5-mdCTP in epigenetics, covering its synthesis, enzymatic incorporation into DNA, and its utility in studying the effects of DNA methylation on gene expression and DNA-protein interactions. This guide also includes detailed experimental protocols and data to aid researchers in utilizing 5-mdCTP in their studies.
Introduction to this compound and its Significance in Epigenetics
This compound is a modified deoxynucleotide triphosphate that serves as an analog of deoxycytidine triphosphate (dCTP). When used in DNA synthesis reactions, such as the polymerase chain reaction (PCR), 5-mdCTP can be incorporated into the nascent DNA strand in place of dCTP, resulting in a DNA molecule with site-specific or global methylation. This ability to generate fully or partially methylated DNA in vitro makes 5-mdCTP an invaluable tool for a variety of applications in epigenetics research and drug development[1][2].
The primary significance of 5-mdCTP lies in its ability to mimic the natural process of DNA methylation, allowing for the controlled study of its effects. By creating DNA substrates with defined methylation patterns, researchers can investigate:
-
The impact of DNA methylation on gene expression[1].
-
The sensitivity of restriction endonucleases to methylated DNA[1].
-
The binding affinity of specific proteins, such as transcription factors, to methylated DNA.
-
The role of DNA methylation in epigenetic inheritance[3].
-
The development of novel therapeutic agents that target the DNA methylation machinery[4].
Enzymatic Synthesis of this compound
While commercially available, this compound can also be synthesized enzymatically in the laboratory. This process typically involves a multi-step phosphorylation of 5-methyl-2'-deoxycytidine (5-mdC) or 5-methyl-2'-deoxycytidine-5'-monophosphate (5-methyl-dCMP).
Synthesis Pathway
The enzymatic synthesis of this compound generally follows a three-step phosphorylation cascade, starting from 5-methyl-dCMP:
-
5-methyl-dCMP to 5-methyl-dCDP: The first phosphorylation is catalyzed by a nucleoside monophosphate kinase (NMPK), such as deoxycytidylate kinase (dCK), which transfers a phosphate group from a donor like ATP or GTP.
-
5-methyl-dCDP to this compound: The second phosphorylation is carried out by a nucleoside diphosphate kinase (NDPK), which converts the diphosphate to a triphosphate.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Can 5-methylcytosine analogues with extended alkyl side chains guide DNA methylation? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The Advances in the Development of Epigenetic Modifications Therapeutic Drugs Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetics and Drug Discovery | Technology Networks [technologynetworks.com]
An In-depth Technical Guide to 5-methyl-2'-deoxycytidine-5'-triphosphate (5-methyl-dCTP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 5-methyl-2'-deoxycytidine-5'-triphosphate (5-methyl-dCTP), a critical molecule in the study of epigenetics and DNA methylation.
Chemical Structure and Properties
This compound is a modified deoxyribonucleoside triphosphate, analogous to deoxycytidine triphosphate (dCTP), with a methyl group attached to the 5th carbon of the cytosine base. This modification is a key epigenetic marker in the DNA of many organisms.
Below is the chemical structure of this compound:
Caption: Chemical structure of 5-methyl-2'-deoxycytidine-5'-triphosphate.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈N₃O₁₃P₃ (free acid) | [1][2][3] |
| Molecular Weight | 481.18 g/mol (free acid) | [1] |
| Exact Mass | 481.01 g/mol (free acid) | [1] |
| CAS Number | 22003-12-9 | [1][2] |
| Appearance | Colorless to slightly yellow solution in water | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| pH | 7.5 ±0.5 | [1] |
| Spectroscopic Properties (λmax) | 277 nm in Tris-HCl pH 7.5 | [1] |
| Molar Extinction Coefficient (ε) | 9.0 L mmol⁻¹ cm⁻¹ at 277 nm | [1] |
| Storage Conditions | -20°C | [1] |
Biological Role and Significance
This compound is not typically incorporated into DNA during standard replication. Instead, the methylation of cytosine residues primarily occurs post-replication, catalyzed by DNA methyltransferases (DNMTs) which transfer a methyl group from S-adenosyl methionine to the 5th carbon of cytosine within a CpG dinucleotide context.
However, the availability of this compound is crucial for various cellular processes and research applications. It is recognized as the substrate for the Ten-Eleven Translocation (TET) family of enzymes, which are central to the process of DNA demethylation.
The TET Enzyme Pathway and DNA Demethylation
The TET enzymes (TET1, TET2, and TET3) are dioxygenases that play a critical role in erasing DNA methylation marks. They iteratively oxidize the methyl group of 5-methylcytosine (5mC), which is incorporated into DNA, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized forms can then be recognized and excised by the base excision repair (BER) machinery, ultimately leading to the restoration of an unmodified cytosine. This process is fundamental for epigenetic regulation, gene expression, and cellular differentiation.
Caption: The DNA methylation and demethylation cycle involving TET enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Enzymatic Incorporation of this compound into DNA via PCR
This protocol allows for the generation of fully or partially methylated DNA strands for use in various downstream applications, such as studying protein-DNA interactions or assessing the methylation sensitivity of restriction enzymes.
Materials:
-
DNA template
-
Forward and reverse primers
-
DNA polymerase (e.g., Taq polymerase or Vent™ polymerase)
-
10X PCR buffer
-
dNTP mix (dATP, dGTP, dTTP)
-
This compound solution (10 mM)
-
Nuclease-free water
-
Magnesium chloride (MgCl₂) solution (if not included in the buffer)
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions. For a typical 50 µL reaction, the components are as follows:
Component Volume Final Concentration 10X PCR Buffer 5 µL 1X dNTP mix (10 mM each of dATP, dGTP, dTTP) 1 µL 0.2 mM each This compound (10 mM) 1 µL 0.2 mM Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM DNA Template (10-100 ng/µL) 1 µL 10-100 ng DNA Polymerase (5 U/µL) 0.5 µL 2.5 Units | Nuclease-free water | to 50 µL | - |
-
Note: The ratio of this compound to dCTP can be adjusted to generate hemimethylated or partially methylated DNA. For fully methylated DNA, dCTP is completely replaced by this compound.
-
-
PCR Cycling Conditions:
-
The optimal cycling conditions may vary depending on the template and primers. A general protocol is as follows:
Step Temperature Time Cycles Initial Denaturation 95°C 2-5 min 1 Denaturation 95°C 30 sec 30-35 Annealing 55-65°C 30 sec Extension 72°C 1 min/kb Final Extension 72°C 5-10 min 1 | Hold | 4°C | ∞ | |
-
Important Consideration: The incorporation of this compound can increase the melting temperature (Tm) of the DNA. To overcome potential amplification issues, it may be necessary to increase the denaturation temperature to 100°C or add dITP to the reaction mix to destabilize base pairing.[4][5]
-
-
Analysis of PCR Product:
-
Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size.
-
The PCR product can be purified using standard methods for downstream applications.
-
Assay for TET Enzyme Activity on this compound Containing DNA
This protocol describes a method to assess the activity of TET enzymes on a DNA substrate containing 5-methylcytosine. This is often analyzed by detecting the formation of oxidized derivatives using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Methylated DNA substrate (generated via PCR with this compound)
-
Recombinant TET enzyme (e.g., TET1, TET2, or TET3)
-
TET reaction buffer (e.g., 50 mM HEPES pH 8.0, 100 mM NaCl, 2 mM Ascorbic Acid, 1 mM α-ketoglutarate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O)
-
DNA purification kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
TET Enzyme Reaction:
-
In a microcentrifuge tube, set up the following reaction:
Component Amount Methylated DNA substrate 1 µg Recombinant TET enzyme 100-500 nM 10X TET reaction buffer 2 µL | Nuclease-free water | to 20 µL |
-
Incubate the reaction at 37°C for 1-4 hours.
-
-
DNA Digestion to Nucleosides:
-
Purify the DNA from the reaction mixture using a DNA purification kit.
-
Digest the purified DNA to individual nucleosides by incubating with Nuclease P1 followed by alkaline phosphatase according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the levels of 5mC, 5hmC, 5fC, and 5caC.
-
The relative amounts of these modified bases will indicate the activity and processivity of the TET enzyme.
-
Caption: Workflow for assessing TET enzyme activity.
Restriction Endonuclease Sensitivity Assay
This protocol is used to determine if a specific restriction enzyme is sensitive to DNA methylation at its recognition site.
Materials:
-
Unmethylated DNA (from standard PCR)
-
Methylated DNA (from PCR with this compound)
-
Restriction endonuclease of interest
-
10X Restriction enzyme buffer
-
Nuclease-free water
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup:
-
Set up two parallel reactions for each DNA substrate (unmethylated and methylated):
Component Unmethylated DNA Methylated DNA DNA 1 µg 1 µg 10X Restriction Buffer 2 µL 2 µL Restriction Endonuclease (10 U/µL) 1 µL 1 µL | Nuclease-free water | to 20 µL | to 20 µL |
-
Also, prepare control reactions without the restriction enzyme for both DNA types to ensure the integrity of the starting material.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the specific restriction enzyme for 1-2 hours.
-
-
Analysis:
-
Analyze the digestion products on an agarose gel.
-
Interpretation of Results:
-
If the unmethylated DNA is digested and the methylated DNA is not, the enzyme is sensitive to methylation at its recognition site.
-
If both DNA substrates are digested, the enzyme is insensitive to methylation.
-
If neither substrate is digested, there may be an issue with the enzyme or reaction conditions.
-
-
Caption: Logical workflow for determining restriction enzyme sensitivity.
Conclusion
This compound is an indispensable tool for research in epigenetics. Its use in generating methylated DNA substrates allows for detailed studies of DNA-protein interactions, the mechanisms of DNA demethylation by TET enzymes, and the characterization of methylation-sensitive enzymes. The protocols outlined in this guide provide a foundation for researchers to explore the multifaceted roles of DNA methylation in biological systems.
References
- 1. Quantification of Oxidized 5-Methylcytosine Bases and TET Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scholarly Article or Book Chapter | Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation | ID: m039kc58s | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
The Fifth Base: A Technical Guide to 5-Methylcytosine and 5-Methyl-dCTP for Researchers and Drug Development Professionals
December 2025
Abstract
DNA methylation, a fundamental epigenetic mechanism, plays a crucial role in regulating gene expression, genomic stability, and cellular differentiation. The primary mediator of this regulation is 5-methylcytosine (5mC), often referred to as the "fifth base" of DNA. Understanding the biochemistry of 5mC and the tools to study it, such as 5-methyl-2'-deoxycytidine 5'-triphosphate (5m-dCTP), is paramount for researchers in molecular biology, oncology, and drug development. This technical guide provides an in-depth exploration of 5mC and 5m-dCTP, covering their core concepts, quantitative data, detailed experimental protocols, and the signaling pathways they influence.
Introduction to 5-Methylcytosine (5mC)
5-methylcytosine is a modified form of the DNA base cytosine, where a methyl group is covalently attached to the 5th carbon of the pyrimidine ring.[1] This modification does not alter the DNA sequence itself but has profound effects on gene expression.[1] In mammals, 5mC is predominantly found in the context of CpG dinucleotides (a cytosine followed by a guanine).[2] The presence of 5mC in promoter regions of genes is typically associated with transcriptional silencing.[2] This occurs through two primary mechanisms: the methyl group can physically hinder the binding of transcription factors to the DNA, or it can recruit proteins that bind to methylated DNA and initiate the formation of repressive chromatin structures.
The establishment and maintenance of DNA methylation patterns are critical for normal development, including processes like genomic imprinting and X-chromosome inactivation.[2] Aberrant DNA methylation is a hallmark of many diseases, most notably cancer, where global hypomethylation and promoter-specific hypermethylation are common features.
Quantitative Analysis of 5-Methylcytosine
The levels of 5mC can vary significantly between different tissues and cell types, reflecting their unique gene expression profiles. These quantitative differences are critical for understanding the role of DNA methylation in cellular identity and disease.
| Tissue/Cell Type | 5-Methylcytosine Content (mole percent) | Reference |
| Human Thymus | 1.00 | [3] |
| Human Brain | 0.98 | [3] |
| Human Sperm | 0.84 | [3] |
| Human Placenta | 0.76 | [3] |
| Human Cell Lines (Range) | 0.57 - 0.85 | [3] |
Table 1: Quantitative levels of 5-methylcytosine in various human tissues and cells.
Furthermore, the oxidation of 5mC by the Ten-eleven translocation (TET) family of enzymes generates other modified bases, such as 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). The relative abundance of these modifications also varies across tissues.
| Modification | Level in Human Brain (Cerebellum) (per 10^6 nucleosides) | Level in Mouse Brain (per 10^6 nucleosides) | Reference |
| 5-hydroxymethylcytosine (5hmC) | 1550 | 560 | [4] |
| 5-formylcytosine (5fC) | 1.7 | 1.4 | [4] |
| 5-carboxylcytosine (5caC) | 0.15 | 0.12 | [4] |
Table 2: Quantitative levels of 5-methylcytosine oxidation products in human and mouse brain tissue.
Physicochemical Properties of 5-Methylcytosine and 5-Methyl-dCTP
A thorough understanding of the physical and chemical properties of 5mC and its corresponding deoxynucleoside triphosphate, 5m-dCTP, is essential for designing and interpreting experiments.
| Property | 5-Methylcytosine (5mC) | This compound (5m-dCTP) |
| Chemical Formula | C5H7N3O[1] | C10H18N3O13P3 (free acid)[5] |
| Molar Mass | 125.131 g/mol [1] | 481.18 g/mol (free acid)[5] |
| Melting Point | 270 °C[6] | Not applicable |
| Solubility in Water | 34.5 mg/mL[7] | Supplied as an aqueous solution[8] |
| CAS Number | 554-01-8[1] | 22003-12-9[5] |
| Purity | Not applicable | ≥ 95% (HPLC)[5] |
| Storage Conditions | Room temperature | -20°C (short term), -80°C (long term, aliquoted)[9] |
| Spectroscopic Properties | Not applicable | λmax: 277 nm in Tris-HCl, pH 7.5[5] |
Table 3: Physicochemical properties of 5-methylcytosine and this compound.
Signaling Pathway: DNA Methylation
The process of DNA methylation is a tightly regulated enzymatic cascade involving "writer" enzymes that establish and maintain methylation marks. The primary enzymes responsible are the DNA methyltransferases (DNMTs).
The DNA methylation pathway begins with the donation of a methyl group from S-adenosylmethionine (SAM), which is converted to S-adenosylhomocysteine (SAH).[10] De novo methylation, the establishment of new methylation patterns, is carried out by DNMT3A and DNMT3B.[11] During DNA replication, the newly synthesized strand is unmethylated. The maintenance methyltransferase, DNMT1, recognizes the hemi-methylated DNA and methylates the new strand, ensuring the faithful propagation of methylation patterns through cell division.[11]
Experimental Protocols
Whole-Genome Bisulfite Sequencing (WGBS)
WGBS is the gold-standard method for single-base resolution mapping of 5mC across the entire genome.[12][13] The principle of this technique relies on the chemical treatment of DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.[14] Subsequent PCR amplification converts the uracils to thymines. By comparing the sequenced bisulfite-treated DNA to a reference genome, the methylation status of every cytosine can be determined.
Detailed Protocol for WGBS Library Preparation:
-
DNA Fragmentation:
-
Start with high-quality genomic DNA (e.g., 1-5 µg).
-
Fragment the DNA to a desired size range (e.g., 200-400 bp) using mechanical shearing (e.g., Covaris sonication) or enzymatic digestion.
-
-
End Repair and A-tailing:
-
Perform end-repair to create blunt-ended DNA fragments.
-
Add a single adenine (A) nucleotide to the 3' ends of the fragments. This prepares the DNA for ligation with adapters that have a thymine (T) overhang.
-
-
Adapter Ligation:
-
Ligate methylated sequencing adapters to the A-tailed DNA fragments. The use of methylated adapters is crucial to protect them from bisulfite conversion.
-
-
Bisulfite Conversion (using a commercial kit, e.g., Zymo EZ DNA Methylation-Gold™ Kit):
-
Mix 130 µL of CT conversion reagent with up to 100 ng of adapter-ligated DNA.[15]
-
Incubate the mixture at 98°C for 10 minutes, followed by 64°C for 2.5 hours.[15]
-
Purify the bisulfite-converted DNA using the provided spin columns. Add 600 µL of M-Binding buffer to the column and centrifuge.[15]
-
Wash the column with M-Wash Buffer.
-
Elute the purified DNA with M-Elution Buffer.[15]
-
-
PCR Amplification:
-
Amplify the bisulfite-converted, adapter-ligated DNA using a high-fidelity polymerase that can read uracil-containing templates.
-
A typical PCR reaction setup:
-
2X Reaction Buffer: 25 µL
-
dNTP Mix (10 mM each): 5 µL
-
Forward Primer (10 µM): Variable (e.g., 1.5 µL)
-
Reverse Primer (10 µM): Variable (e.g., 1.5 µL)
-
Bisulfite-Converted DNA Template: 2-4 µL
-
Taq Polymerase (5 U/µL): 0.4 µL
-
ddH2O: to a final volume of 50 µL
-
-
Typical PCR cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
25-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
-
Library Purification and Quantification:
-
Purify the amplified library to remove primers and enzymes.
-
Quantify the library concentration and assess its size distribution.
-
Troubleshooting Bisulfite Conversion:
-
Incomplete Conversion: Ensure complete denaturation of DNA before adding bisulfite reagent. Use fresh, high-quality sodium bisulfite.[16]
-
DNA Degradation: Bisulfite treatment is harsh. Start with high-quality, non-fragmented DNA. Minimize incubation times and temperatures where possible.[16]
-
Low PCR Yield: Increase the number of PCR cycles or the amount of template DNA. Optimize annealing temperature.[17]
Enzymatic Incorporation of this compound
5m-dCTP can be used to generate fully methylated DNA fragments in vitro using PCR.[8] This is a valuable tool for creating control DNA for methylation-sensitive assays and for studying the effects of DNA methylation on protein-DNA interactions.
Detailed Protocol for PCR with this compound:
-
Reaction Setup:
-
Prepare a PCR master mix. For a 50 µL reaction, the components are:
-
10X PCR Buffer: 5 µL
-
dNTP Mix (without dCTP; 10 mM each of dATP, dGTP, dTTP): 1 µL
-
This compound (10 mM): 1 µL
-
Forward Primer (10 µM): 1.5 µL
-
Reverse Primer (10 µM): 1.5 µL
-
DNA Template (1-10 ng): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.4 µL
-
Nuclease-free water: to 50 µL
-
-
Note: The final concentration of each dNTP and 5m-dCTP should be approximately 0.2 mM.
-
-
PCR Cycling:
-
Some templates may be difficult to amplify with 5m-dCTP using standard denaturation temperatures.[18][19] Increasing the denaturation temperature can overcome this.
-
Optimized cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 98-100°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final extension: 72°C for 5 minutes
-
-
-
Analysis of PCR Product:
-
Run an aliquot of the PCR product on an agarose gel to verify amplification and product size.
-
The PCR product can be purified for downstream applications.
-
Considerations for Polymerase Choice:
-
Standard Taq polymerase can incorporate 5m-dCTP, though efficiency may be reduced for some templates.[18][19]
-
Some high-fidelity polymerases, like Q5 DNA polymerase, have been shown to incorporate 5m-dCTP as efficiently as dCTP.[20][21]
Conclusion
5-methylcytosine is a critical epigenetic mark with far-reaching implications in biology and medicine. The ability to accurately detect and quantify 5mC using techniques like WGBS, and to synthesize methylated DNA using 5m-dCTP, provides researchers with powerful tools to unravel the complexities of epigenetic regulation. The detailed protocols and data presented in this guide are intended to equip scientists and drug development professionals with the foundational knowledge and practical methodologies to advance their research in this exciting field. As our understanding of the epigenome continues to grow, the study of 5-methylcytosine will undoubtedly remain at the forefront of scientific discovery.
References
- 1. 5-Methylcytosine - Wikipedia [en.wikipedia.org]
- 2. Tissue type is a major modifier of the 5-hydroxymethylcytosine content of human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amount and distribution of 5-methylcytosine in human DNA from different types of tissues of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 5-Methyl Cytidines and Uridines - Jena Bioscience [jenabioscience.com]
- 6. 5-Methylcytosine | C5H7N3O | CID 65040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for 5-Methylcytosine (HMDB0002894) [hmdb.ca]
- 8. neb.com [neb.com]
- 9. files.zymoresearch.com [files.zymoresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution | Springer Nature Experiments [experiments.springernature.com]
- 14. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 15. Whole-Genome Bisulfite Sequencing (WGBS) Protocol - CD Genomics [cd-genomics.com]
- 16. Benchtop Tips to Improve the Reliability and Consistency of Bisulfite Conversion Assays | EpigenTek [epigentek.com]
- 17. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
The Discovery and Significance of 5-Methyl-dCTP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methyl-2'-deoxycytidine 5'-triphosphate (5-methyl-dCTP) is a naturally occurring, modified deoxynucleotide triphosphate that plays a critical role in DNA methylation, a fundamental epigenetic mechanism. While the direct "discovery" of this compound as a distinct molecule is intrinsically linked to the broader history of DNA methylation research, its significance has become increasingly apparent with advancements in our understanding of epigenetics and its role in health and disease. This technical guide provides an in-depth overview of this compound, covering its synthesis, biological significance, involvement in signaling pathways, and its emerging potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction: The Epigenetic Precursor
Cytosine methylation at the 5-position (5-methylcytosine or 5mC) is a key epigenetic modification in mammals, primarily occurring at CpG dinucleotides. This modification is crucial for regulating gene expression, maintaining genome stability, and orchestrating cellular differentiation. This compound serves as the immediate precursor for the enzymatic incorporation of 5-methylcytosine into DNA by DNA methyltransferases (DNMTs). The availability and metabolism of this compound are therefore tightly linked to the establishment and maintenance of DNA methylation patterns.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. While commercial suppliers provide readily available this compound, understanding its synthesis is crucial for customized applications and research.
Chemical Synthesis
Chemical synthesis of 5-methyldeoxycytidine triphosphate typically involves a multi-step process starting from 5-methyl-2'-deoxycytidine. A common strategy is the one-pot phosphorylation of the nucleoside.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and often more specific route to this compound. This can be achieved through the phosphorylation of 5-methyl-2'-deoxycytidine by specific kinases.
Biological Significance and Signaling Pathways
The primary significance of this compound lies in its role as the substrate for DNMTs, placing it at the heart of DNA methylation and its downstream consequences.
Substrate for DNA Methyltransferases (DNMTs)
DNMTs catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the 5-position of cytosine within DNA. However, for de novo methylation, DNMT3A and DNMT3B can incorporate 5-methylcytosine directly into newly synthesized DNA strands using this compound as a substrate.
5-Methyl-dCTP as a Substrate for DNA Polymerases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic incorporation of modified nucleotides is a cornerstone of numerous molecular biology techniques and a critical area of study in drug development and epigenetics. Among these, 5-methyl-deoxycytidine triphosphate (5-methyl-dCTP) holds significant interest due to its role as the precursor for DNA methylation, a key epigenetic modification influencing gene expression and cellular function. Understanding how different DNA polymerases utilize this compound as a substrate is paramount for developing novel therapeutic strategies and advanced research methodologies. This technical guide provides an in-depth overview of the interaction between this compound and various DNA polymerases, focusing on incorporation efficiency, kinetics, and fidelity. Detailed experimental protocols and visual workflows are presented to facilitate practical application in a research setting.
Data Presentation: Quantitative Analysis of this compound Incorporation
The efficiency and fidelity of this compound incorporation vary significantly among different DNA polymerases. This variation is attributed to the unique structural properties of each enzyme's active site. Below are tables summarizing the available quantitative data for several commonly used DNA polymerases.
Table 1: Steady-State Kinetic Parameters for this compound Incorporation
| DNA Polymerase | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (s⁻¹µM⁻¹) | Reference |
| Taq DNA Polymerase | Data not available | Data not available | Data not available | [1][2] |
| Pfu DNA Polymerase | Data not available | Data not available | Data not available | |
| Klenow Fragment (exo-) | Data not available | Data not available | Data not available | |
| Q5 High-Fidelity DNA Polymerase | Similar to dCTP | Similar to dCTP | Similar to dCTP | [3][4] |
Table 2: Fidelity of DNA Polymerases with this compound
| DNA Polymerase | Misincorporation Frequency (vs. dCTP) | Factors Influencing Fidelity | Reference |
| Taq DNA Polymerase | Increased misincorporation at methylated CpG sites reported for engineered variants. | Proofreading activity (absent in Taq) | [5] |
| Pfu DNA Polymerase | Generally high fidelity due to proofreading. | 3' to 5' exonuclease activity | [6] |
| Klenow Fragment (exo-) | Lower fidelity than proofreading polymerases. | Lack of proofreading | [7] |
| Q5 High-Fidelity DNA Polymerase | High fidelity. | Proofreading exonuclease domain | [3] |
Note: Fidelity is often expressed as an error rate, which is the frequency of incorrect nucleotide incorporation. While direct comparative fidelity data for this compound versus dCTP is scarce, the inherent proofreading capability of a polymerase is a major determinant of its fidelity with any nucleotide.[6]
Mandatory Visualization
Signaling Pathway: Gene Silencing by DNA Methylation
DNA methylation is a critical epigenetic mechanism for regulating gene expression. The methylation of cytosine residues, primarily in CpG dinucleotides within promoter regions, is generally associated with transcriptional repression. This process can physically hinder the binding of transcription factors to their recognition sites or recruit methyl-CpG-binding proteins that, in turn, recruit chromatin-modifying enzymes to create a repressive chromatin state.
Caption: DNA methylation-mediated gene silencing pathway.
Experimental Workflow: Steady-State Kinetic Analysis of this compound Incorporation
Determining the kinetic parameters of a DNA polymerase for this compound involves a series of steps, from preparing the necessary reagents to analyzing the experimental data. The following diagram illustrates a typical workflow for a steady-state kinetic assay.
Caption: Workflow for steady-state kinetic analysis.
Experimental Protocols
Primer Extension Assay for this compound Incorporation
This protocol is designed to qualitatively assess the ability of a DNA polymerase to incorporate this compound.[3][8][9][10][11][12][13]
Materials:
-
5'-radiolabeled DNA primer ([γ-³²P]ATP)
-
Unlabeled DNA template
-
DNA Polymerase of interest
-
This compound solution (10 mM)
-
dCTP solution (10 mM)
-
dNTP mix (without dCTP) (10 mM each of dATP, dGTP, dTTP)
-
10x Polymerase Reaction Buffer
-
T4 Polynucleotide Kinase (PNK) and 10x PNK Buffer
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer
-
Phosphorimager and cassettes
Procedure:
-
Primer Labeling:
-
Set up a 20 µL reaction containing: 1 µL of primer (10 µM), 2 µL of 10x PNK buffer, 5 µL of [γ-³²P]ATP, 1 µL of T4 PNK, and 11 µL of nuclease-free water.
-
Incubate at 37°C for 30-60 minutes.
-
Heat-inactivate the enzyme at 65°C for 10 minutes.
-
Purify the labeled primer using a spin column to remove unincorporated nucleotides.
-
-
Primer-Template Annealing:
-
In a PCR tube, mix 1 µL of the labeled primer (e.g., 1 µM), 1.5 µL of the template DNA (1.5 µM), 2 µL of 10x polymerase reaction buffer, and nuclease-free water to a final volume of 18 µL.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
Prepare two reaction mixes, one with this compound and one with dCTP.
-
To the annealed primer-template, add 1 µL of the dNTP mix (without dCTP) and 1 µL of either this compound or dCTP.
-
Initiate the reaction by adding 1 µL of the DNA polymerase. The final volume is 20 µL.
-
Incubate at the optimal temperature for the polymerase for a defined time (e.g., 10-30 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of quenching solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the desired separation is achieved.
-
Expose the gel to a phosphor screen and visualize the bands using a phosphorimager. The presence of a band corresponding to the fully extended product indicates successful incorporation.
-
Steady-State Kinetic Analysis of this compound Incorporation
This protocol allows for the determination of the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the incorporation of this compound by a DNA polymerase.
Materials:
-
Same as for the Primer Extension Assay, with the addition of a range of concentrations of this compound and dCTP.
-
A method for accurate quantification of DNA polymerase concentration.
Procedure:
-
Preparation:
-
Prepare 5'-radiolabeled primer-template DNA as described in the primer extension protocol.
-
Prepare a series of dilutions of this compound and dCTP (e.g., from 0.1 µM to 100 µM).
-
-
Reaction Setup:
-
For each substrate concentration, set up a reaction containing the primer-template DNA (e.g., 100 nM), DNA polymerase (at a concentration significantly lower than the DNA, e.g., 1 nM, to ensure steady-state conditions), and the appropriate reaction buffer.
-
Initiate the reaction by adding the desired concentration of this compound or dCTP.
-
-
Time Course and Quenching:
-
At several time points (e.g., 0.5, 1, 2, 5, and 10 minutes), take aliquots of the reaction and add them to a quenching solution to stop the reaction. It is crucial that the total product formation remains below 20% to stay within the linear range of the assay.
-
-
Analysis and Calculation:
-
Separate the products by denaturing PAGE and quantify the amount of extended primer at each time point for each substrate concentration.
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration by plotting product concentration versus time and determining the slope of the linear portion.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]).
-
Determine Vmax and Km from the curve fit.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
The catalytic efficiency is then calculated as kcat/Km.
-
Conclusion
The ability of DNA polymerases to utilize this compound is a complex interplay of enzyme structure, substrate recognition, and proofreading activity. While high-fidelity polymerases like Q5 appear to incorporate this modified nucleotide with efficiency and accuracy comparable to its natural counterpart, other enzymes such as Taq polymerase may exhibit reduced efficiency. The detailed protocols and workflows provided in this guide offer a framework for researchers to quantitatively assess the performance of their chosen DNA polymerase with this compound, enabling more precise and reliable results in applications ranging from epigenetic studies to the development of novel molecular diagnostics and therapeutics. Further research is warranted to fully elucidate the kinetic parameters of a wider range of DNA polymerases with this compound to expand our understanding and technical capabilities in this critical area of molecular biology.
References
- 1. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 2. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, this compound, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Factors That Determine Selectivity of a High Fidelity DNA Polymerase for Deoxy-, Dideoxy-, and Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA polymerase fidelity: comparing direct competition of right and wrong dNTP substrates with steady state and pre-steady state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primer extension - Wikipedia [en.wikipedia.org]
- 8. mcb111.org [mcb111.org]
- 9. Kinetics of DNA strand transfer between polymerase and proofreading exonuclease active sites regulates error correction during high-fidelity replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Insights: How Different DNA Polymerases Achieve Fidelity [synapse.patsnap.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Techniques used to study the DNA polymerase reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to In Vitro DNA Methylation Using 5-methyl-dCTP
Introduction: The Role of DNA Methylation in Epigenetics
DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to a DNA base, which modifies the function of the genes without changing the underlying DNA sequence. In mammals, this process predominantly occurs at the carbon-5 position of the cytosine ring, forming 5-methylcytosine (5mC), primarily within CpG dinucleotides.[1][2] These CpG sites are often clustered in regions called CpG islands, which are frequently located in gene promoters.[2]
The methylation status of these regions plays a critical role in regulating gene expression; typically, methylation of promoter regions is associated with transcriptional repression.[3] This regulation is essential for normal cellular processes such as embryonic development, X-chromosome inactivation, and genomic imprinting.[1][3][4] Aberrant DNA methylation patterns are a hallmark of numerous diseases, including cancer, making the study of this epigenetic mark crucial for diagnostics and therapeutics.[5][6] The ability to generate DNA with a defined methylation status in vitro is therefore an invaluable tool for research and development.
Core Principle: Synthesizing Methylated DNA with this compound
In vitro DNA methylation provides researchers with fully methylated DNA substrates, which are essential for a wide range of applications, from validating methylation detection methods to studying DNA-protein interactions. A straightforward and effective method for generating these substrates is to incorporate the modified nucleotide, 5-methyl-2'-deoxycytidine 5'-triphosphate (this compound), directly into a DNA sequence during enzymatic synthesis.
The most common application of this principle is the polymerase chain reaction (PCR), where standard dCTP is completely replaced by this compound in the reaction mixture.[7][8] As the DNA polymerase amplifies the target sequence, it incorporates 5-methylcytosine instead of cytosine at every available position, resulting in a PCR product where all CpG sites are fully methylated.[9] This method allows for the production of specific methylated DNA sequences of varying lengths, which can then be used as reference standards or experimental substrates.[10][11]
Experimental Protocol: PCR-Based Synthesis of Fully Methylated DNA
This protocol outlines the procedure for generating fully methylated DNA amplicons by substituting dCTP with this compound in a standard PCR workflow.
Materials and Reagents
-
dNTP Mix without dCTP: A mix containing dATP, dGTP, and dTTP.
-
DNA Polymerase: A thermostable polymerase such as Taq or a high-fidelity equivalent.[7][8]
-
PCR Buffer: The appropriate reaction buffer for the chosen polymerase.
-
Template DNA: The DNA sequence to be amplified.
-
Forward and Reverse Primers: Specific to the target DNA sequence.
-
Nuclease-free water.
PCR Reaction Setup
The following table provides a standard reaction setup for a 50 µL PCR. Reagent volumes may need to be optimized based on the polymerase and template used.
| Reagent | Volume (µL) | Final Concentration |
| 2X Reaction Buffer | 25 | 1X |
| dNTP Mix (10 mM each of dATP, dGTP, dTTP) | 5 | 1 mM total (0.25 mM each) |
| This compound (10 mM) | 1.25 | 0.25 mM |
| Forward Primer (10 µM) | Variable | 0.3 to 1.0 µM |
| Reverse Primer (10 µM) | Variable | 0.3 to 1.0 µM |
| Template DNA | Variable | < 200 ng |
| DNA Polymerase (e.g., ZymoTaq™ 5 U/µl) | 0.4 | 2 Units |
| Nuclease-free water | to 50 µL | - |
| (Protocol adapted from Zymo Research and McClelland et al. product information and publications)[7][8][9] |
PCR Cycling Conditions and Optimization
A critical consideration when using this compound is its effect on DNA duplex stability. The presence of 5mC increases the melting temperature (Tm) of DNA, which can impede full denaturation during the PCR cycle.[7][8][13] To overcome this, the denaturation temperature should be increased.
Suggested Cycling Parameters:
-
Initial Denaturation: 95-100°C for 5-10 minutes.
-
Cycling (30-40 cycles):
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
Caption: Workflow for synthesizing methylated DNA using PCR with this compound.
Verification of Methylation Status
After synthesis, it is crucial to verify that the DNA product is fully methylated. The most common and direct method is using methylation-sensitive restriction enzymes.
Protocol: Methylation-Sensitive Restriction Enzyme Digestion
-
Aliquot PCR Product: Divide the purified methylated PCR product into three tubes. As a control, use an unmethylated version of the same PCR product (generated using standard dCTP).
-
Set up Digests:
-
Tube 1 (No Enzyme Control): Add digestion buffer but no enzyme.
-
Tube 2 (Methylation-Sensitive Enzyme): Add a restriction enzyme that is blocked by CpG methylation (e.g., HpaII).
-
Tube 3 (Methylation-Insensitive Isoschizomer): Add an isoschizomer that cuts the same recognition sequence regardless of methylation status (e.g., MspI). This confirms the presence of the cut site.
-
-
Incubate: Incubate all tubes at the enzyme's optimal temperature for 1-2 hours.
-
Analyze by Gel Electrophoresis: Run the digestion products on an agarose gel.
Expected Results
| Sample | Treatment | Expected Outcome on Gel | Interpretation |
| Methylated DNA | No Enzyme | Intact Band | DNA is not degraded. |
| Methylated DNA | HpaII (Sensitive) | Intact Band | Enzyme is blocked; DNA is methylated. |
| Methylated DNA | MspI (Insensitive) | Digested Fragments | Cut site is present; enzyme is active. |
| Unmethylated DNA | HpaII (Sensitive) | Digested Fragments | Enzyme is active; DNA is unmethylated. |
This differential digestion pattern provides strong evidence of the methylation status of the synthesized DNA.[6]
Caption: Verification workflow using methylation-sensitive restriction enzymes.
Applications in Research and Development
DNA fragments synthesized with this compound are versatile tools with numerous applications in epigenetics research and clinical assay development.
-
Quantitative Methylation Controls: They serve as ideal positive controls (100% methylated) for quantitative techniques like MethyLight, quantitative methylation-specific PCR (qMSP), and pyrosequencing.[2][4][5] They are essential for creating standard curves to accurately quantify methylation levels in unknown samples.
-
Protein-DNA Interaction Studies: These substrates are used in electrophoretic mobility shift assays (EMSA) and pull-down assays to study the binding affinity and specificity of methyl-CpG binding proteins (MBDs) and other proteins whose binding is influenced by DNA methylation.[9][10][14]
-
Characterizing Enzyme Activity: Fully methylated DNA is used to test the methylation sensitivity of newly discovered or characterized restriction endonucleases and other DNA-modifying enzymes.[7][8][13]
-
Validating Diagnostic Assays: In the development of epigenetic biomarkers for diseases like cancer, these standards are critical for validating the performance, sensitivity, and specificity of diagnostic assays designed to detect aberrant methylation patterns.
Caption: Applications of DNA methylated in vitro using this compound.
References
- 1. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 2. DNA Methylation Research: An Overview of Method Selection, Technologies, and Research Frameworks - CD Genomics [cd-genomics.com]
- 3. illumina.com [illumina.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative DNA Methylation Analysis: The Promise of High-Throughput Epigenomic Diagnostic Testing in Human Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.zymoresearch.com [files.zymoresearch.com]
- 10. This compound, Nucleotides for Application in Epigenetics - Jena Bioscience [jenabioscience.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. neb.com [neb.com]
- 13. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
basic principles of incorporating 5-methyl-dCTP into DNA
An In-depth Technical Guide on the Core Principles of Incorporating 5-Methyl-dCTP into DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methylcytosine (5mC) is a critical epigenetic modification in mammals, playing a pivotal role in regulating gene expression, genomic imprinting, and X-chromosome inactivation.[1][2] The ability to incorporate its corresponding deoxynucleoside triphosphate, this compound, into DNA is fundamental for a wide array of research and diagnostic applications. These applications range from the study of DNA methylation patterns and their role in diseases like cancer to the development of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of the principles and methodologies for incorporating this compound into DNA, focusing on both enzymatic and chemical approaches.
Enzymatic Incorporation of this compound
The most common method for incorporating this compound into DNA is through enzymatic synthesis using DNA polymerases, typically during a polymerase chain reaction (PCR).
Core Principles
DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). This compound serves as an analog of dCTP and can be incorporated into the nascent DNA strand opposite a guanine (G) base in the template.[5] Several DNA polymerases have been shown to accept this compound as a substrate, including Taq polymerase, Vent polymerase, and Q5 DNA polymerase.[5][6][7]
While this compound is an excellent analog of dCTP, its presence can sometimes impede the efficiency of PCR amplification.[6][7] This is attributed to the increased stability of the m5dC:dG base pair, which can make DNA denaturation more difficult.[6][7]
Experimental Protocol: PCR with this compound
This protocol is a general guideline for PCR-based incorporation of this compound. Optimization may be required depending on the template, primers, and DNA polymerase used.
Materials:
-
DNA template
-
Forward and reverse primers
-
DNA polymerase (e.g., Taq, Vent, or a high-fidelity polymerase like Q5)
-
dNTP mix (dATP, dGTP, dTTP)
-
This compound solution[8]
-
PCR buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the PCR reaction mixture on ice. A typical 50 µL reaction is as follows:
| Component | Volume | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP mix (10 mM each of dATP, dGTP, dTTP) | 1 µL | 200 µM each |
| This compound (10 mM) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (10-100 ng/µL) | 1 µL | 10-100 ng |
| DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
| Nuclease-free water | to 50 µL |
-
PCR Cycling: The following cycling parameters are a starting point and may need to be optimized:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95-100°C | 2-5 min | 1 |
| Denaturation | 95-100°C | 30-60 sec | 25-35 |
| Annealing | 55-65°C | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
Note on Denaturation Temperature: For templates that are difficult to amplify with this compound, increasing the denaturation temperature to 100°C may be necessary to overcome the increased stability of the methylated DNA.[6][7][9]
Quantitative Data on Enzymatic Incorporation
The efficiency of this compound incorporation can vary between different DNA polymerases.
| DNA Polymerase | Relative Efficiency of this compound Incorporation | Notes |
| Taq Polymerase | Generally efficient, but can be template-dependent.[6][7] | May require optimization of denaturation temperature. |
| Vent Polymerase | Similar to Taq, can be inefficient with some templates.[6][7] | Higher denaturation temperatures may be needed. |
| Q5 DNA Polymerase | Incorporates this compound as efficiently as dCTP.[5][10] | A high-fidelity option suitable for applications requiring low error rates. |
Workflow for Enzymatic Incorporation of this compound
Caption: Workflow for enzymatic incorporation of this compound via PCR.
Chemical Synthesis of 5-Methylcytosine-Containing Oligonucleotides
For applications requiring short, precisely defined DNA sequences with 5-methylcytosine at specific positions, chemical synthesis is the preferred method.
Core Principles
The chemical synthesis of oligonucleotides is typically performed using phosphoramidite chemistry on a solid support.[3] To incorporate 5-methylcytosine, a 5-methyl-dC phosphoramidite building block is used in place of the standard dC phosphoramidite at the desired steps in the synthesis cycle. The synthesis proceeds in the 3' to 5' direction, with each cycle consisting of four main steps: deblocking, coupling, capping, and oxidation.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
This is a generalized protocol for automated solid-phase DNA synthesis.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Phosphoramidites (dA, dG, dT, and 5-methyl-dC)
-
Activator solution (e.g., tetrazole)
-
Capping reagents
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support.
-
Coupling: The next phosphoramidite in the sequence (e.g., 5-methyl-dC phosphoramidite) is activated and coupled to the 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The final product is purified, typically by HPLC or PAGE, to remove any truncated sequences or other impurities.
Workflow for Chemical Synthesis of 5-Methylcytosine Oligonucleotides
Caption: Workflow for chemical synthesis of 5-methylcytosine oligonucleotides.
Applications in Research and Drug Development
The ability to incorporate this compound into DNA has numerous applications:
-
Epigenetic Studies: Synthesizing methylated DNA allows for the investigation of how DNA methylation affects protein-DNA interactions, chromatin structure, and gene expression.[3][11]
-
Diagnostics: The detection of aberrant DNA methylation patterns is a promising avenue for the development of biomarkers for various diseases, particularly cancer.[4]
-
Drug Development: Methylated DNA can be used to screen for drugs that specifically target methylated sequences or modulate the activity of methyl-binding proteins.
-
Enzyme Specificity Studies: DNA containing 5-methylcytosine is a valuable substrate for studying the methylation sensitivity of restriction enzymes and the specificity of methyl-dependent endonucleases.[6][7]
Emerging Technologies: Enzymatic Sequencing of 5-Methylcytosine
Recent advancements have led to the development of enzymatic methods for sequencing 5-methylcytosine that avoid the harsh chemical treatments of bisulfite sequencing. Methods like EM-seq utilize a series of enzymatic reactions to differentiate between cytosine and 5-methylcytosine.[12][13]
Principle of EM-seq
-
Protection: TET2 enzyme oxidizes 5mC to 5-carboxycytosine (5caC), and a glucosyltransferase protects 5-hydroxymethylcytosine (5hmC).[13]
-
Deamination: An APOBEC deaminase converts unprotected cytosines to uracils.[13]
-
PCR Amplification: During PCR, the uracils are read as thymines, while the protected 5caC and glucosylated 5hmC are read as cytosines. This allows for the direct identification of methylated cytosines.
Logical Relationship in Enzymatic Methylation Sequencing
Caption: Logical relationships in Enzymatic Methylation Sequencing (EM-seq).
Conclusion
The incorporation of this compound into DNA is a cornerstone technique in the field of epigenetics and has broad implications for molecular biology and medicine. Both enzymatic and chemical methods provide powerful tools for synthesizing methylated DNA, each with its own advantages depending on the specific application. As our understanding of the role of DNA methylation in health and disease continues to grow, the ability to accurately and efficiently incorporate this compound will remain an indispensable tool for researchers, scientists, and drug development professionals.
References
- 1. 5-Methylcytosine - Wikipedia [en.wikipedia.org]
- 2. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcp.bmj.com [jcp.bmj.com]
- 5. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, this compound, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.zymoresearch.com [files.zymoresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
The Role of 5-Methyl-dCTP in Gene Expression Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation, a fundamental epigenetic modification, plays a critical role in regulating gene expression and is implicated in numerous biological processes, including development, disease, and genome stability. The most prevalent and well-studied DNA methylation mark in mammals is 5-methylcytosine (5mC). The ability to study the precise locations and functional consequences of 5mC is paramount for advancing our understanding of epigenetics and developing novel therapeutic strategies. 5-methyl-2'-deoxycytidine-5'-triphosphate (5-methyl-dCTP) is a crucial tool in this endeavor, serving as a stable analog of deoxycytidine triphosphate (dCTP) that allows for the enzymatic incorporation of 5-methylcytosine into DNA in vitro.
This technical guide provides a comprehensive overview of the applications of this compound in gene expression studies. It delves into the enzymatic incorporation of this modified nucleotide by various DNA polymerases, offers detailed experimental protocols for its use, and illustrates key workflows and concepts through diagrams.
Enzymatic Incorporation of this compound
The successful use of this compound in molecular biology applications hinges on its efficient incorporation into a nascent DNA strand by DNA polymerases. Several studies have demonstrated that various commercially available DNA polymerases can utilize this compound as a substrate, in some cases with efficiency comparable to or even exceeding that of the natural dCTP.
Quantitative Data on Polymerase Efficiency
| DNA Polymerase | Organism/Source | Key Findings | Reference(s) |
| Q5 High-Fidelity DNA Polymerase | Pyrococcus-like | Incorporates this compound as efficiently as dCTP under the same conditions. | [1][2] |
| Klenow Fragment (3'→5' exo-) | Escherichia coli | Incorporates this compound with a much higher efficiency than dCTP and 5-hydroxymethyl-dCTP. | [3] |
| Taq DNA Polymerase | Thermus aquaticus | Can incorporate this compound, but amplification of some templates can be inefficient under standard conditions. Optimization of denaturation temperature or addition of dITP may be required. | [4][5] |
| Vent™ DNA Polymerase | Thermococcus litoralis | Similar to Taq, can incorporate this compound, but may require optimized PCR conditions for efficient amplification of certain templates. | [4][5] |
| Human DNA Polymerase β | Homo sapiens | The catalytic efficiency for dGTP incorporation is not affected when 5-methylcytosine is in the DNA template, suggesting efficient reading of the modification. | [6] |
Note: The efficiency of incorporation can be influenced by the specific sequence context and reaction conditions. It is recommended to optimize conditions for each new template and polymerase combination.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Generation of Fully Methylated DNA via PCR
This protocol describes the synthesis of DNA fragments where all cytosine residues are replaced by 5-methylcytosine. This is invaluable for creating positive controls for methylation-sensitive assays and for studying the binding of proteins to methylated DNA.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (dATP, dGTP, dTTP)
-
High-fidelity DNA polymerase suitable for modified bases (e.g., ZymoTaq™ or Q5®)
-
Nuclease-free water
-
Appropriate PCR buffer
Protocol:
-
Reaction Setup: Prepare the following reaction mixture on ice. For a standard 50 µL reaction:
| Component | Volume | Final Concentration |
| 2X Reaction Buffer | 25 µL | 1X |
| 10 mM dATP, dGTP, dTTP mix | 1 µL | 0.2 mM each |
| 10 mM this compound | 1 µL | 0.2 mM |
| 10 µM Forward Primer | 1.5 µL | 0.3 µM |
| 10 µM Reverse Primer | 1.5 µL | 0.3 µM |
| Template DNA | variable | < 250 ng |
| DNA Polymerase (e.g., 5 U/µL) | 0.5 µL | 2.5 U |
| Nuclease-free water | to 50 µL | - |
-
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C* | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 7 min | 1 |
| Hold | 4°C | ∞ |
-
Optimization for Difficult Templates: If amplification is inefficient, consider the following modifications[4][5]:
-
Increase Denaturation Temperature: Use a denaturation temperature of 100°C to overcome the increased stability of m5dC:dG base pairs.
-
Add dITP: Incorporate dITP into the reaction mix to destabilize the m5dC:dG pairs.
-
-
Verification: Analyze the PCR product on an agarose gel. Purify the amplified DNA using a standard PCR purification kit. The purity and concentration should be determined by spectrophotometry.
Methylated DNA Immunoprecipitation (MeDIP-seq) using Enzymatically Methylated DNA Control
This protocol outlines the use of DNA generated with this compound as a positive control in a MeDIP-seq experiment to validate the efficiency of the immunoprecipitation step.
Materials:
-
Sheared genomic DNA (experimental sample)
-
Enzymatically methylated DNA (positive control, from Protocol 1)
-
Unmethylated DNA (negative control, e.g., from a whole-genome amplification kit)
-
Anti-5-methylcytosine (5mC) antibody
-
Protein A/G magnetic beads
-
IP buffer, wash buffers, and elution buffer
-
DNA purification reagents
Protocol:
-
DNA Fragmentation: Shear the experimental genomic DNA to an average size of 200-800 bp using sonication.
-
DNA Denaturation: Denature the sheared experimental DNA and the control DNAs by heating at 95°C for 10 minutes, followed by immediate cooling on ice.
-
Immunoprecipitation: a. To separate tubes for the experimental sample, positive control, and negative control, add the denatured DNA. b. Add IP buffer and the anti-5mC antibody to each tube. c. Incubate overnight at 4°C with gentle rotation. d. Add pre-washed Protein A/G magnetic beads to each tube and incubate for 2 hours at 4°C with rotation. e. Pellet the beads using a magnetic stand and discard the supernatant. f. Wash the beads multiple times with wash buffers of increasing stringency to remove non-specifically bound DNA.
-
Elution and DNA Purification: a. Elute the immunoprecipitated DNA from the antibody-bead complexes using an elution buffer. b. Treat with Proteinase K to digest the antibody. c. Purify the eluted DNA using phenol-chloroform extraction followed by ethanol precipitation or a suitable DNA purification kit.
-
Analysis: a. Quantify the amount of immunoprecipitated DNA. A successful MeDIP will show significant enrichment of the positive control DNA and minimal recovery of the negative control DNA. b. The enriched DNA from the experimental sample is then used for library preparation and next-generation sequencing.
In Vivo Gene Expression Analysis via Electroporation of this compound (Representative Protocol)
Directly introducing this compound into cells can lead to its incorporation into genomic DNA during replication, potentially altering methylation patterns and gene expression. The following is a general electroporation protocol for mammalian cells that can be adapted for this purpose. Note: This is a representative protocol and must be optimized for the specific cell type and experimental goals.
Materials:
-
Mammalian cells in logarithmic growth phase
-
This compound solution (sterile, high purity)
-
Electroporation buffer (e.g., Opti-MEM™ or a commercial electroporation solution)
-
Electroporation cuvettes (e.g., 0.4 cm gap)
-
Electroporator
-
Complete cell culture medium
Protocol:
-
Cell Preparation: a. Culture cells to approximately 80% confluency. b. Harvest the cells by trypsinization and wash with ice-cold, sterile PBS. c. Resuspend the cells in cold electroporation buffer at a concentration of 1 x 10⁷ cells/mL.
-
Electroporation: a. Add this compound to the cell suspension to a final concentration that needs to be empirically determined (e.g., 10-100 µM). b. Transfer the cell/5-methyl-dCTP mixture to a pre-chilled electroporation cuvette. c. Electroporate the cells using optimized parameters for the specific cell line. A starting point could be a square wave pulse of 250V for 10 ms. d. Immediately after the pulse, allow the cells to recover on ice for 10-15 minutes.
-
Cell Culture and Analysis: a. Gently transfer the electroporated cells to a culture dish containing pre-warmed complete medium. b. Culture the cells for a desired period (e.g., 24-72 hours) to allow for DNA replication and potential incorporation of this compound. c. Harvest the cells and extract genomic DNA and/or RNA.
-
Downstream Analysis: a. DNA Methylation Analysis: Perform bisulfite sequencing or MeDIP-qPCR on specific gene promoters to assess changes in methylation patterns. b. Gene Expression Analysis: Use RT-qPCR or RNA-seq to quantify changes in the expression of target genes.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in gene expression studies.
Caption: Workflow for generating fully methylated DNA using PCR with this compound.
Caption: Workflow for Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq).
Caption: Impact of DNA methylation at promoter regions on gene expression.
Conclusion
This compound is an indispensable reagent for the study of DNA methylation and its role in gene expression. Its ability to be enzymatically incorporated into DNA allows for the creation of essential controls and substrates for a variety of in vitro and potentially in vivo applications. By providing researchers with the tools to synthesize methylated DNA, this compound facilitates a deeper understanding of the epigenetic landscape and its influence on cellular function and disease. As technologies for studying the epigenome continue to advance, the applications of this compound are likely to expand, further cementing its importance in the field of molecular biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, this compound, and 5-Hydroxymethyl-dCTP | MDPI [mdpi.com]
- 3. 5-Methyldeoxycytidine enhances the substrate activity of DNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis for the faithful replication of 5-methylcytosine and its oxidized forms by DNA polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, Nucleotides for Application in Epigenetics - Jena Bioscience [jenabioscience.com]
- 8. files.zymoresearch.com [files.zymoresearch.com]
Navigating the Stability of 5-methyl-dCTP in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of 5-methyl-2'-deoxycytidine 5'-triphosphate (5-methyl-dCTP) in aqueous solutions. Understanding the factors that influence the integrity of this critical reagent is paramount for reproducible and accurate results in a variety of molecular biology applications, including PCR, DNA sequencing, and epigenetic studies. This document outlines the principal degradation pathways, provides quantitative stability data, details recommended handling and storage procedures, and presents an experimental protocol for assessing stability.
Introduction to this compound
This compound is a modified deoxyribonucleoside triphosphate that serves as a substrate for DNA polymerases. It is the direct precursor for the enzymatic incorporation of 5-methylcytosine (5mC) into DNA, a key epigenetic modification involved in the regulation of gene expression, genomic imprinting, and the maintenance of genome stability.[1] The purity and concentration of this compound solutions are critical, as degradation can lead to the accumulation of inhibitors or byproducts that may compromise experimental outcomes.
The primary degradation pathway for any deoxynucleoside triphosphate (dNTP), including this compound, is the hydrolysis of the phosphoanhydride bonds of the triphosphate chain.[2] This process sequentially yields the corresponding diphosphate (5-methyl-dCDP), monophosphate (5-methyl-dCMP), and ultimately the deoxynucleoside (5-methyl-dC), rendering the molecule incapable of being incorporated by DNA polymerases.
Factors Affecting Stability in Solution
The stability of this compound in an aqueous environment is primarily influenced by three factors: pH, temperature, and the presence of enzymes.
pH
The pH of the solution is a critical determinant of dNTP stability. The triphosphate chain is susceptible to acid-catalyzed hydrolysis. Commercially available dNTP solutions are typically buffered to a pH of 7.5.[3][4] However, research indicates that a slightly alkaline pH, in the range of 8.0 to 10.0, significantly enhances the stability of dNTP solutions by reducing the rate of hydrolysis.[5] Conversely, acidic conditions will accelerate the degradation of this compound to its diphosphate and monophosphate forms.
Temperature
As with most chemical reactions, the rate of this compound hydrolysis is highly dependent on temperature. Elevated temperatures, even those experienced during routine benchtop use, can contribute to degradation over time. Long-term storage at low temperatures is essential to preserve the integrity of the solution. Repeated freeze-thaw cycles are also detrimental and can accelerate the breakdown of the triphosphate.[2][6] It is therefore recommended to aliquot stock solutions into smaller, single-use volumes. While some suppliers state that short-term exposure (up to one week) to ambient temperature is possible, for optimal performance, continuous cold storage is crucial.[3][4]
Enzymatic Degradation
Biological contamination of this compound solutions with nucleotidases or phosphatases can lead to rapid enzymatic degradation. In a cellular context, enzymes such as SAMHD1 and dCTP pyrophosphatase 1 act as dNTP triphosphohydrolases, regulating cellular dNTP pools by hydrolyzing dNTPs.[7] While some enzymes that degrade dCTP, such as Dcd:dut, have been shown not to act on this compound, it is crucial to maintain sterile conditions when handling these solutions to prevent microbial contamination and the introduction of degradative enzymes.[8]
Quantitative Stability Data
Table 1: Estimated Stability of dNTPs at Various Temperatures (pH 7.5)
| Temperature | Time | Estimated Triphosphate Content Decrease |
|---|---|---|
| 35°C | 10 days | ~2-3%[5] |
| Room Temperature (~20-25°C) | 6 weeks | ~1%[5] |
| -20°C | 12 months | Guaranteed by most suppliers[3][6] |
Table 2: Effect of pH on dNTP Stability at 20°C over 204 Days
| dNTP | pH 7.5 (% Decrease) | pH 8.3 (% Decrease) |
|---|---|---|
| dATP | ~7.6%[5] | ~6.3%[5] |
| dGTP | ~6.8%[5] | ~5.2%[5] |
Note: The data in these tables are derived from studies on canonical dNTPs and should be considered an approximation for the stability of this compound.
Recommended Storage and Handling
To maximize the shelf-life and performance of this compound solutions, the following procedures are recommended:
-
Long-term Storage: Store at -80°C for periods longer than one year.[6]
-
Short-term Storage: For routine use, store at -20°C for up to 12 months.[3][6]
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to minimize the number of times the main stock is frozen and thawed.[2][6]
-
Maintain pH: Ensure the solution is maintained at a pH between 7.5 and 8.2 for optimal stability.
-
Sterile Handling: Use sterile pipette tips and tubes to prevent microbial and enzymatic contamination.
-
Work on Ice: When in use, keep the this compound solution on ice to minimize degradation.
Experimental Protocols
Assessing this compound Stability by Ion-Pair Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying this compound and its hydrolysis products (5-methyl-dCDP, 5-methyl-dCMP, and 5-methyl-dC). This protocol outlines a general method for stability analysis.
Objective: To quantify the percentage of this compound remaining in a solution after incubation under specific conditions (e.g., varying temperature or pH).
Materials:
-
This compound solution
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1 M Potassium dihydrogen phosphate (KH₂PO₄), pH 6.0
-
Mobile Phase B: Mobile Phase A containing 4 mM Tetrabutylammonium hydrogen sulfate (TBAHS) and 20% Methanol, pH 6.0
-
High-purity water and HPLC-grade solvents
-
Sterile microcentrifuge tubes
Methodology:
-
Sample Preparation:
-
Thaw an aliquot of the this compound stock solution on ice.
-
Dilute the stock solution to a working concentration (e.g., 1 mM) in the desired buffer for the stability test (e.g., Tris-HCl at various pH values).
-
Prepare multiple identical samples for incubation at different temperatures and for different time points. Include a t=0 sample that is immediately frozen at -80°C or analyzed.
-
-
Incubation:
-
Incubate the prepared samples under the desired experimental conditions (e.g., -20°C, 4°C, 25°C, 37°C) for predetermined time intervals (e.g., 1 day, 7 days, 30 days).
-
At the end of each time point, immediately freeze the sample at -80°C to halt further degradation until HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system. Equilibrate the C18 column with the initial mobile phase conditions.
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 2.6 µm)
-
Mobile Phase: A gradient of Buffer B into Buffer A. A typical gradient might be:
-
0-5 min: 0% B
-
5-25 min: 0-100% B (linear gradient)
-
25-30 min: 100% B
-
30-35 min: 100-0% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 277 nm (λmax for this compound).[3]
-
Injection Volume: 20 µL
-
Thaw the incubated samples and the t=0 control on ice.
-
Inject each sample onto the HPLC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, 5-methyl-dCDP, 5-methyl-dCMP, and 5-methyl-dC based on their retention times (triphosphates will elute earliest, followed by diphosphates, monophosphates, and the nucleoside). Retention times should be confirmed using analytical standards if available.
-
Integrate the peak area for each component.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample using the following formula: % this compound remaining = (Area of this compound at time t / Total Area of all related peaks at time t) x 100
-
Visualizations
Caption: Chemical structure of 5-methyl-2'-deoxycytidine 5'-triphosphate.
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 5-Methyl Cytidines and Uridines - Jena Bioscience [jenabioscience.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 6. files.zymoresearch.com [files.zymoresearch.com]
- 7. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, this compound, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Generating Methylated DNA via PCR with 5-methyl-dCTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic incorporation of 5-methyl-dCTP during the polymerase chain reaction (PCR) is a powerful technique to generate DNA fragments that are methylated at cytosine residues within CpG contexts or other desired sequence motifs. This method provides a crucial tool for a wide array of applications in epigenetics research, diagnostics, and drug development. Applications for artificially methylated DNA include serving as a substrate for studying the activity of methyl-binding proteins, determining the methylation sensitivity of restriction enzymes, and serving as controls in methylation-specific PCR (MSP) assays.[1][2][3][4][5]
This document provides detailed protocols and application notes for the successful generation of methylated DNA using PCR with this compound. It addresses common challenges, offers troubleshooting guidance, and outlines key downstream applications.
Data Presentation
Table 1: Standard PCR Reaction Setup for this compound Incorporation
| Reagent | Volume (50 µl reaction) | Final Concentration |
| 2X Reaction Buffer | 25 µl | 1X |
| dNTP Mix (10 mM each dATP, dGTP, dTTP) | 1 µl | 0.2 mM each |
| This compound (10 mM) | 1 µl | 0.2 mM |
| dCTP (10 mM) | 0 µl (for full methylation) | 0 mM |
| Forward Primer (10 µM) | 1.5 - 5 µl | 0.3 - 1.0 µM |
| Reverse Primer (10 µM) | 1.5 - 5 µl | 0.3 - 1.0 µM |
| Template DNA | variable | < 200 ng |
| Taq DNA Polymerase (5 U/µl) | 0.4 µl | 2 Units |
| Nuclease-free Water | to 50 µl | - |
Note: The final concentration of MgCl2 may need optimization; a common final concentration is 1.75 mM.[6] Ratios of this compound to dCTP can be varied to achieve partial methylation.[1]
Table 2: Troubleshooting Guide for PCR with this compound
| Observation | Possible Cause | Recommendation |
| No or low PCR product yield | Inhibition of DNA polymerase by this compound. | Increase denaturation temperature to 98-100°C.[1][2][3][4][5] Consider adding dITP to the reaction mix to destabilize base pairing.[1][2][3][4][5] Use a hot-start DNA polymerase to minimize non-specific amplification.[7] |
| Suboptimal Mg2+ concentration. | Titrate MgCl2 concentration in 0.2-1 mM increments.[8] | |
| Inefficient priming with modified template. | Optimize annealing temperature using a gradient PCR. Start 5°C below the calculated primer Tm.[8] | |
| Incorrect product size | Mispriming. | Increase annealing temperature. Verify primer specificity.[8] |
| Nuclease contamination. | Use fresh, nuclease-free reagents and sterile techniques. | |
| Sequence errors | Low fidelity of DNA polymerase. | Use a high-fidelity DNA polymerase that is compatible with modified nucleotide incorporation. |
| Unbalanced nucleotide concentrations. | Ensure accurate and equimolar concentrations of all dNTPs and this compound.[7] |
Experimental Protocols
Protocol 1: Generating Fully Methylated DNA using PCR
This protocol describes the complete substitution of dCTP with this compound in a PCR reaction to generate fully methylated DNA amplicons.
Materials:
-
Template DNA (plasmid or genomic DNA)
-
Forward and reverse primers
-
dNTP mix (containing dATP, dGTP, dTTP at 10 mM each)
-
This compound solution (10 mM)
-
Taq DNA polymerase (or other suitable polymerase) and corresponding reaction buffer
-
Nuclease-free water
-
Thermocycler
Methodology:
-
Reaction Setup: On ice, prepare a 50 µl PCR reaction by adding the components in the order listed in Table 1. Ensure thorough mixing after each addition. For a negative control, set up a reaction with no DNA template.
-
Thermocycling: Transfer the PCR tubes to a thermocycler and perform the following cycling program:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95-98°C | 2-5 minutes | 1 |
| Denaturation | 95-100°C | 30-60 seconds | 30-35 |
| Annealing | 50-65°C | 30-60 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite |
Note: The denaturation temperature may need to be increased to 100°C for some templates to overcome the inhibitory effects of this compound incorporation.[1][2][3][4][5] The annealing temperature should be optimized for the specific primer set.
-
Analysis of PCR Product: Analyze 5-10 µl of the PCR product on a 1-2% agarose gel stained with a suitable DNA dye to verify the size and yield of the amplicon.
-
Purification: Purify the remaining PCR product using a standard PCR purification kit to remove primers, dNTPs, and polymerase. The purified methylated DNA is now ready for downstream applications.
Protocol 2: Verification of Methylation by Restriction Enzyme Digestion
This protocol confirms the incorporation of this compound by assessing the resistance of the PCR product to cleavage by methylation-sensitive restriction enzymes.
Materials:
-
Purified methylated PCR product (from Protocol 1)
-
Unmethylated control PCR product (generated using dCTP instead of this compound)
-
Methylation-sensitive restriction enzyme (e.g., HpaII) and its isoschizomer that is insensitive to methylation (e.g., MspI)
-
Restriction enzyme reaction buffer
-
Nuclease-free water
Methodology:
-
Digestion Setup: Set up four separate digestion reactions as follows:
| Reaction | Methylated DNA | Unmethylated DNA | HpaII | MspI | Buffer | Water |
| 1 | 200 ng | - | 1 µl | - | 2 µl | to 20 µl |
| 2 | 200 ng | - | - | 1 µl | 2 µl | to 20 µl |
| 3 | - | 200 ng | 1 µl | - | 2 µl | to 20 µl |
| 4 | - | 200 ng | - | 1 µl | 2 µl | to 20 µl |
-
Incubation: Incubate the reactions at the optimal temperature for the restriction enzymes (typically 37°C) for 1-2 hours.
-
Analysis: Analyze the entire digestion reaction on a 1-2% agarose gel.
-
Expected Results:
-
Reaction 1 (Methylated + HpaII): The DNA should remain largely uncut, as HpaII is blocked by CpG methylation.
-
Reaction 2 (Methylated + MspI): The DNA should be digested, as MspI is insensitive to CpG methylation.
-
Reaction 3 (Unmethylated + HpaII): The DNA should be digested.
-
Reaction 4 (Unmethylated + MspI): The DNA should be digested.
-
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. files.zymoresearch.com [files.zymoresearch.com]
- 7. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
Application Notes and Protocols for Studying Methylation-Sensitive Restriction Enzymes using 5-methyl-dCTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation, a crucial epigenetic modification, plays a significant role in regulating gene expression and maintaining genome stability. The study of methylation patterns is essential for understanding various biological processes and the development of diseases such as cancer. Methylation-sensitive restriction enzymes are invaluable tools for analyzing DNA methylation. These enzymes recognize specific DNA sequences and their cleavage activity is influenced by the methylation status of cytosine residues within or near their recognition site.
5-methyl-dCTP (5-methyl-2'-deoxycytidine-5'-triphosphate) is a modified deoxynucleotide that can be used to generate fully or partially methylated DNA substrates in vitro.[1][2] By replacing dCTP with this compound during polymerase chain reaction (PCR), researchers can create DNA fragments with known methylation patterns. These methylated substrates are then used to characterize the activity of methylation-sensitive restriction enzymes, enabling the determination of their specificity and cleavage efficiency. This application note provides detailed protocols for using this compound to generate methylated DNA and subsequently analyze the activity of methylation-sensitive restriction enzymes.
Key Applications
-
Characterization of Novel Restriction Enzymes: Determine the sensitivity of newly discovered restriction enzymes to CpG methylation.
-
Validation of Methylation-Sensitive Enzymes: Confirm the activity and specificity of commercially available methylation-sensitive restriction enzymes.
-
Quantitative Analysis of Methylation: In conjunction with techniques like real-time PCR (qPCR) or droplet digital PCR (ddPCR), this compound generated substrates can be used as controls to quantify the percentage of methylation at specific loci.[3][4]
-
Drug Discovery: Screen for small molecules that modulate the activity of DNA methyltransferases or the interaction of proteins with methylated DNA.
Experimental Workflow
The overall workflow for studying methylation-sensitive restriction enzymes using this compound involves two main stages: the generation of methylated DNA substrates and the subsequent restriction enzyme digestion and analysis.
Caption: Experimental workflow for studying methylation-sensitive restriction enzymes.
Protocols
Protocol 1: Generation of Methylated DNA Substrates by PCR
This protocol describes the generation of fully methylated DNA fragments by incorporating this compound during PCR.
Materials:
-
DNA template (plasmid or genomic DNA)
-
Forward and reverse primers
-
dNTP mix (dATP, dGTP, dTTP)
-
This compound solution (e.g., 10 mM)
-
High-fidelity DNA polymerase (e.g., Taq or Pfu polymerase)
-
PCR buffer
-
Nuclease-free water
-
PCR purification kit
Procedure:
-
Primer Design: Design primers to amplify a DNA region containing the recognition site(s) of the methylation-sensitive restriction enzyme(s) of interest.
-
PCR Reaction Setup: Prepare the following reaction mix in a PCR tube. For a 50 µL reaction:
| Component | Volume | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| dNTP mix (10 mM each of dATP, dGTP, dTTP) | 1 µL | 200 µM each |
| This compound (10 mM) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (10 ng/µL) | 1 µL | 10 ng |
| DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 U |
| Nuclease-free water | to 50 µL |
-
PCR Cycling Conditions: Perform PCR using the following cycling conditions. These may need to be optimized for your specific template and primers.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95-100°C | 2-5 min | 1 |
| Denaturation | 95-100°C | 30 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Verification of Amplification: Analyze a small aliquot (e.g., 5 µL) of the PCR product by agarose gel electrophoresis to confirm successful amplification and the correct product size.
-
Purification of PCR Product: Purify the remaining PCR product using a standard PCR purification kit to remove primers, dNTPs, and polymerase. Elute the purified methylated DNA in nuclease-free water or a suitable buffer.
-
Quantification: Determine the concentration of the purified methylated DNA using a spectrophotometer or a fluorometric method.
Protocol 2: Methylation-Sensitive Restriction Enzyme Digestion Assay
This protocol details the digestion of the generated methylated DNA substrate with a methylation-sensitive restriction enzyme.
Materials:
-
Purified methylated DNA substrate (from Protocol 1)
-
Unmethylated control DNA (PCR product generated with dCTP instead of this compound)
-
Methylation-sensitive restriction enzyme
-
Isoschizomer (if available, one that is insensitive to methylation)
-
10x Restriction enzyme buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: Set up the following digestion reactions in separate tubes for the methylated and unmethylated DNA. It is also recommended to include a no-enzyme control.
| Component | Volume | Final Concentration |
| Purified DNA | X µL | 200-500 ng |
| 10x Restriction Buffer | 2 µL | 1x |
| Restriction Enzyme (10 U/µL) | 1 µL | 10 U |
| Nuclease-free water | to 20 µL |
-
Incubation: Incubate the reactions at the optimal temperature for the specific restriction enzyme for 1-4 hours, or overnight for complete digestion.
-
Inactivation: Inactivate the restriction enzyme according to the manufacturer's instructions, typically by heating at 65°C or 80°C for 20 minutes.
-
Analysis of Digestion Products:
-
Agarose Gel Electrophoresis: Analyze the digestion products by loading the entire reaction volume on an agarose gel. An unmethylated substrate digested with a sensitive enzyme should show smaller fragments, while a methylated substrate should remain largely uncut.
-
Quantitative PCR (qPCR) or Droplet Digital PCR (ddPCR): For a quantitative analysis, use the digestion products as a template for qPCR or ddPCR with primers flanking the restriction site. The amount of amplifiable DNA will be inversely proportional to the extent of digestion.
-
Data Presentation
Quantitative data on the cleavage efficiency of various methylation-sensitive restriction enzymes on substrates containing 5-methylcytosine are summarized below. The data is compiled from various sources and represents the percentage of cleavage or inhibition.
| Restriction Enzyme | Recognition Sequence | Methylated Substrate Cleavage Efficiency | Unmethylated Substrate Cleavage Efficiency | Isoschizomer (Sensitivity to Methylation) |
| HpaII | C'CGG | Blocked | ~100% | MspI (Insensitive)[5][6] |
| MspI | C'CGG | ~100% | ~100% | HpaII (Sensitive)[5][6] |
| HhaI | GCG'C | Blocked | ~100% | - |
| AciI | C'CGC | Blocked | ~100% | - |
| BstUI | CG'CG | Blocked | ~100% | - |
| SalI | G'TCGAC | Blocked | ~100% | - |
| XhoI | C'TCGAG | Partially Inhibited | ~100% | - |
| DpnI | GA'TC | Dependent (Requires methylation) | No Cleavage | DpnII (Sensitive) |
| DpnII | 'GATC | Blocked | ~100% | DpnI (Dependent) |
Cleavage efficiency can vary based on reaction conditions and the specific DNA sequence context.
Signaling Pathway
The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3) are key players in the active DNA demethylation pathway. They iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized forms can then be recognized and excised by the base excision repair (BER) machinery, leading to the restoration of an unmethylated cytosine. Understanding this pathway is crucial as this compound is a direct precursor to the modifications targeted by TET enzymes.[1][7][8]
Caption: The TET-mediated DNA demethylation pathway.
Conclusion
The use of this compound to generate methylated DNA substrates provides a powerful and versatile method for studying the activity and specificity of methylation-sensitive restriction enzymes. The protocols outlined in this application note offer a reliable framework for researchers to characterize these important enzymatic tools. A thorough understanding of how restriction enzymes interact with methylated DNA is fundamental for the accurate analysis of epigenetic modifications and their role in health and disease.
References
- 1. TETonic shift: biological roles of TET proteins in DNA demethylation and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restriction Enzyme Digestion | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Evaluation of a quantitative DNA methylation analysis technique using methylation-sensitive/dependent restriction enzymes and real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. epigenie.com [epigenie.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. TET family dioxygenases and DNA demethylation in stem cells and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TET enzymes - Wikipedia [en.wikipedia.org]
Applications of 5-Methyl-dCTP in Molecular Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-dCTP (2'-deoxy-5-methylcytidine 5'-triphosphate) is a modified deoxynucleotide triphosphate that serves as a critical tool in the field of molecular biology, particularly in the study of epigenetics. Cytosine methylation at the 5-position (5-mC) is a key epigenetic mark in mammals, playing a crucial role in gene regulation, development, and disease.[1][2] The enzymatic incorporation of this compound into DNA allows for the in vitro synthesis of DNA molecules that mimic this natural modification, providing a powerful substrate for a variety of experimental applications.[3][4]
These application notes provide an overview of the key uses of this compound, detailed experimental protocols, and quantitative data to guide researchers in their experimental design.
Key Applications
The primary applications of this compound revolve around the generation and analysis of methylated DNA. These include:
-
In vitro synthesis of methylated DNA: this compound can be used as a substitute for dCTP in polymerase chain reaction (PCR) to produce fully or hemi-methylated DNA fragments.[5][6] This allows for the creation of defined methylated substrates for various downstream applications.
-
Studying DNA-protein interactions: DNA methylation can significantly influence the binding of proteins to DNA. DNA probes containing 5-methylcytosine are used to investigate the binding specificity of methyl-binding proteins, transcription factors, and other DNA-binding proteins.[2][7]
-
Preparation of methylation standards: Fully methylated DNA, synthesized using this compound, serves as a crucial positive control in methylation-sensitive assays such as bisulfite sequencing and methylated DNA immunoprecipitation (MeDIP).[8]
-
Development of nuclease-resistant aptamers: Incorporation of modified nucleotides like this compound into DNA aptamers during the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process can enhance their stability and resistance to nuclease degradation.[9][10]
Quantitative Data: Incorporation of this compound by DNA Polymerases
The efficiency of incorporating this compound can vary between different DNA polymerases. The following table summarizes the relative incorporation efficiency of this compound compared to the canonical dCTP by Q5 High-Fidelity DNA Polymerase.
| Nucleotide | DNA Polymerase | Relative Incorporation Efficiency (% of dCTP) | Reference |
| This compound | Q5 High-Fidelity DNA Polymerase | Similar to dCTP | [3] |
Note: While some standard Taq and Vent polymerases can incorporate this compound, amplification of GC-rich templates or longer fragments can be challenging. Optimization of PCR conditions, such as increasing the denaturation temperature, may be necessary to overcome this.[5][11]
Experimental Protocols
Protocol for PCR with this compound to Generate Fully Methylated DNA
This protocol describes the generation of a fully methylated DNA fragment by substituting dCTP with this compound in a standard PCR reaction.
Materials:
-
DNA template
-
Forward and reverse primers
-
High-fidelity DNA polymerase (e.g., Q5 High-Fidelity DNA Polymerase)
-
This compound solution (10 mM)
-
dNTP mix (10 mM each of dATP, dGTP, dTTP)
-
5X Reaction Buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the following reaction mixture on ice in a sterile PCR tube. For a 50 µL reaction:
| Component | Volume | Final Concentration |
| 5X Reaction Buffer | 10 µL | 1X |
| 10 mM dNTP mix (dATP, dGTP, dTTP) | 1 µL | 0.2 mM each |
| 10 mM this compound | 1 µL | 0.2 mM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (1-10 ng/µL) | 1 µL | 1-10 ng |
| High-Fidelity DNA Polymerase (2 U/µL) | 0.5 µL | 1 U |
| Nuclease-free water | up to 50 µL |
-
PCR Cycling: Transfer the PCR tube to a thermocycler and perform the following cycling conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | 30-35 |
| Annealing | 55-68°C* | 20-30 seconds | |
| Extension | 72°C | 20-30 seconds/kb | |
| Final Extension | 72°C | 2 minutes | 1 |
| Hold | 4°C | ∞ |
* Annealing temperature should be optimized based on the primer pair's melting temperature (Tm).
-
Troubleshooting for Poor Amplification: If amplification is inefficient, especially for GC-rich templates, consider the following optimizations:
-
Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the size and purity of the amplified fragment. The product can then be purified for downstream applications.
Protocol for Pull-Down Assay with a this compound Labeled DNA Probe
This protocol outlines the use of a biotinylated and methylated DNA probe, generated using this compound, to pull down interacting proteins from a nuclear extract.
Materials:
-
Biotinylated and methylated DNA probe (synthesized via PCR with biotinylated primers and this compound)
-
Non-methylated, biotinylated control DNA probe
-
Nuclear protein extract
-
Streptavidin-coated magnetic beads
-
Binding Buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol, 0.2 mM EDTA, 0.5% NP-40)
-
Wash Buffer (Binding buffer with increased salt concentration, e.g., 300 mM KCl)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Probe Immobilization: a. Resuspend the streptavidin-coated magnetic beads in Binding Buffer. b. Add the biotinylated methylated DNA probe to the beads and incubate with gentle rotation for 1 hour at 4°C. c. Wash the beads three times with Binding Buffer to remove unbound probe.
-
Protein Binding: a. Add the nuclear protein extract to the beads coated with the methylated probe. b. As a negative control, incubate a separate aliquot of the nuclear extract with beads coated with the non-methylated control probe. c. Incubate with gentle rotation for 2-4 hours at 4°C.
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: a. Resuspend the beads in Elution Buffer. b. Heat the samples at 95°C for 5-10 minutes to elute the bound proteins.
-
Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Visualize the proteins by Coomassie staining or perform a Western blot using an antibody against a specific protein of interest.
Protocol for Preparation of a Fully Methylated DNA Standard
This protocol describes the synthesis of a fully methylated DNA standard for use as a positive control in methylation analysis experiments.
Materials:
-
Plasmid DNA or a known DNA fragment
-
Primers flanking the region of interest
-
High-fidelity DNA polymerase
-
This compound solution (10 mM)
-
dNTP mix (10 mM each of dATP, dGTP, dTTP)
-
5X Reaction Buffer
-
Nuclease-free water
-
DNA purification kit
Procedure:
-
PCR Amplification with this compound: a. Perform a PCR reaction as described in Protocol 1 using the plasmid or known DNA fragment as a template. This will generate a DNA fragment where all cytosine residues have been replaced with 5-methylcytosine.
-
Purification of the Methylated DNA: a. Purify the PCR product using a standard DNA purification kit to remove primers, unincorporated nucleotides, and the polymerase. b. Elute the purified methylated DNA in nuclease-free water or TE buffer.
-
Quantification and Verification: a. Quantify the concentration of the purified methylated DNA using a spectrophotometer or a fluorometric method. b. Optional: Verify the methylation status of the standard by digesting it with methylation-sensitive and methylation-dependent restriction enzymes. The methylated standard should be resistant to cleavage by methylation-sensitive enzymes and cleaved by methylation-dependent enzymes.
Visualizations
Experimental Workflow for Generating and Using Methylated DNA Probes
Caption: Workflow for synthesizing and using a this compound labeled DNA probe.
Logical Relationship in Studying DNA-Protein Interactions
Caption: Impact of DNA methylation on protein binding and gene expression.
Generalized SELEX Workflow with Modified Nucleotides
Caption: SELEX workflow incorporating this compound for aptamer development.
References
- 1. files.zymoresearch.com [files.zymoresearch.com]
- 2. DNA looping by two 5-methylcytosine-binding proteins quantified using nanofluidic devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.zymoresearch.com [files.zymoresearch.com]
- 5. DNA polymerase fidelity: comparing direct competition of right and wrong dNTP substrates with steady state and pre-steady state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified Nucleoside Triphosphates for In-vitro Selection Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying Protein–(Hydroxy)Methylated DNA Interactions Using Quantitative Interaction Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 8. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 9. researchgate.net [researchgate.net]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Fully Methylated DNA Standards with 5-methyl-dCTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation, a key epigenetic modification, plays a crucial role in regulating gene expression and maintaining genomic stability. The study of DNA methylation patterns is essential for understanding normal development and the pathogenesis of various diseases, including cancer. Accurate quantification of DNA methylation requires reliable standards. Fully methylated DNA standards serve as essential positive controls and calibrators in a multitude of molecular biology assays, ensuring the accuracy and reproducibility of experimental results.[1]
This document provides a comprehensive guide to the enzymatic creation of fully methylated DNA standards using polymerase chain reaction (PCR) with 5-methyl-dCTP, a deoxynucleoside triphosphate containing a methyl group at the 5th carbon of cytosine. We present detailed protocols for the synthesis of these standards and their subsequent validation using methylation-sensitive restriction enzyme quantitative PCR (MSRE-qPCR) and bisulfite sequencing.
Principle of the Method
The generation of fully methylated DNA standards via PCR involves the substitution of standard dCTP with this compound in the PCR reaction mixture. During amplification, a thermostable DNA polymerase incorporates 5-methylcytosine opposite every guanine in the template DNA, resulting in a PCR product that is methylated at every CpG site.[2] High-fidelity DNA polymerases, such as Q5® High-Fidelity DNA Polymerase, have been shown to efficiently incorporate modified nucleotides like this compound.[3]
Experimental Workflow
The overall workflow for creating and validating fully methylated DNA standards is depicted below.
Caption: Overall workflow for the synthesis and validation of fully methylated DNA standards.
Protocol 1: Synthesis of Fully Methylated DNA Standards by PCR
This protocol describes the amplification of a target DNA sequence with complete replacement of dCTP with this compound.
Materials:
-
DNA template (plasmid or genomic DNA)
-
Forward and reverse primers for the target sequence
-
High-fidelity DNA polymerase suitable for modified nucleotides (e.g., Q5® High-Fidelity DNA Polymerase)
-
5X Reaction Buffer
-
dNTP mix (10 mM each of dATP, dGTP, dTTP)
-
This compound (10 mM solution)[2]
-
Nuclease-free water
-
PCR tubes
-
Thermocycler
-
DNA purification kit
Procedure:
-
Reaction Setup: Assemble the PCR reaction on ice. A typical 50 µL reaction is as follows:
| Component | Volume (µL) | Final Concentration |
| 5X Q5 Reaction Buffer | 10 | 1X |
| 10 mM dNTPs (dATP, dGTP, dTTP) | 1 | 200 µM each |
| 10 mM this compound | 1 | 200 µM |
| 10 µM Forward Primer | 2.5 | 0.5 µM |
| 10 µM Reverse Primer | 2.5 | 0.5 µM |
| Template DNA | variable | < 100 ng |
| Q5 High-Fidelity DNA Polymerase | 0.5 | 1 unit/50 µL |
| Nuclease-free water | to 50 | - |
-
Thermocycling Conditions: Transfer the PCR tubes to a thermocycler preheated to the denaturation temperature.
| Step | Temperature (°C) | Time |
| Initial Denaturation | 98 | 30 seconds |
| 30-35 Cycles | 98 | 10 seconds |
| 55-68* | 30 seconds | |
| 72 | 30-60 seconds/kb | |
| Final Extension | 72 | 2 minutes |
| Hold | 4 | ∞ |
*Note: The optimal annealing temperature should be determined empirically, often starting 5°C below the calculated primer melting temperature (Tm).
Important Consideration for Denaturation: Some DNA templates, particularly those with high GC content, may be difficult to amplify when this compound completely replaces dCTP. This is due to the increased stability of the m5dC:dG base pair. To overcome this, increasing the denaturation temperature to 100°C may be necessary.[4]
-
Purification of PCR Product: After PCR, purify the amplified DNA using a standard PCR purification kit to remove primers, dNTPs, and polymerase. Elute the purified, fully methylated DNA in nuclease-free water or TE buffer.
Troubleshooting PCR with this compound:
| Problem | Possible Cause | Suggested Solution |
| No or low PCR product | Inefficient denaturation of methylated template | Increase denaturation temperature to 100°C.[4] |
| Suboptimal annealing temperature | Perform a temperature gradient PCR to determine the optimal annealing temperature. | |
| Incorrect Mg2+ concentration | Optimize Mg2+ concentration; some polymerases have specific requirements. | |
| Poor primer design | Design primers with a Tm between 60-72°C and a GC content of 40-60%. | |
| Non-specific products | Annealing temperature is too low | Increase the annealing temperature in 2°C increments. |
| Primer-dimer formation | Use a hot-start polymerase. |
Protocol 2: Validation of Methylation Status by MSRE-qPCR
Methylation-sensitive restriction enzymes (MSREs) cleave DNA at specific recognition sites only when the cytosines within those sites are unmethylated. Conversely, methylation at these sites inhibits cleavage. This property can be exploited to quantify the methylation status of a specific locus using quantitative PCR (qPCR).
Principle of MSRE-qPCR:
Caption: Principle of MSRE-qPCR for methylation analysis.
Materials:
-
Purified fully methylated DNA standard
-
Unmethylated control DNA
-
Methylation-sensitive restriction enzyme (e.g., HpaII) and corresponding buffer
-
qPCR master mix (SYBR Green-based)
-
Forward and reverse primers flanking the MSRE recognition site
-
qPCR instrument
Procedure:
-
Restriction Enzyme Digestion:
-
Set up two reactions for each DNA sample (methylated standard and unmethylated control): one with the MSRE and one without (mock digestion).
-
For a 20 µL digestion reaction:
-
DNA: 200 ng
-
10X Restriction Buffer: 2 µL
-
HpaII (10 U/µL): 1 µL (or water for mock)
-
Nuclease-free water: to 20 µL
-
-
Incubate at 37°C for at least 4 hours to ensure complete digestion.
-
Heat-inactivate the enzyme at 65°C for 20 minutes.
-
-
Quantitative PCR:
-
Prepare a qPCR master mix with SYBR Green and primers.
-
Add 1-2 µL of the digested (or mock-digested) DNA to each qPCR well.
-
Perform qPCR with a standard cycling protocol.
-
Data Analysis:
The percentage of methylation can be calculated using the delta-delta Ct (ΔΔCt) method.
-
Calculate ΔCt for each sample: ΔCt = Ct(MSRE-digested) - Ct(mock-digested)
-
Calculate the percentage of methylation: % Methylation = 100 * (2^(-ΔCt))
Expected Results:
| Sample | Expected ΔCt | Calculated % Methylation |
| Unmethylated Control | High positive value | ~0% |
| Fully Methylated Standard | ~0 | ~100% |
Protocol 3: Validation by Bisulfite Sequencing
Bisulfite sequencing is the gold standard for methylation analysis, providing single-nucleotide resolution. Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR and sequencing reveal the methylation status of each cytosine.
Workflow for Bisulfite Sequencing:
Caption: Workflow for validating methylation status using bisulfite sequencing.
Materials:
-
Purified fully methylated DNA standard
-
DNA bisulfite conversion kit
-
PCR reagents
-
Primers designed for bisulfite-converted DNA
-
TA cloning kit
-
Sanger sequencing reagents and instrument
Procedure:
-
Bisulfite Conversion: Treat approximately 200 ng of the purified fully methylated DNA standard with sodium bisulfite using a commercial kit, following the manufacturer's instructions.
-
PCR Amplification: Amplify the region of interest from the bisulfite-converted DNA using primers specific for the converted sequence.
-
Cloning and Sequencing:
-
Clone the PCR products into a TA cloning vector.
-
Transform the vectors into competent E. coli.
-
Select and culture at least 10-15 individual colonies.
-
Isolate plasmid DNA from each colony and perform Sanger sequencing.
-
Data Analysis:
Align the obtained sequences to the original reference sequence. For a fully methylated standard, all cytosines in a CpG context should remain as cytosines in the sequenced clones.
Expected Results for a Fully Methylated Standard:
| CpG Site | Expected Sequence after Bisulfite Conversion and PCR |
| 1 | CG |
| 2 | CG |
| 3 | CG |
| ... | ... |
Quantitative Data and Standard Curves
Fully methylated DNA standards are crucial for creating standard curves in quantitative methylation assays, such as methylation-specific qPCR (qMSP) or digital PCR. By mixing fully methylated and unmethylated DNA in known ratios, a calibration curve can be generated to determine the percentage of methylation in unknown samples.
Example of a Standard Curve for qMSP:
A standard curve can be generated by plotting the ΔCt (Ct_methylated_reaction - Ct_unmethylated_reaction) against the logarithm of the known percentage of methylation.
Illustrative Data for Standard Curve Generation:
| % Methylation | Log(% Methylation) | ΔCt (Illustrative) |
| 100 | 2.00 | -2.5 |
| 50 | 1.70 | -1.5 |
| 25 | 1.40 | -0.5 |
| 10 | 1.00 | 0.8 |
| 1 | 0.00 | 2.5 |
| 0 | - | >5 |
This data can then be used to calculate the percentage of methylation in an unknown sample based on its measured ΔCt value.
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis and validation of fully methylated DNA standards. The use of this compound in PCR is an effective method for generating these essential reagents. Rigorous validation using techniques like MSRE-qPCR and bisulfite sequencing ensures the quality and reliability of the standards. These well-characterized standards are indispensable for accurate and reproducible DNA methylation analysis in research and clinical settings.
References
Application Notes & Protocols: 5-methyl-dCTP in Rolling Circle Amplification for Methylated DNA Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and the development of various diseases, including cancer. The ability to accurately detect and quantify DNA methylation patterns is paramount for both basic research and the development of novel diagnostic and therapeutic strategies. Rolling Circle Amplification (RCA) is a powerful isothermal DNA amplification technique that offers high sensitivity and specificity. The incorporation of 5-methyl-dCTP (5-mdCTP) into RCA reactions provides a method for generating highly methylated DNA products, which can serve as positive controls, standards for methylation-sensitive assays, or tools for studying the interactions of proteins with methylated DNA. This document provides detailed application notes and protocols for the use of 5-mdCTP in RCA for the analysis of methylated DNA.
Principle of this compound in Rolling Circle Amplification
Rolling Circle Amplification (RCA) utilizes a circular DNA template and a highly processive DNA polymerase, such as Phi29 DNA polymerase, to generate long, single-stranded DNA molecules consisting of tandem repeats of the circular template sequence. By substituting standard dCTP with this compound in the nucleotide mix, the RCA product becomes fully methylated at all cytosine residues. This in vitro synthesized methylated DNA can be used to mimic naturally occurring methylated DNA for various downstream applications. The high fidelity of Phi29 polymerase helps in the accurate incorporation of 5-mdCTP.[1][2]
A key application of this technique is the generation of methylated DNA substrates for the validation and optimization of methylation-sensitive analytical methods. Furthermore, it can be employed to study the effects of DNA methylation on DNA-protein interactions, chromatin structure, and gene expression.
Diagrams
Caption: Workflow for generating methylated DNA using RCA with this compound.
Caption: Key components and their roles in 5-mdCTP-based RCA.
Quantitative Data
Table 1: Properties of Phi29 DNA Polymerase
| Property | Description | Reference |
| Processivity | Can incorporate over 70,000 nucleotides per binding event. | [3] |
| Strand Displacement | Strong strand displacement activity, essential for RCA. | [3] |
| Proofreading Activity | 3'→5' exonuclease activity provides high fidelity. | [4] |
| Error Rate | Approximately 1 x 10-6 to 10-7. | [1] |
| Optimal Temperature | Wild-type: 30°C; Engineered versions (e.g., phi29-XT): up to 42°C. | [5][6] |
Table 2: Comparison of Standard RCA and RCA with this compound
| Feature | Standard RCA (with dCTP) | RCA with this compound | Notes |
| dCTP Source | Standard 2'-deoxycytidine-5'-triphosphate | 5-methyl-2'-deoxycytidine-5'-triphosphate | Up to 100% of dCTP can be replaced with 5-mdCTP.[7] |
| Amplification Product | Unmethylated single-stranded DNA | Fully methylated single-stranded DNA | The methylation status of the product is determined by the dNTP mix. |
| Amplification Efficiency | High; can achieve up to 10,000-fold amplification.[3] | Expected to be high, but may require optimization of MgCl₂ concentration. Empirical validation is recommended. | Some polymerases show altered efficiency with modified nucleotides. |
| Fidelity | High (Error rate of 10-6 to 10-7).[1] | Expected to be high due to the proofreading activity of Phi29 polymerase. | The fidelity of incorporating 5-mdCTP opposite guanine is expected to be high. |
| Downstream Applications | General DNA amplification, sequencing template preparation. | Generation of methylated DNA controls, protein-DNA interaction studies. | The methylated product is suitable for assays that specifically detect or depend on DNA methylation. |
Experimental Protocols
Protocol 1: Generation of Methylated DNA via Rolling Circle Amplification with this compound
This protocol is adapted from standard RCA protocols and incorporates the use of this compound. It is recommended to use a commercial RCA kit and substitute the provided dCTP with 5-mdCTP. This protocol is based on the New England Biolabs phi29-XT RCA Kit protocol.[5]
Materials:
-
Circular DNA template (e.g., plasmid, or a ligated oligonucleotide)
-
Exonuclease-resistant random hexamer primers or a specific primer
-
dNTP mix (dATP, dGTP, dTTP at 10 mM each)
-
This compound (10 mM solution)
-
Phi29 DNA Polymerase (and its corresponding reaction buffer)
-
Nuclease-free water
-
(Optional) Inorganic Pyrophosphatase
-
(Optional) DTT
Procedure:
-
Reaction Setup:
-
On ice, combine the following components in a sterile, nuclease-free microfuge tube:
-
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| 5X Phi29 DNA Polymerase Reaction Buffer | 4 µL | 1X |
| dATP (10 mM) | 0.4 µL | 0.2 mM |
| dGTP (10 mM) | 0.4 µL | 0.2 mM |
| dTTP (10 mM) | 0.4 µL | 0.2 mM |
| This compound (10 mM) | 0.4 µL | 0.2 mM |
| Primer(s) (e.g., 50 µM random hexamers) | 2 µL | 5 µM |
| Circular Template DNA (1-10 ng) | X µL | As needed |
| Nuclease-free water | Up to 18 µL | - |
| Phi29 DNA Polymerase (10 U/µL) | 2 µL | 20 units |
-
Initial Denaturation (for dsDNA templates):
-
Mix the reaction components (except for the Phi29 polymerase) gently by pipetting.
-
Incubate the mixture at 95°C for 3 minutes to denature the double-stranded template.
-
Immediately place the tube on ice for 5 minutes to allow for primer annealing.
-
-
Enzyme Addition:
-
Briefly centrifuge the tube to collect the contents.
-
Add the Phi29 DNA Polymerase to the reaction mixture on ice.
-
Mix gently by pipetting.
-
-
Isothermal Amplification:
-
Enzyme Inactivation:
-
Heat the reaction at 65°C for 10 minutes to inactivate the Phi29 DNA polymerase.
-
-
Product Analysis:
-
The amplified methylated DNA can be quantified using a fluorometric assay (e.g., PicoGreen).
-
The product can be visualized by agarose gel electrophoresis. The high molecular weight product will appear as a smear or will remain in the well.
-
The methylation status of the product can be confirmed by digestion with methylation-sensitive restriction enzymes followed by gel electrophoresis or qPCR.
-
Troubleshooting and Optimization
-
Low Yield:
-
Increase the incubation time.
-
Optimize the concentration of template DNA and primers.
-
Consider adding inorganic pyrophosphatase to the reaction to prevent the accumulation of inhibitory pyrophosphate.[3]
-
Optimize the MgCl₂ concentration, as modified nucleotides can sometimes affect the optimal magnesium ion concentration for the polymerase.
-
-
Non-specific Amplification:
-
Ensure that all reagents and equipment are free from contaminating DNA.
-
Use high-quality, purified template DNA.
-
Optimize the primer concentration and annealing conditions.
-
Conclusion
The use of this compound in rolling circle amplification is a straightforward and effective method for the in vitro synthesis of fully methylated DNA. This approach provides a valuable tool for researchers in epigenetics and drug development, enabling the production of reliable positive controls for methylation-sensitive assays and facilitating studies on the functional consequences of DNA methylation. While the protocol provided is based on established RCA methods, empirical optimization is recommended to achieve the best results for specific applications.
References
- 1. Any data on the fidelity of the REPLI-g MDA technique? [qiagen.com]
- 2. Fidelity of phi 29 DNA polymerase. Comparison between protein-primed initiation and DNA polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Amplification of Plasmid and Phage DNA Using Phi29 DNA Polymerase and Multiply-Primed Rolling Circle Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. Basic Rolling Circle Amplification (RCA) Protocol (Thermo phi29 polymerase) [protocols.io]
Site-Specific Incorporation of 5-Methyl-dCTP via PCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted incorporation of modified nucleotides, such as 5-methyl-deoxycytidine triphosphate (5-methyl-dCTP), into DNA sequences via Polymerase Chain Reaction (PCR) is a powerful technique for epigenetic research and the development of novel therapeutic and diagnostic tools. This method allows for the generation of DNA fragments with specific methylation patterns, mimicking in vivo epigenetic marks. These custom-methylated DNA substrates are invaluable for studying the effects of DNA methylation on gene expression, protein-DNA interactions, and chromatin structure. Applications include the creation of methylated DNA standards for quantitative methylation analysis, the investigation of methyl-sensitive restriction enzyme activity, and the characterization of methyl-binding proteins.[1][2][3][4]
While the enzymatic incorporation of this compound presents unique challenges compared to canonical dNTPs, optimization of PCR conditions and careful selection of DNA polymerase can lead to efficient and high-fidelity synthesis of methylated DNA.[2][5][6] This document provides detailed protocols and application notes for the successful site-specific incorporation of this compound using PCR.
Key Applications
-
Epigenetic Studies: Generation of specifically methylated DNA templates to study the impact of methylation on transcription factor binding and gene regulation.
-
Diagnostic Standards: Creation of fully or partially methylated DNA controls for the validation and calibration of methylation-sensitive assays, such as methylation-specific PCR (MSP) and bisulfite sequencing.[1]
-
Enzyme Characterization: Use of methylated DNA substrates to determine the specificity and activity of methyl-sensitive restriction endonucleases and methyl-dependent DNA binding proteins.[2][5][7]
-
Drug Discovery: Screening for small molecules that modulate the interaction between proteins and methylated DNA.
Data Presentation: DNA Polymerase Performance with this compound
The choice of DNA polymerase is critical for the efficient incorporation of this compound. Not all polymerases tolerate modified nucleotides equally. Below is a summary of findings for commonly used polymerases.
| DNA Polymerase | Observed Performance with this compound | Key Considerations |
| Taq Polymerase | Can incorporate this compound, but may be inefficient for some templates.[2][8] | Amplification of GC-rich regions or longer templates can be challenging.[2][6] |
| Vent™ Polymerase | Similar to Taq, can show inefficiency with certain templates when using standard protocols.[2][5][6] | A high-fidelity proofreading polymerase; may offer better accuracy. |
| Q5® High-Fidelity DNA Polymerase | Incorporates this compound as efficiently as the natural dCTP.[9] | Recommended for applications requiring high fidelity and robust amplification. |
| ZymoTaq™ & QuestTaq™ | Readily incorporate this compound into PCR amplicons.[3] | Optimized for use with modified nucleotides. |
| Engineered Polymerases | Several engineered DNA polymerases show improved efficiency and effectiveness in incorporating methylated dNTPs.[10] | May offer superior performance but might be less commonly available. |
Experimental Protocols
Protocol 1: Standard PCR for Incorporation of this compound
This protocol provides a starting point for the complete substitution of dCTP with this compound in a standard PCR reaction.
Materials:
-
DNA Template (1-100 ng)
-
Forward and Reverse Primers (10 µM each)
-
dNTP mix without dCTP (10 mM each of dATP, dGTP, dTTP)
-
This compound (10 mM solution)[11]
-
High-fidelity DNA Polymerase (e.g., Q5® High-Fidelity DNA Polymerase) or ZymoTaq™.[3][9]
-
Appropriate PCR Buffer (as recommended by the polymerase manufacturer)
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, assemble the following components in a PCR tube:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 5X Polymerase Buffer | 10 µL | 1X |
| dNTP mix (dATP, dGTP, dTTP) | 1 µL | 200 µM each |
| This compound (10 mM) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template | X µL | 1-100 ng |
| DNA Polymerase | 0.5 µL | As recommended |
| Nuclease-free water | to 50 µL | - |
-
PCR Cycling: Transfer the PCR tubes to a thermocycler and perform the following cycling program:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | 30-35 |
| Annealing | 55-68°C* | 20-30 seconds | |
| Extension | 72°C | 30-60 seconds/kb | |
| Final Extension | 72°C | 2 minutes | 1 |
| Hold | 4°C | ∞ |
* Annealing temperature should be optimized based on the primer pair's melting temperature (Tm).
-
Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm successful amplification and correct product size.
Protocol 2: Overcoming Inefficient Amplification of GC-rich or Difficult Templates
Some DNA templates, particularly those with high GC content, can be difficult to amplify when this compound completely replaces dCTP. This is due to the increased stability of the m5dC:dG base pair.[5] The following modifications can help overcome this challenge.
Option A: Increase Denaturation Temperature
-
Increase the denaturation temperature during cycling to 100°C for 30-60 seconds.[2][5][6] This helps to more effectively separate the DNA strands. Note that this may reduce the half-life of some DNA polymerases.
Option B: Addition of dITP
-
Incorporate deoxyinosine triphosphate (dITP) into the reaction mix. dITP forms a less stable pair with dC (and by extension, 5-methyl-dC), which can help to destabilize the DNA duplex and improve amplification efficiency.[2][5][6]
-
A suggested starting ratio is to replace a portion of the dGTP with dITP. The optimal ratio will need to be determined empirically.
Option C: Partial Substitution of this compound
-
If complete methylation is not required, a mixture of dCTP and this compound can be used.[2] The ratio of modified to unmodified nucleotide can be adjusted to achieve the desired level of incorporation, which must be verified by downstream analysis.
Protocol 3: Verification of this compound Incorporation by Restriction Digest
A common method to confirm the incorporation of this compound is to use a methylation-sensitive restriction enzyme that is blocked by methylation at its recognition site.
Materials:
-
Purified PCR product containing this compound
-
Unmodified PCR product (amplified with standard dNTPs) as a control
-
Methylation-sensitive restriction enzyme (e.g., HpaII, which is blocked by CpG methylation) and its corresponding buffer
-
Nuclease-free water
Procedure:
-
Setup Digestion Reactions: Set up two digestion reactions for each PCR product (methylated and unmethylated):
| Component | Methylated PCR Product | Unmethylated PCR Product |
| Purified PCR Product | 200 ng | 200 ng |
| 10X Restriction Buffer | 2 µL | 2 µL |
| Restriction Enzyme | 1 µL | 1 µL |
| Nuclease-free water | to 20 µL | to 20 µL |
-
Incubation: Incubate the reactions at the optimal temperature for the restriction enzyme for 1-2 hours.
-
Analysis: Analyze the digested products alongside undigested controls on an agarose gel.
-
Expected Result: The unmethylated PCR product should be digested by the enzyme, resulting in smaller DNA fragments. The methylated PCR product should remain undigested, appearing as a single band at the expected size of the full-length amplicon.
-
Visualizations
Caption: Workflow for this compound incorporation.
Caption: Troubleshooting inefficient amplification.
References
- 1. Methylation-dependent fragment separation: novel analysis of 5-methyl cytosine by capillary electrophoresis of amplified DNA using PCR incorporation of chemically modified dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. zymoresearch.com [zymoresearch.com]
- 4. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 5. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. WO2019180137A1 - Dna polymerases for efficient and effective incorporation of methylated-dntps - Google Patents [patents.google.com]
- 11. neb.com [neb.com]
Quantitative Analysis of 5-Methyl-dCTP Incorporation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic incorporation of 5-methyl-2'-deoxycytidine 5'-triphosphate (5-methyl-dCTP) into a DNA strand is a fundamental process for generating methylated DNA sequences in vitro. This process is central to a variety of applications in epigenetics research, diagnostics, and drug development. Understanding the efficiency and kinetics of this compound incorporation by DNA polymerases, and the subsequent quantification of the resulting 5-methylcytosine (5mC) in DNA, are critical for the design and interpretation of these experiments.
These application notes provide a comprehensive overview of the quantitative analysis of this compound incorporation. We present detailed protocols for quantifying 5mC in DNA using common laboratory techniques, summarize available data on the incorporation efficiency of this compound by various DNA polymerases, and provide workflows for assessing incorporation.
Data Presentation: Quantitative Analysis of this compound Incorporation
The efficiency of this compound incorporation can vary significantly between different DNA polymerases. Below is a summary of available quantitative and qualitative data comparing the incorporation of this compound to its unmodified counterpart, dCTP.
Table 1: DNA Polymerase Efficiency with this compound
| DNA Polymerase | Substrate | Kinetic Parameter | Value | Catalytic Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Notes |
| Human DNA Polymerase β | dGTP (opposite 5mC template) | kpol (s⁻¹) | Not significantly different from dGTP opposite C | Not significantly different from control | The catalytic efficiency of incorporating dGTP opposite a 5-methylcytosine in the template strand is not affected, suggesting the polymerase reads 5mC without issue.[1] |
| Q5 High-Fidelity DNA Polymerase | This compound | - | - | Similar to dCTP | This compound is incorporated as efficiently as dCTP.[2][3] |
| Taq DNA Polymerase | This compound | - | - | Inefficient under standard conditions | Amplification of some templates can be inefficient when dCTP is replaced with this compound.[4][5] |
| Vent DNA Polymerase | This compound | - | - | Inefficient under standard conditions | Similar to Taq polymerase, amplification with this compound can be inefficient under standard PCR cycling parameters.[4][5] |
Table 2: Pre-Steady-State Kinetic Parameters for dCTP Incorporation by Vent DNA Polymerase
| Substrate | Kd (µM) | kpol (s⁻¹) | Catalytic Efficiency (kpol/Kd) (µM⁻¹s⁻¹) |
| dCTP | 74 | 65 | 0.88 |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the workflows for key experimental procedures related to the quantification of this compound incorporation and its resulting modification, 5-methylcytosine.
Experimental Protocols
Protocol 1: Quantification of Global 5-Methylcytosine by LC-MS/MS
This protocol describes the gold standard method for the highly accurate and sensitive quantification of 5mC in a DNA sample.
Materials:
-
Purified genomic DNA
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS/MS grade water and solvents
-
Formic acid
-
Stable isotope-labeled internal standards (e.g., [¹⁵N₃]-2'-deoxycytidine, [¹⁵N₃, d₂]-5-methyl-2'-deoxycytidine)
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
DNA Digestion:
-
To 1-2 µg of purified DNA, add a buffer containing zinc acetate and a sufficient amount of Nuclease P1.
-
Incubate at 37°C for 2-4 hours to digest the DNA into individual deoxynucleoside monophosphates.
-
Add alkaline phosphatase and an appropriate buffer.
-
Incubate at 37°C for an additional 1-2 hours to dephosphorylate the mononucleotides to deoxynucleosides.
-
Add a known amount of stable isotope-labeled internal standards for dC and 5mC to the digested sample.
-
Centrifuge the sample to pellet any undigested material or enzyme. Collect the supernatant containing the free deoxynucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a reverse-phase C18 column for chromatographic separation of the deoxynucleosides.
-
Use a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B), to elute the deoxynucleosides.
-
The eluent is introduced into the mass spectrometer.
-
Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for deoxycytidine, 5-methyldeoxycytidine, and their corresponding internal standards.
-
-
Data Analysis:
-
Generate standard curves for both dC and 5mC using known concentrations of unlabeled standards and a fixed concentration of the internal standards.
-
Determine the concentration of dC and 5mC in the sample by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
-
Calculate the percentage of 5mC as: (%5mC) = [5mC / (5mC + dC)] * 100.
-
Protocol 2: Quantification of Global 5-Methylcytosine by ELISA
This protocol provides a high-throughput and cost-effective method for quantifying global 5mC levels.
Materials:
-
Purified DNA
-
5-mC DNA ELISA Kit (commercially available kits are recommended, e.g., from Zymo Research or EpigenTek)
-
ELISA plate reader
Procedure (based on a typical commercial kit):
-
DNA Coating:
-
Dilute 100 ng of each DNA sample and the provided positive and negative controls in the coating buffer.
-
Denature the DNA by heating at 98°C for 5 minutes, followed by immediate transfer to an ice bath for 10 minutes.
-
Add the denatured DNA solutions to the wells of the ELISA plate.
-
Incubate at 37°C for 1-2 hours to allow the single-stranded DNA to bind to the plate.
-
Wash the wells with the provided wash buffer.
-
-
Blocking:
-
Add blocking buffer to each well to prevent non-specific antibody binding.
-
Incubate at 37°C for 30 minutes.
-
Wash the wells with wash buffer.
-
-
Antibody Incubation:
-
Dilute the anti-5mC primary antibody in antibody dilution buffer and add to each well.
-
Incubate at 37°C for 1 hour.
-
Wash the wells to remove unbound primary antibody.
-
Dilute the HRP-conjugated secondary antibody and add to each well.
-
Incubate at 37°C for 30-60 minutes.
-
Wash the wells to remove unbound secondary antibody.
-
-
Signal Development and Measurement:
-
Add the HRP substrate to each well and incubate at room temperature until color develops (typically 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using an ELISA plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known 5mC percentages.
-
Determine the percentage of 5mC in the experimental samples by interpolating their absorbance values on the standard curve.
-
Protocol 3: PCR-Based Assessment of this compound Incorporation
This protocol allows for the in vitro synthesis of a methylated DNA fragment and a qualitative or semi-quantitative assessment of incorporation.
Materials:
-
DNA template
-
Forward and reverse primers
-
DNA polymerase (e.g., Q5 High-Fidelity DNA Polymerase)
-
dNTP mix (dATP, dGTP, dTTP)
-
dCTP
-
This compound
-
PCR buffer
-
Thermocycler
-
Agarose gel electrophoresis system
-
Methylation-sensitive restriction enzyme (e.g., HpaII)
-
Isoschizomer insensitive to methylation (e.g., MspI)
Procedure:
-
PCR Amplification:
-
Set up two parallel PCR reactions for each template.
-
Reaction 1 (Unmethylated control): Use a standard dNTP mix containing dATP, dGTP, dTTP, and dCTP.
-
Reaction 2 (Methylated): Use a modified dNTP mix where dCTP is completely replaced by this compound.
-
Perform PCR using optimized cycling conditions for your template and polymerase. Note that for some polymerases like Taq, increasing the denaturation temperature to 100°C may improve the amplification efficiency with this compound.[4][5]
-
-
Verification of Amplification:
-
Run a portion of each PCR product on an agarose gel to confirm successful amplification and to ensure that the product yields are comparable between the methylated and unmethylated reactions.
-
-
Restriction Enzyme Digestion:
-
Take equal amounts of the purified PCR products from both the unmethylated and methylated reactions.
-
For each PCR product, set up three digestion reactions:
-
No enzyme control
-
Digestion with a methylation-sensitive restriction enzyme (e.g., HpaII, which is blocked by CpG methylation).
-
Digestion with a methylation-insensitive isoschizomer (e.g., MspI, which cuts regardless of CpG methylation).
-
-
Incubate the digestions according to the manufacturer's recommendations.
-
-
Analysis of Digestion Products:
-
Run the digested products on an agarose gel.
-
Expected Results:
-
Unmethylated PCR product: Should be digested by both HpaII and MspI.
-
Methylated PCR product: Should be resistant to digestion by HpaII but digested by MspI.
-
-
The degree of resistance to HpaII digestion in the methylated PCR product provides a qualitative measure of the successful incorporation of this compound.
-
Conclusion
The quantitative analysis of this compound incorporation is a multifaceted process that involves both the enzymatic reaction of DNA synthesis and the subsequent measurement of the resulting 5-methylcytosine. The choice of DNA polymerase is crucial, with high-fidelity enzymes like Q5 polymerase demonstrating efficient incorporation. For quantification of the incorporated 5-methylcytosine, LC-MS/MS provides the most accurate and sensitive results, while ELISA offers a high-throughput alternative. The protocols and data provided in these application notes serve as a valuable resource for researchers working in the field of epigenetics and related disciplines.
References
- 1. Molecular basis for the faithful replication of 5-methylcytosine and its oxidized forms by DNA polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, this compound, and 5-Hydroxymethyl-dCTP [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Identification of 5-Hydroxymethylcytosine (5-hmC) Binding Proteins Using Pull-Down Assays
Introduction
5-hydroxymethylcytosine (5-hmC) is a stable epigenetic modification in mammalian DNA, generated through the oxidation of 5-methylcytosine (5-mC) by the Ten-Eleven-Translocation (TET) family of enzymes.[1] Unlike its precursor 5-mC, which is predominantly associated with transcriptional repression, 5-hmC is often found in gene bodies and enhancers of actively transcribed genes, suggesting a distinct role in gene regulation.[2][3] The biological function of 5-hmC is mediated by "reader" proteins that specifically recognize and bind to this modification, translating the epigenetic mark into downstream cellular events.
While some proteins have been identified as potential 5-hmC readers, such as the SRA domain of UHRF2, the full complement of 5-hmC interacting proteins is still under active investigation.[4] Identifying these readers is crucial for understanding the functional significance of 5-hmC in processes like development, cellular differentiation, and disease, including cancer.[5]
The pull-down assay using a synthetic, 5-hmC-containing DNA probe is a powerful and direct method for identifying novel 5-hmC binding proteins from complex cellular extracts. This technique involves synthesizing a biotinylated DNA "bait" where every cytosine is replaced with 5-hmC. This is achieved by using 5-hydroxymethyl-dCTP (5-hmC-dCTP) in a polymerase chain reaction (PCR).[6][7] The bait is then immobilized on streptavidin-coated beads and incubated with a nuclear or whole-cell lysate. Proteins that specifically bind to 5-hmC are "pulled down," eluted, and subsequently identified, typically by mass spectrometry.
Experimental Workflow and Principle
The overall workflow is designed to isolate proteins that preferentially bind to DNA containing 5-hydroxymethylcytosine compared to unmodified DNA. A biotinylated DNA probe is synthesized, immobilized, and used to capture binding partners from a cell lysate.
Caption: Workflow for identifying 5-hmC binding proteins using a pull-down assay.
Detailed Protocols
This protocol is adapted from methodologies designed to screen for proteins that bind to modified cytosines.[7] It is essential to perform parallel control experiments using unmodified DNA (synthesized with dCTP) to distinguish true 5-hmC binders from general DNA-binding proteins.
Part 1: Preparation of Biotinylated 5-hmC DNA Bait
-
Template and Primer Design:
-
Select a DNA sequence of interest, for example, a 200-300 bp fragment from a promoter or enhancer region known to be enriched with 5-hmC.[7]
-
Design forward and reverse primers for this sequence. The forward primer must be 5'-biotinylated to allow for subsequent immobilization.
-
-
PCR Amplification:
-
Set up two parallel PCR reactions: one for the 5-hmC bait and one for the unmodified control.
-
Reaction Mixture (50 µL):
-
5x PCR Buffer: 10 µL
-
dNTP Mix (10 mM dATP, dGTP, dTTP; plus 10 mM 5-hmC-dCTP for the bait OR 10 mM dCTP for the control): 1 µL
-
5'-Biotinylated Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA (10 ng/µL): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-Free Water: to 50 µL
-
-
PCR Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 3 min
-
30-35 Cycles:
-
95°C for 30 sec
-
55-65°C (primer-dependent) for 30 sec
-
72°C for 30 sec
-
-
Final Extension: 72°C for 5 min
-
-
-
Purification and Quantification:
-
Run a small aliquot of the PCR product on a 1.5% agarose gel to confirm successful amplification and correct product size.
-
Purify the remaining PCR product using a standard PCR purification kit to remove primers, dNTPs, and polymerase.
-
Quantify the concentration of the purified biotinylated DNA probes using a spectrophotometer (e.g., NanoDrop).
-
Part 2: Affinity Pull-Down Assay
-
Immobilization of DNA Bait on Beads:
-
For each pull-down (5-hmC and control), resuspend streptavidin-coated magnetic beads (e.g., Dynabeads M-280 Streptavidin).[7]
-
Aliquot approximately 50 µL of bead slurry per sample into a new tube.
-
Place the tube on a magnetic stand, remove the supernatant, and wash the beads twice with 200 µL of Binding & Washing (B&W) Buffer (e.g., 1x PBS, 0.1% Triton X-100).
-
Resuspend the washed beads in 200 µL of B&W Buffer.
-
Add 1-5 µg of the purified biotinylated DNA probe to the beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotin-streptavidin binding to occur.
-
Wash the DNA-coated beads three times with B&W Buffer and twice with Protein Binding Buffer (see below) to remove unbound DNA.
-
-
Preparation of Nuclear Extract:
-
Prepare nuclear extracts from the cells or tissue of interest using a commercial kit or an established protocol (e.g., Dignam method) to enrich for DNA-binding proteins.
-
Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.
-
-
Binding Reaction:
-
Resuspend the DNA-coated beads in 500 µL of ice-cold Protein Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 1 mM MgCl₂, 0.2 mM EDTA, 20% Glycerol, 0.5 mM DTT, and 1x protease inhibitor cocktail).
-
Add 200-500 µg of nuclear extract to the bead suspension.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Place the tubes on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 500 µL of ice-cold Wash Buffer (Protein Binding Buffer with 0.1% Triton X-100) to remove non-specifically bound proteins. For the final wash, use buffer without detergent.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in 50 µL of a high-salt buffer (e.g., Protein Binding Buffer with 1 M KCl) or by boiling in 1x SDS-PAGE loading buffer for 5-10 minutes.
-
Collect the eluate after placing the tube on a magnetic stand.
-
Part 3: Identification of Bound Proteins
-
SDS-PAGE and Staining:
-
Run a portion of the eluate on an SDS-PAGE gel and visualize the proteins using silver staining or Coomassie blue. This allows for a qualitative comparison of the protein profiles from the 5-hmC and control pull-downs.
-
-
Mass Spectrometry (LC-MS/MS):
-
Submit the remainder of the eluate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for comprehensive protein identification.
-
The sample will typically undergo in-solution or in-gel trypsin digestion, followed by peptide analysis.
-
-
Data Analysis and Validation:
-
Compare the list of proteins identified in the 5-hmC pull-down to the control pull-down.
-
Candidate 5-hmC binders are those that are significantly enriched in or exclusively present in the 5-hmC sample.
-
Validate the binding of candidate proteins using Western blotting on the eluates with antibodies specific to the protein of interest.
-
Data Presentation
Quantitative data from mass spectrometry should be organized to clearly show the enrichment of proteins in the 5-hmC pull-down relative to the control. Spectral counts or peptide-spectrum matches (PSMs) are commonly used for relative quantification.
Table 1: Example Data Summary of Proteins Identified by LC-MS/MS
| Protein Name | Gene Symbol | Spectral Counts (5-hmC) | Spectral Counts (Unmodified C) | Enrichment Ratio (5-hmC / Control) |
| Ubiquitin-like with PHD and RING finger domains 2 | UHRF2 | 45 | 2 | 22.5 |
| Methyl-CpG-binding domain protein 3 | MBD3 | 28 | 5 | 5.6 |
| Chromatin target of PRMT1 | CHTOP | 15 | 1 | 15.0 |
| DNA topoisomerase 2-alpha | TOP2A | 5 | 4 | 1.25 |
| Histone H2A | HIST1H2AG | 12 | 11 | 1.09 |
Note: This table contains hypothetical data for illustrative purposes. Enrichment ratios should be calculated after accounting for background and normalizing data. Proteins with low or no enrichment (ratio ≈ 1) are considered non-specific binders.
Principle of 5-hmC Protein Pull-Down
The assay relies on the high-affinity interaction between biotin and streptavidin to isolate specific DNA-protein complexes.
Caption: Specific capture of a 5-hmC reader protein by an immobilized DNA bait.
References
- 1. Protein interactions at oxidized 5-methylcytosine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxymethylcytosine is associated with enhancers and gene bodies in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Hydroxymethylcytosine (5hmC), or How to Identify Your Favorite Cell [mdpi.com]
- 5. The application of genome-wide 5-hydroxymethylcytosine studies in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxymethyl-dCTP, Nucleotides for Application in Epigenetics - Jena Bioscience [jenabioscience.com]
- 7. A screen for hydroxymethylcytosine and formylcytosine binding proteins suggests functions in transcription and chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of 5-methylated DNA Probes using 5-methyl-dCTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation, primarily at the 5-position of cytosine (5-mC), is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and the pathogenesis of various diseases, including cancer. The ability to generate DNA probes with defined methylation patterns is essential for studying the intricate mechanisms of DNA methylation and its role in cellular processes. This document provides detailed protocols for the synthesis of 5-methylated DNA probes through the enzymatic incorporation of 5-methyl-2'-deoxycytidine-5'-triphosphate (5-methyl-dCTP) and their application in downstream experiments.
Synthesis of 5-methylated Probes
5-methylated DNA probes can be synthesized enzymatically by replacing standard dCTP with this compound in various in vitro DNA synthesis reactions. The two primary methods for generating these probes are Polymerase Chain Reaction (PCR) and Random Primed Labeling.
I. Polymerase Chain Reaction (PCR)-based Synthesis
This method is ideal for generating highly specific, fully methylated DNA probes of a defined length.
Experimental Protocol:
-
Template DNA Selection: Choose a DNA template (plasmid, genomic DNA, or a synthetic oligonucleotide) containing the target sequence to be amplified.
-
Primer Design: Design forward and reverse primers flanking the target sequence. Standard primer design guidelines apply.
-
PCR Reaction Setup: Assemble the PCR reaction on ice. A typical 50 µL reaction is as follows:
| Reagent | Volume | Final Concentration |
| 2X PCR Master Mix | 25 µL | 1X |
| dATP (10 mM) | 1 µL | 0.2 mM |
| dGTP (10 mM) | 1 µL | 0.2 mM |
| dTTP (10 mM) | 1 µL | 0.2 mM |
| This compound (10 mM) | 1 µL | 0.2 mM |
| Forward Primer (10 µM) | 1.5 µL | 0.3 µM |
| Reverse Primer (10 µM) | 1.5 µL | 0.3 µM |
| Template DNA | variable | < 250 ng |
| DNA Polymerase (e.g., Taq) | 0.5 µL | 2.5 units |
| Nuclease-free water | to 50 µL |
-
PCR Cycling Conditions: The optimal cycling conditions may vary depending on the template and primers. A general protocol is as follows:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
Note on Polymerase and Denaturation : Some templates may be difficult to amplify when dCTP is completely replaced with this compound using standard polymerases like Taq.[1][2] This can often be overcome by increasing the denaturation temperature to 100°C or by using a DNA polymerase with higher processivity and tolerance for modified nucleotides, such as Q5 DNA polymerase.[3]
-
Purification of the Methylated Probe: After amplification, purify the PCR product to remove primers, unincorporated nucleotides, and the polymerase. This can be achieved using a PCR purification kit or by ethanol precipitation.
-
Quantification and Quality Control: Determine the concentration of the purified probe using a spectrophotometer (e.g., NanoDrop). The quality and size of the probe can be verified by agarose gel electrophoresis.
Quantitative Data:
| Parameter | Typical Value | Notes |
| Probe Yield | 1-10 µg | Per 50 µL PCR reaction, template dependent. |
| Purity (A260/A280) | 1.8 - 2.0 | Indicates high purity nucleic acid. |
| Incorporation Efficiency | >95% | With optimized conditions and suitable polymerase. |
II. Random Primed Labeling
This method is suitable for generating a population of methylated probes from a larger DNA template, often for use in hybridization-based assays.
Experimental Protocol:
-
Template DNA: Use 25-100 ng of purified linear double-stranded DNA.
-
Denaturation: Denature the DNA template by heating at 95-100°C for 5-10 minutes, followed by immediate chilling on ice.[4]
-
Labeling Reaction Setup:
| Reagent | Volume |
| Denatured DNA Template | X µL |
| Random Primers (Hexa- or Nonamers) | 5 µL |
| 10X dNTP Mix (dATP, dGTP, dTTP, this compound) | 5 µL |
| Klenow Fragment (exo-) (5 U/µL) | 1 µL |
| Nuclease-free water | to 50 µL |
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[4]
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA (pH 8.0) or by heating to 65°C for 10 minutes.[4]
-
Purification: Purify the labeled probe using a spin column (e.g., G-50) to remove unincorporated nucleotides.
Quantitative Data:
| Parameter | Typical Value | Notes |
| Specific Activity | >1 x 10^9 dpm/µg (with radiolabel) | Varies with the type of label used. |
| Incorporation | >60% | Can be optimized by adjusting incubation time. |
| Probe Length | Variable (200-500 bp average) | Depends on reaction conditions. |
Application of 5-methylated Probes
I. Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a common technique to study protein-DNA interactions.[5][6] 5-methylated probes are used to investigate whether the binding of a protein (e.g., a transcription factor) to its DNA recognition sequence is sensitive to the methylation status of the DNA.[7][8]
Experimental Protocol:
-
Probe Labeling: The 5-methylated probe must be labeled for detection. This is typically done by incorporating a radiolabel (e.g., ³²P) or a non-radioactive label (e.g., biotin, fluorescent dye) during or after synthesis.
-
Binding Reaction:
| Reagent | Volume | Final Concentration |
| 10X Binding Buffer | 2 µL | 1X |
| Purified Protein | variable | Titrate for optimal binding |
| Poly(dI-dC) (non-specific competitor) | 1 µL | 50 ng/µL |
| Labeled 5-methylated Probe | 1 µL | 20-50 fmol |
| Nuclease-free water | to 20 µL |
-
Incubation: Incubate the binding reaction at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run in a cold room or with a cooling system.
-
Detection: Detect the labeled probe by autoradiography (for radiolabels) or appropriate imaging systems for non-radioactive labels. A "shift" in the mobility of the probe indicates protein binding.
II. Pull-down Assays for Methyl-Binding Proteins
These assays are used to identify and isolate proteins that specifically bind to methylated DNA.
Experimental Protocol:
-
Probe Immobilization: Biotin-labeled 5-methylated DNA probes are incubated with streptavidin-coated magnetic beads to immobilize them.
-
Protein Binding: The bead-probe complexes are incubated with a cell lysate or a purified protein fraction.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Analysis: The eluted proteins are then identified by Western blotting or mass spectrometry.
Visualizations
Caption: Workflow for the synthesis and application of 5-methylated DNA probes.
Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Caption: Simplified pathway of gene silencing by DNA methylation.
References
- 1. researchgate.net [researchgate.net]
- 2. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, this compound, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 6. Electrophoretic Mobility Shift Assay (EMSA): Principle, Applications and Advantages - Creative Proteomics [iaanalysis.com]
- 7. DNA methylation presents distinct binding sites for human transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of DNA methylation and methyl-DNA binding proteins in the repression of 5-lipoxygenase promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PCR with 5-methyl-dCTP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Polymerase Chain Reaction (PCR) when using 5-methyl-dCTP.
Frequently Asked Questions (FAQs)
Q1: Why is my PCR failing when I substitute dCTP with this compound?
A1: The substitution of dCTP with this compound can lead to PCR failure for a few key reasons. The methyl group on the this compound can sterically hinder the DNA polymerase, making it more difficult for the enzyme to incorporate the modified nucleotide and extend the DNA strand. This is particularly true for standard DNA polymerases like Taq.[1][2][3] Additionally, the presence of 5-methylcytosine in the template strand increases the melting temperature (Tm) of the DNA, which can lead to incomplete denaturation during the PCR cycling, preventing the primers from annealing efficiently.[1][2][3]
Q2: Which DNA polymerases are recommended for use with this compound?
A2: While standard polymerases like Taq and Vent can be used with optimization, certain polymerases exhibit better performance with this compound. High-fidelity polymerases, such as Q5, are often recommended as they can incorporate this compound as efficiently as canonical dCTP. Some studies have also successfully used the Klenow fragment (exo-) for incorporating this compound.[4] It is crucial to consult the manufacturer's guidelines for your specific DNA polymerase to check for compatibility with modified nucleotides.
Q3: Can I use a mix of dCTP and this compound in my PCR?
A3: Yes, using a mixture of dCTP and this compound is a common strategy to troubleshoot failed PCRs and to achieve a desired level of methylation in the final product. However, the ratio of this compound to dCTP is a critical parameter to optimize. One study found that amplification ceased when the ratio of this compound to dCTP was 6:4 or higher.[5] It is recommended to perform a titration experiment to determine the optimal ratio for your specific template and primers.
Q4: How does this compound affect the annealing temperature of my primers?
A4: The incorporation of this compound into the newly synthesized DNA strands will increase the overall GC content and, consequently, the melting temperature (Tm) of the PCR product. While this doesn't directly change the annealing temperature of your primers to the initial template, the increased Tm of the amplicons in subsequent cycles can affect the efficiency of denaturation. It is important to optimize the annealing temperature using a gradient PCR to ensure specific and efficient primer binding.
Troubleshooting Guides
Problem 1: No or Low PCR Product Yield
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inhibition of DNA Polymerase | 1. Switch to a more suitable DNA polymerase: Use a high-fidelity polymerase known to work well with modified nucleotides (e.g., Q5).2. Increase enzyme concentration: Incrementally increase the polymerase concentration in the reaction. |
| Incomplete DNA Denaturation | 1. Increase denaturation temperature: Raise the denaturation temperature to 100°C.[1][2][3]2. Increase denaturation time: Extend the initial and per-cycle denaturation times. |
| Suboptimal Reagent Concentrations | 1. Optimize MgCl₂ concentration: Perform a titration from 1.5 mM to 3.5 mM.[6]2. Optimize this compound concentration: If using a mix, titrate the ratio of this compound to dCTP. Start with a lower ratio (e.g., 1:3) and incrementally increase it.[5]3. Check dNTP quality: Ensure your dNTP and this compound stocks have not undergone excessive freeze-thaw cycles. |
| Poor Primer Annealing | 1. Optimize annealing temperature: Perform a gradient PCR to determine the optimal annealing temperature. |
Problem 2: Non-Specific Bands or Primer-Dimers
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Annealing Temperature | 1. Increase annealing temperature: Gradually increase the annealing temperature in 2°C increments. A gradient PCR is highly recommended for this optimization. |
| Incorrect Primer Design | 1. Review primer design: Ensure primers have a GC content between 40-60% and check for potential self-dimerization or hairpin structures using primer design software. |
| Excessive Primer Concentration | 1. Decrease primer concentration: Titrate the primer concentration, starting from the recommended range (e.g., 0.1 to 0.5 µM). |
| High MgCl₂ Concentration | 1. Decrease MgCl₂ concentration: High MgCl₂ levels can reduce the stringency of primer annealing. Try a lower concentration within the optimal range.[6] |
| Template DNA Issues | 1. Check template quality and quantity: Use high-quality, purified DNA. Titrate the amount of template DNA used in the reaction. |
Experimental Protocols
Protocol 1: Gradient PCR for Annealing Temperature Optimization
This protocol is designed to determine the optimal annealing temperature for your primers when using this compound.
-
Prepare a PCR master mix: Prepare a master mix containing all reaction components except the template DNA. This should include your DNA polymerase, buffer, dNTPs (with this compound), and primers.
-
Aliquot the master mix: Aliquot the master mix into separate PCR tubes or wells of a PCR plate.
-
Add template DNA: Add your template DNA to each tube or well.
-
Set up the gradient thermal cycler: Program the thermal cycler with a temperature gradient for the annealing step. A typical gradient might span 10-15°C, centered around the calculated Tm of your primers (e.g., 55°C to 70°C).
-
Run the PCR:
-
Initial Denaturation: 95-100°C for 2-5 minutes.
-
Cycling (30-40 cycles):
-
Denaturation: 95-100°C for 30 seconds.
-
Annealing: Temperature gradient (e.g., 55-70°C) for 30 seconds.
-
Extension: 72°C for a time appropriate for your amplicon size (e.g., 1 minute per kb).
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analyze the results: Run the PCR products on an agarose gel to identify the annealing temperature that yields the highest amount of the specific product with minimal non-specific bands.
Protocol 2: Titration of this compound to dCTP Ratio
This protocol helps to determine the optimal ratio of this compound to dCTP for successful amplification.
-
Prepare dNTP mixes: Prepare a series of dNTP mixes with varying ratios of this compound to dCTP (e.g., 1:9, 1:4, 1:2, 1:1, 2:1, 3:1, 4:1, 9:1). Keep the total dNTP concentration constant.[5]
-
Set up parallel PCR reactions: For each dNTP mix, set up a separate PCR reaction. Ensure all other components (polymerase, buffer, primers, template, MgCl₂) are kept at their optimal concentrations.
-
Run the PCR: Use the optimized cycling conditions (denaturation and annealing temperatures) determined from previous experiments.
-
Analyze the results: Visualize the PCR products on an agarose gel. The optimal ratio will be the one that gives a strong, specific band of the correct size. Note the ratio at which amplification is inhibited.[5]
Visualizations
Caption: Troubleshooting workflow for failed PCR with this compound.
Caption: Logical relationships between this compound issues and solutions.
References
- 1. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Methyldeoxycytidine enhances the substrate activity of DNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. files.zymoresearch.com [files.zymoresearch.com]
Technical Support Center: Optimizing 5-methyl-dCTP in PCR
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 5-methyl-dCTP in Polymerase Chain Reaction (PCR) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a PCR reaction?
A1: A common starting point for total dNTP concentration in PCR is 200 µM for each nucleotide (dATP, dGTP, dTTP, and the combination of dCTP and this compound). When introducing this compound, you can begin by substituting a portion of the dCTP with this compound, keeping the total concentration of cytosine-containing nucleotides at 200 µM. For a complete replacement, a final concentration of 200 µM of this compound can be used, but this may require further optimization.[1][2] Some protocols suggest a final concentration of up to 0.25 mM (250 µM) for each dNTP in a mix containing this compound.[3]
Q2: I am observing low or no PCR product after replacing dCTP with this compound. What are the possible causes and solutions?
A2: Complete substitution of dCTP with this compound can sometimes inhibit PCR amplification with certain templates or polymerases like Taq and Vent.[1][2][4][5][6] This is often due to the increased stability of the m5dC:dG base pair, which can make DNA denaturation more difficult.
Troubleshooting steps include:
-
Increase Denaturation Temperature: Raising the denaturation temperature to 100°C can help overcome the amplification block.[1][2][4][5][6]
-
Optimize this compound:dCTP Ratio: Instead of a complete replacement, try using a mixture of this compound and dCTP. Titrating the ratio is a key optimization step.
-
Incorporate dITP: Adding dITP to the reaction mix can help destabilize the m5dC:dG base pairs, facilitating amplification.[1][2][4][5][6]
Q3: Can I use any DNA polymerase with this compound?
A3: While many common DNA polymerases like Taq and Pfu can incorporate this compound, their efficiency may vary, especially with templates that are GC-rich or have complex secondary structures.[1][4] Some studies have shown that with full substitution of dCTP, both Taq and Vent polymerases can fail to amplify certain templates under standard conditions.[1][5] It is advisable to consult the manufacturer's guidelines for your specific DNA polymerase regarding its compatibility with modified nucleotides.
Q4: How does the concentration of this compound affect downstream applications?
A4: The level of this compound incorporation is critical for downstream applications that rely on DNA methylation status, such as digestion with methylation-sensitive restriction enzymes. Incomplete incorporation may lead to ambiguous results. It is important to verify the incorporation efficiency, for instance, by a control digest with a methylation-sensitive enzyme.
Q5: Should I adjust other PCR components when optimizing this compound?
A5: Yes, optimizing the concentration of MgCl₂ is often necessary when adjusting dNTP concentrations, as dNTPs can chelate magnesium ions. The optimal MgCl₂ concentration typically ranges from 1.5 to 2.0 mM, but may need to be adjusted in 0.5 mM increments. Additionally, primer and template concentrations may need to be re-optimized for best results.
Troubleshooting Guide
This guide addresses specific issues that may arise during PCR with this compound.
| Issue | Possible Cause | Recommended Solution |
| No PCR Product | Complete inhibition by 100% this compound. | - Increase denaturation temperature to 100°C. - Perform a titration with varying ratios of this compound to dCTP. - Add dITP to the reaction mix to destabilize m5dC:dG pairs.[1][2][4][5][6] |
| Suboptimal annealing temperature. | - Perform a gradient PCR to determine the optimal annealing temperature. | |
| Weak PCR Product | Inefficient incorporation of this compound. | - Optimize the ratio of this compound to dCTP. - Increase the number of PCR cycles. |
| Suboptimal MgCl₂ concentration. | - Titrate MgCl₂ concentration in 0.5 mM increments. | |
| Non-specific PCR Products | Annealing temperature is too low. | - Increase the annealing temperature in 2°C increments or use a gradient PCR. |
| Primer-dimer formation. | - Optimize primer concentration. - Consider using a hot-start DNA polymerase. | |
| Smear on Agarose Gel | Too much template DNA. | - Reduce the amount of template DNA in the reaction. |
| Too many PCR cycles. | - Reduce the number of PCR cycles. |
Quantitative Data Summary
The following table summarizes experimental data on the ratios of this compound to dCTP and their effect on PCR amplification. The total concentration of dCTP and this compound was maintained at 200 µM.[1]
| This compound:dCTP Ratio | PCR Product Yield (Relative) | Notes |
| 9:1 | +++ | Successful amplification with high incorporation of this compound. |
| 7:3 | +++ | Robust amplification. |
| 6:4 | +++ | Robust amplification. |
| 5:5 | +++ | Good amplification, suitable for many applications. |
| 3:7 | ++ | Reduced amplification compared to higher ratios. |
| 1:9 | + | Weak amplification. |
Data is qualitatively summarized from experiments described in "PCR with this compound replacing dCTP" by Wong and McClelland, Nucleic Acids Research, 1991.[1]
Experimental Protocols
Protocol 1: PCR with a Defined this compound:dCTP Ratio
This protocol is for a standard 50 µL PCR reaction using a mixture of this compound and dCTP.
-
Prepare a dNTP Mix:
-
Prepare a 10 mM stock solution containing dATP, dGTP, and dTTP.
-
Prepare separate 10 mM stock solutions for dCTP and this compound.
-
To achieve a 1:1 ratio of this compound to dCTP in a final concentration of 200 µM each for all dNTPs, create a working dNTP mix with 2 mM of each dATP, dGTP, dTTP, and 1 mM each of dCTP and this compound.
-
-
Set up the PCR Reaction:
Component Volume Final Concentration 5x PCR Buffer 10 µL 1x dNTP Mix (as prepared above) 5 µL 200 µM each dNTP Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM Template DNA 1-5 µL 10-100 ng Taq DNA Polymerase (5 U/µL) 0.5 µL 2.5 Units | Nuclease-free Water | to 50 µL | - |
-
Perform Thermal Cycling:
Step Temperature Time Cycles Initial Denaturation 95°C (or 100°C if needed) 2-5 min 1 Denaturation 95°C (or 100°C) 30 sec 30-35 Annealing 55-65°C 30 sec Extension 72°C 1 min/kb Final Extension 72°C 5-10 min 1 | Hold | 4°C | ∞ | |
Protocol 2: Optimizing this compound Concentration using Gradient PCR
This protocol helps determine the optimal annealing temperature and this compound:dCTP ratio simultaneously.
-
Prepare a series of dNTP mixes with varying ratios of this compound to dCTP (e.g., 1:0, 9:1, 1:1, 1:9, 0:1), maintaining a total cytosine nucleotide concentration of 200 µM.
-
Set up a series of PCR reactions , one for each dNTP mix.
-
Place the reactions in a gradient thermal cycler. Set the annealing temperature to a range around the calculated Tm of your primers (e.g., 50°C to 65°C).
-
Run the PCR program.
-
Analyze the results by running the PCR products on an agarose gel. This will show which combination of annealing temperature and this compound:dCTP ratio gives the best yield and specificity.
Visualizations
Caption: Troubleshooting workflow for PCR with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. files.zymoresearch.com [files.zymoresearch.com]
- 4. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: 5-Methyl-dCTP Incorporation with DNA Polymerases
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing frequently asked questions regarding the enzymatic incorporation of 5-methyl-dCTP.
Frequently Asked Questions (FAQs)
Q1: Which DNA polymerase is recommended for the efficient incorporation of this compound?
A1: For high efficiency, Q5 High-Fidelity DNA Polymerase is an excellent choice as it incorporates this compound as efficiently as canonical dCTP. T4 DNA polymerase is also used for incorporating this compound at the 3'-ends of DNA fragments.[1][2] While standard polymerases like Taq and Vent can incorporate this compound, their efficiency may be lower under standard PCR conditions.[3][4]
Q2: Can I use my standard dNTP mix and just add this compound?
A2: It is recommended to replace dCTP completely with this compound in the dNTP mix to ensure uniform incorporation of the modified nucleotide. If both are present, the polymerase may preferentially incorporate the natural dCTP.
Q3: How does the incorporation of this compound affect the melting temperature (Tm) of my DNA?
A3: The presence of 5-methylcytosine in DNA slightly increases its thermal stability. This may require a higher denaturation temperature during PCR to ensure complete separation of the DNA strands in subsequent cycles.
Q4: Will the incorporation of this compound affect downstream applications like restriction enzyme digestion?
A4: Yes. Many restriction enzymes are sensitive to cytosine methylation. If the recognition site of an enzyme contains a CpG dinucleotide, its activity may be blocked if the cytosine is methylated. This can be used to your advantage for specific applications, but it is a critical consideration in experimental design.
Q5: How can I verify the successful incorporation of this compound into my PCR product?
A5: Successful incorporation can be verified by digesting the PCR product with a methylation-sensitive restriction enzyme that has a recognition site in your amplicon. If the product is resistant to digestion compared to an unmethylated control, it indicates successful incorporation. Additionally, techniques like bisulfite sequencing or mass spectrometry can be used for more quantitative analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low PCR product yield | 1. Inefficient polymerase activity: Some polymerases, like Taq and Vent, show reduced efficiency with this compound under standard conditions.[3][4] | - Use a high-fidelity polymerase known for efficient this compound incorporation, such as Q5 High-Fidelity DNA Polymerase. - If using Taq or Vent polymerase, increase the denaturation temperature to 100°C to facilitate strand separation of the methylated DNA.[3][4] |
| 2. Suboptimal PCR conditions: The presence of this compound can alter the optimal parameters for PCR. | - Optimize the annealing temperature, as the Tm of the primers may be affected. - Increase the extension time to allow for potentially slower incorporation by the polymerase. | |
| 3. Primer design issues: Primers may not be optimal for amplifying a template that will be methylated. | - Ensure primers do not have significant secondary structures. - Avoid CpG dinucleotides at the 3' end of the primers. | |
| Smearing of PCR product on an agarose gel | 1. Nuclease contamination: Contaminating nucleases can degrade the PCR product. | - Use nuclease-free water and reagents. - Purify the template DNA before PCR. |
| 2. High enzyme concentration: Too much polymerase can lead to non-specific amplification. | - Reduce the amount of DNA polymerase in the reaction. | |
| Incorrect PCR product size | 1. Non-specific primer binding: The annealing temperature may be too low, leading to off-target amplification. | - Increase the annealing temperature in increments of 1-2°C. |
| 2. Primer-dimer formation: Primers may be annealing to each other. | - Redesign primers to have less complementarity. | |
| Difficulty with downstream restriction digestion | 1. Enzyme sensitivity to methylation: The chosen restriction enzyme is blocked by 5-methylcytosine. | - Consult the enzyme manufacturer's specifications for methylation sensitivity. - Choose a restriction enzyme that is not affected by CpG methylation. |
| 2. Incomplete incorporation of this compound: Some sites may not be fully methylated, leading to partial digestion. | - Ensure complete replacement of dCTP with this compound in the reaction mix. - Optimize PCR conditions for efficient incorporation. |
Quantitative Data on DNA Polymerase Performance
| DNA Polymerase | Relative Efficiency of this compound Incorporation (compared to dCTP) | Fidelity (Error Rate) with this compound | Reference(s) |
| Q5 High-Fidelity DNA Polymerase | ~100% (Similar to dCTP) | Data not available | [5] |
| T4 DNA Polymerase | Efficient for 3'-end labeling | Data not available | [1][2] |
| Taq DNA Polymerase | Can be inefficient under standard conditions | Data not available | [3][4] |
| Vent DNA Polymerase | Can be inefficient under standard conditions | Data not available | [3][4] |
| Pfu DNA Polymerase | Recommended for high-fidelity amplification, but specific efficiency data with this compound is not readily available. | Generally high fidelity, but specific error rate with this compound is not well-documented. | [6] |
| KOD DNA Polymerase | Data not available | Data not available |
Note: Quantitative data on the fidelity of various DNA polymerases specifically with this compound is limited in the public domain. The fidelity of high-fidelity polymerases is generally expected to remain high, but empirical validation may be necessary for sensitive applications.
Experimental Protocols
Protocol 1: PCR with Complete Substitution of dCTP with this compound
This protocol is a general guideline and may require optimization for specific templates and primers.
1. Reaction Setup:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 5X Q5 Reaction Buffer | 10 µL | 1X |
| 10 mM dNTP mix (dATP, dGTP, dTTP, this compound) | 1 µL | 200 µM each |
| 10 µM Forward Primer | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 2.5 µL | 0.5 µM |
| Template DNA | 1-100 ng | As required |
| Q5 High-Fidelity DNA Polymerase | 0.5 µL | 0.02 U/µL |
| Nuclease-Free Water | to 50 µL |
2. Thermal Cycling Conditions (for Q5 Polymerase):
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | 25-35 |
| Annealing | 50-72°C* | 20-30 seconds | |
| Extension | 72°C | 20-30 seconds/kb | |
| Final Extension | 72°C | 2 minutes | 1 |
| Hold | 4°C | ∞ |
* Annealing temperature should be optimized based on the primer pair's Tm.
Protocol 2: qPCR-Based Assay for Quantifying this compound Incorporation Efficiency
This protocol is adapted from methods used to quantify other modified nucleotides and can be used to compare the relative incorporation efficiency of different DNA polymerases.
1. Principle: A standard curve is generated using known concentrations of this compound. The incorporation of this compound into a PCR product is quantified by measuring the fluorescence of an intercalating dye.
2. Reaction Setup (per reaction):
-
SYBR Green Master Mix (2X)
-
Forward and Reverse Primers
-
Template DNA
-
DNA Polymerase to be tested
-
dNTP mix (with limiting this compound for the standard curve, and the experimental concentration for the test reaction)
-
Nuclease-Free Water
3. Standard Curve Preparation: Prepare a dilution series of this compound (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 100 pM) to be used in separate PCR reactions.
4. qPCR Program:
-
Initial Denaturation: As recommended for the polymerase.
-
Cycling (40 cycles):
-
Denaturation
-
Annealing
-
Extension (with fluorescence reading)
-
-
Melt Curve Analysis
5. Data Analysis: Plot the Cq values from the standard curve against the log of the this compound concentration. Determine the concentration of incorporated this compound in the experimental reactions by interpolating their Cq values on the standard curve. This allows for a comparison of the relative efficiencies of different polymerases.
Visualizations
Caption: Experimental workflow for PCR with this compound.
Caption: Troubleshooting decision tree for PCR with this compound.
References
- 1. Rapid genome-wide profiling of DNA methylation and genetic variation using guide positioning sequencing (GPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. saddam2014.wordpress.com [saddam2014.wordpress.com]
- 4. epdf.pub [epdf.pub]
- 5. biorxiv.org [biorxiv.org]
- 6. chem-agilent.com [chem-agilent.com]
Technical Support Center: Overcoming Inefficient Amplification with 5-methyl-dCTP
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with inefficient amplification when using 5-methyl-dCTP in their experiments.
Troubleshooting Guide
Issue 1: Low or No PCR Product Yield
When substituting dCTP with this compound, a common issue is a significant drop in or complete absence of PCR product. This is often due to the increased melting temperature (Tm) of the DNA template containing 5-methylcytosine, which leads to incomplete denaturation during the PCR cycling.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete DNA Denaturation | Increase the denaturation temperature. For many templates, a denaturation temperature of 100°C is effective.[1][2][3][4] For polymerases like Q5, a denaturation temperature of 98°C may be sufficient.[5] |
| Inhibition of DNA Polymerase | Some standard DNA polymerases, like Taq and Vent, can be inhibited by the complete substitution of dCTP with this compound.[1][2][3][4] Consider using a DNA polymerase known to efficiently incorporate modified nucleotides, such as Q5 polymerase.[5][6] |
| Suboptimal Cycling Conditions | Standard PCR cycling parameters are often not suitable. Optimize the entire cycling protocol, including denaturation time, annealing temperature, and extension time. |
| High GC Content of Template | Templates with high GC content are already difficult to amplify and the presence of 5-methylcytosine exacerbates this. In addition to increasing the denaturation temperature, consider using a PCR enhancer or a specialized polymerase for GC-rich templates. |
Issue 2: Non-Specific Amplification or Primer-Dimers
The appearance of unexpected bands or a smear on the gel, along with the desired product, can indicate non-specific amplification. Primer-dimers, often seen as a band around 50 bp, can also become more prominent when the target amplification is inefficient.[7]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Annealing Temperature | The increased duplex stability can sometimes allow for non-specific primer annealing at lower temperatures. Optimize the annealing temperature by performing a gradient PCR. |
| Suboptimal Primer Design | Review primer design to ensure high specificity for the target sequence and minimal potential for self-dimerization or cross-dimerization. |
| Excess Primer Concentration | High primer concentrations can increase the likelihood of primer-dimer formation, especially when the primary amplification is inefficient. Try reducing the primer concentration.[7] |
| Enzyme Activity at Low Temperatures | Use a hot-start DNA polymerase to prevent non-specific amplification and primer-dimer formation that can occur at lower temperatures during reaction setup.[8] |
Frequently Asked Questions (FAQs)
Q1: Why does replacing dCTP with this compound inhibit my PCR reaction?
A1: The methyl group on 5-methylcytosine enhances the stability of the DNA duplex by improving base stacking interactions. This increased stability raises the melting temperature (Tm) of the DNA. Standard PCR denaturation temperatures (e.g., 94-95°C) may not be sufficient to fully separate the DNA strands, leading to inefficient or failed amplification.[1][2][3][4]
Q2: What is the first thing I should try to overcome inefficient amplification with this compound?
A2: The most critical and often successful first step is to increase the denaturation temperature. A temperature of 100°C for the denaturation step can overcome the increased stability of the methylated DNA.[1][2][3][4]
Q3: Are there any alternatives to increasing the denaturation temperature?
A3: Yes, another effective strategy is to add deoxyinosine triphosphate (dITP) to the PCR reaction mix. Inosine forms a less stable base pair with cytosine (and 5-methylcytosine) than guanine does, which helps to destabilize the m5dC:dG base pairs and facilitates denaturation at lower temperatures.[1][2][3][4]
Q4: Which DNA polymerase is best for amplifying templates with this compound?
A4: While standard polymerases like Taq can be used with optimized conditions, high-fidelity polymerases engineered to better accommodate modified nucleotides are often more efficient. Q5 DNA polymerase, for example, has been shown to incorporate this compound as efficiently as dCTP.[5][6]
Q5: Can I use a mix of dCTP and this compound?
A5: Yes, using a ratio of this compound to dCTP can be a viable strategy to improve amplification efficiency if complete substitution is not a strict requirement for your downstream application. This reduces the overall melting temperature of the amplicon compared to a fully methylated product.
Experimental Protocols
Protocol 1: PCR with 100% this compound using Increased Denaturation Temperature
This protocol is adapted for use with standard Taq DNA polymerase.
Reaction Mixture:
| Component | Final Concentration |
| 5X PCR Buffer (with MgCl₂) | 1X |
| dATP, dGTP, dTTP | 200 µM each |
| This compound | 200 µM |
| Forward Primer | 0.5 µM |
| Reverse Primer | 0.5 µM |
| Template DNA | 1-100 ng |
| Taq DNA Polymerase | 1.25 units |
| Nuclease-free water | to final volume (e.g., 50 µl) |
Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 100°C | 1 minute | 30-35 |
| Annealing | 55-65°C (optimize) | 30 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ |
Protocol 2: PCR with this compound using Q5 High-Fidelity DNA Polymerase
This protocol is for a more robust amplification using a polymerase efficient with modified nucleotides.
Reaction Mixture:
| Component | Final Concentration |
| 5X Q5 Reaction Buffer | 1X |
| dATP, dGTP, dTTP | 200 µM each |
| This compound | 200 µM |
| Forward Primer | 0.5 µM |
| Reverse Primer | 0.5 µM |
| Template DNA | 1-100 ng |
| Q5 High-Fidelity DNA Polymerase | 1.0 unit |
| Nuclease-free water | to final volume (e.g., 50 µl) |
Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | 30-35 |
| Annealing | 55-65°C (optimize) | 20 seconds | |
| Extension | 72°C | 30 seconds/kb | |
| Final Extension | 72°C | 2 minutes | 1 |
| Hold | 4°C | ∞ |
Visualizations
Caption: Logical workflow for troubleshooting inefficient PCR with this compound.
Caption: General experimental workflow for PCR using this compound.
References
- 1. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, this compound, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PCR Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Taq Polymerase and 5-methyl-dCTP Incorporation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Taq polymerase for the incorporation of 5-methyl-dCTP in PCR applications.
Frequently Asked Questions (FAQs)
Q1: Why is my PCR failing or showing significantly reduced yield when I substitute dCTP with this compound?
A1: Standard PCR conditions are often suboptimal for the complete substitution of dCTP with this compound when using Taq polymerase. The incorporation of 5-methylcytosine increases the melting temperature (Tm) of the DNA, making the template more difficult to denature in subsequent PCR cycles. This incomplete denaturation is a primary cause of reduced amplification efficiency or complete reaction failure.[1][2][3]
Q2: How does Taq polymerase itself handle this compound?
A2: Taq polymerase can incorporate this compound. However, the key issue lies in the properties of the resulting PCR product, which is fully methylated. The increased stability of the methylated DNA template can inhibit subsequent denaturation steps in the PCR cycle, leading to poor amplification.
Q3: Are there alternative polymerases that are more efficient with this compound?
A3: While Taq and Vent polymerases can exhibit issues with fully methylated templates under standard conditions, other high-fidelity polymerases may also be affected by the altered template.[1][2][3] Optimization of PCR conditions is often a more critical factor than the choice of polymerase.
Q4: What are the primary solutions to overcome poor amplification with this compound?
A4: There are two main strategies to counteract the inhibitory effects of a fully methylated template:
-
Increase the denaturation temperature: Raising the denaturation temperature to 100°C helps to ensure complete separation of the DNA strands.[1][2][3]
-
Add dITP to the reaction mix: Deoxyinosine triphosphate (dITP) can be incorporated in place of dGTP and forms a less stable base pair with this compound. This destabilization of the m5dC:dG base pair facilitates easier denaturation in subsequent cycles.[1][2][3]
Q5: Will using this compound affect my primer annealing?
A5: If you are amplifying a template that is already methylated, the methylation pattern can influence primer binding. However, when using a non-methylated template and incorporating this compound during PCR, the initial primer annealing in the first cycle is not affected. In subsequent cycles, the newly synthesized methylated template will have a higher Tm, but the optimized denaturation step should ensure single-stranded template is available for primer annealing. For critical applications, it is always good practice to design primers for regions that are not intended to be methylated or to use primer design software that can account for methylation.
Troubleshooting Guide
Problem 1: No or very low PCR product yield with 100% this compound substitution.
| Possible Cause | Recommended Solution |
| Incomplete denaturation of the methylated template. | Increase the denaturation temperature to 100°C for 1 minute in each cycle. |
| The m5dC:dG base pairs are too stable. | Add dITP to the PCR reaction mix to a final concentration of 100 µM, in addition to 100 µM dGTP. |
| Suboptimal PCR cycling conditions. | Verify and optimize annealing temperature and extension times. Start with the protocols provided below. |
| Degraded reagents. | Use fresh aliquots of this compound, dNTPs, and Taq polymerase. |
Problem 2: Non-specific bands or primer-dimers.
| Possible Cause | Recommended Solution |
| Annealing temperature is too low. | Increase the annealing temperature in increments of 1-2°C. |
| Poor primer design. | Ensure primers are specific to the target sequence and do not have significant self-complementarity. |
| High primer concentration. | Reduce the final concentration of primers in the reaction. |
Problem 3: Incomplete methylation of the PCR product.
| Possible Cause | Recommended Solution |
| Presence of dCTP in the reaction mix. | Ensure that the dNTP mix is free of dCTP and that only this compound is used as the source of cytosine. |
| Insufficient concentration of this compound. | Use a final concentration of 200 µM this compound. |
Quantitative Data
The following table summarizes the qualitative results of PCR amplification with and without this compound under different conditions, based on the findings from Wong & McClelland (1991).
| Condition | dCTP | This compound (Standard Denaturation) | This compound (100°C Denaturation) | This compound with dITP |
| PCR Product Yield | +++ | - / + | +++ | +++ |
| Notes | Strong amplification | No or very weak amplification | Strong amplification | Strong amplification |
Key: +++ = High Yield; - / + = No or Low Yield.
Experimental Protocols
Protocol 1: Standard PCR with dCTP (Control)
This protocol serves as a baseline for standard PCR amplification.
Reaction Mixture:
| Component | Final Concentration |
| 10x PCR Buffer | 1x |
| dNTP Mix (with dCTP) | 200 µM each |
| Forward Primer | 0.5 µM |
| Reverse Primer | 0.5 µM |
| Taq Polymerase | 1.25 units / 50 µL |
| Template DNA | 1-10 ng |
| Nuclease-free water | to final volume |
Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 3 min | 1 |
| Denaturation | 94°C | 1 min | 30 |
| Annealing | 55-65°C* | 1 min | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
*Annealing temperature should be optimized based on the primer pair's Tm.
Protocol 2: Optimized PCR for this compound Incorporation (High Temperature Denaturation)
This protocol is optimized for efficient amplification when dCTP is fully replaced by this compound.
Reaction Mixture:
| Component | Final Concentration |
| 10x PCR Buffer | 1x |
| dNTP Mix (with this compound) | 200 µM each (dATP, dGTP, dTTP, this compound) |
| Forward Primer | 0.5 µM |
| Reverse Primer | 0.5 µM |
| Taq Polymerase | 1.25 units / 50 µL |
| Template DNA | 1-10 ng |
| Nuclease-free water | to final volume |
Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 3 min | 1 |
| Denaturation | 100°C | 1 min | 30 |
| Annealing | 55-65°C* | 1 min | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
*Annealing temperature should be optimized based on the primer pair's Tm.
Protocol 3: Optimized PCR for this compound Incorporation (with dITP)
This protocol uses dITP to facilitate the denaturation of the methylated template.
Reaction Mixture:
| Component | Final Concentration |
| 10x PCR Buffer | 1x |
| dATP, dTTP, this compound | 200 µM each |
| dGTP | 100 µM |
| dITP | 100 µM |
| Forward Primer | 0.5 µM |
| Reverse Primer | 0.5 µM |
| Taq Polymerase | 1.25 units / 50 µL |
| Template DNA | 1-10 ng |
| Nuclease-free water | to final volume |
Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 3 min | 1 |
| Denaturation | 94°C | 1 min | 30 |
| Annealing | 55-65°C* | 1 min | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
*Annealing temperature should be optimized based on the primer pair's Tm.
Visualizations
Caption: Troubleshooting workflow for PCR with this compound.
Caption: Logic diagram of the this compound incorporation problem and solutions.
References
Technical Support Center: Improving Methylated DNA Yield with 5-methyl-dCTP
Welcome to the technical support center for optimizing the generation of methylated DNA using 5-methyl-2'-deoxycytidine-5'-triphosphate (5-methyl-dCTP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance experimental success.
Troubleshooting Guides
This section addresses common issues encountered when using this compound for in vitro DNA methylation, primarily through PCR-based methods.
Issue 1: Low or No Yield of PCR Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Complete substitution of dCTP with this compound can inhibit some DNA polymerases.[1][2][3][4] | Optimize the ratio of this compound to dCTP. Start with a ratio of 1:3 (this compound:dCTP) and incrementally increase the proportion of this compound. | Identification of an optimal ratio that balances methylation efficiency with PCR yield. Amplification may cease at ratios of 6:4 or higher for some templates.[2] |
| The increased melting temperature (Tm) of methylated DNA can lead to incomplete denaturation during PCR cycling. | Increase the denaturation temperature to 98-100°C.[1][2][3][4] Use shorter denaturation times (5-10 seconds) at higher temperatures to prevent enzyme inactivation.[5] | Improved separation of DNA strands, leading to better primer annealing and overall PCR efficiency. |
| The DNA polymerase used is not efficient at incorporating this compound. | Select a DNA polymerase known to be compatible with modified nucleotides. High-fidelity polymerases are often a good choice. | Enhanced incorporation of this compound, resulting in a higher yield of methylated PCR product. |
| Suboptimal PCR cycling conditions. | Optimize annealing temperature and extension time. Use a temperature gradient to find the optimal annealing temperature. Increase extension time for longer amplicons. | Increased specificity and yield of the desired PCR product. |
| Poor quality of template DNA or this compound. | Use high-quality, purified template DNA. Ensure the this compound has been stored correctly at -20°C and avoid multiple freeze-thaw cycles.[6] | Reduced interference from contaminants and degradation products, leading to a more robust PCR reaction. |
Issue 2: Incomplete Methylation of the PCR Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient concentration of this compound in the dNTP mix. | Increase the ratio of this compound to dCTP, while monitoring for inhibition of the PCR reaction. | A higher degree of methylation in the final PCR product. |
| The number of PCR cycles is too high, leading to a depletion of this compound. | Reduce the number of PCR cycles. | Sufficient this compound will be available throughout the reaction to ensure complete methylation of all amplicons. |
| The chosen DNA polymerase has a lower affinity for this compound compared to dCTP. | Switch to a DNA polymerase with higher efficiency for incorporating modified nucleotides. | More consistent and complete incorporation of this compound. |
Issue 3: Difficulty with Downstream Applications
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Residual enzymes or buffers from the PCR reaction are inhibiting downstream enzymatic reactions. | Purify the methylated PCR product using a reliable method such as spin columns or ethanol precipitation.[7] | Removal of inhibitors, allowing for successful downstream applications like restriction digests or sequencing. |
| The methylated DNA is resistant to cleavage by certain restriction enzymes. | Verify the methylation sensitivity of the restriction enzymes you are using. Some enzymes are blocked by CpG methylation.[8] | Accurate analysis of the methylation status of your PCR product. |
| Inaccurate quantification of the methylated DNA. | Use a quantification method suitable for methylated DNA, such as ELISA-based kits or fluorometric assays.[9][10] | Accurate determination of DNA concentration for downstream experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting ratio of this compound to dCTP?
A good starting point is a 1:3 ratio of this compound to dCTP. This can be gradually increased to find the optimal balance between methylation efficiency and PCR yield for your specific template and polymerase. For some systems, ratios up to 3:2 have been used successfully.[2]
Q2: How can I confirm the methylation status of my PCR product?
You can use several methods to confirm methylation:
-
Restriction Digestion: Use a pair of isoschizomer restriction enzymes where one is sensitive to methylation and the other is not (e.g., HpaII and MspI).[8]
-
Bisulfite Sequencing: This is the gold standard for single-base resolution of methylation.[11][12]
-
Methylated DNA Immunoprecipitation (MeDIP): This technique uses an antibody specific to 5-methylcytosine to enrich for methylated DNA fragments, which can then be quantified by qPCR.[13][14]
Q3: Can I use this compound for applications other than PCR?
Yes, this compound can be used in other enzymatic reactions to generate methylated DNA, such as in vitro transcription and nick translation.[8]
Q4: How should I store this compound?
This compound should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[6]
Quantitative Data Summary
Table 1: Recommended PCR Cycling Conditions for Amplification with this compound
| PCR Step | Temperature | Duration | Notes |
| Initial Denaturation | 95-98°C | 2 minutes | Use higher temperatures for GC-rich templates.[5] |
| Denaturation | 98-100°C | 5-10 seconds | Higher temperatures are often necessary to denature methylated DNA.[1][2][3][4] |
| Annealing | 55-68°C | 15-30 seconds | Optimize based on primer Tm. |
| Extension | 72°C | 30-60 seconds/kb | Adjust based on amplicon length and polymerase. |
| Final Extension | 72°C | 5-10 minutes | Ensures complete extension of all amplicons. |
| Number of Cycles | 25-35 | - | Minimize cycles to avoid dNTP depletion. |
Table 2: Comparison of Methylated DNA Quantification Methods
| Method | Principle | Input DNA | Pros | Cons |
| ELISA-based Kits | Antibody-based detection of 5-methylcytosine.[9][10] | 10-100 ng | Fast, easy to use, high-throughput. | Provides global methylation levels, not site-specific. |
| Fluorometric Assays | Dyes that specifically bind to dsDNA. | 1-20 ng | High sensitivity, easy to use. | Does not distinguish between methylated and unmethylated DNA. |
| Methylation-Specific PCR (MSP) | PCR with primers specific for bisulfite-converted methylated or unmethylated DNA.[12][15] | 10-50 ng | High sensitivity, cost-effective for targeted analysis. | Only provides information for the primer binding sites. |
| Quantitative PCR (qPCR) after MeDIP | qPCR on immunoprecipitated methylated DNA.[14] | 1-5 µg | Enriches for methylated regions, can be used for genome-wide analysis with sequencing. | Requires a specific antibody, can have sequence bias. |
| Bisulfite Sequencing | Chemical conversion of unmethylated cytosines to uracil, followed by sequencing.[11][16] | 100 ng - 1 µg | Gold standard, single-base resolution, quantitative. | DNA degradation, can be expensive and data analysis is complex. |
Experimental Protocols
Protocol 1: PCR with this compound
-
Reaction Setup:
-
Prepare a master mix containing all components except the template DNA.
-
dNTP Mix: Prepare a dNTP mix with the desired ratio of this compound to dCTP. A common starting concentration is 200 µM for each dNTP.[17]
-
Template DNA: Use 1-100 ng of purified DNA.
-
Primers: Use a final concentration of 0.1-0.5 µM for each primer.
-
DNA Polymerase: Use a polymerase known to be efficient with modified nucleotides.
-
PCR Buffer: Use the buffer recommended by the polymerase manufacturer.
-
-
PCR Cycling:
-
Perform PCR using the optimized cycling conditions from Table 1 .
-
-
Analysis:
-
Analyze the PCR product on an agarose gel to verify the size and yield of the amplicon.
-
Purify the PCR product for downstream applications.
-
Protocol 2: Confirmation of Methylation by Restriction Digest
-
Digestion Setup:
-
Set up two parallel restriction digests for your purified PCR product.
-
Digest 1: Use a methylation-sensitive restriction enzyme (e.g., HpaII).
-
Digest 2: Use a methylation-insensitive isoschizomer (e.g., MspI).
-
Include appropriate controls (unmethylated DNA and a no-enzyme control).
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the enzymes for 1-2 hours.
-
-
Analysis:
-
Run the digested products on an agarose gel.
-
Expected Results:
-
If the PCR product is methylated, it will be cleaved by MspI but not by HpaII.
-
If the PCR product is unmethylated, it will be cleaved by both enzymes.
-
-
Visualizations
Caption: Workflow for generating methylated DNA using PCR with this compound.
Caption: Troubleshooting logic for low PCR yield with this compound.
References
- 1. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimizing your PCR [takarabio.com]
- 6. zymoresearch.com [zymoresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PCR Techniques in Characterizing DNA Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimized method for methylated DNA immuno-precipitation [diagenode.com]
- 14. Video: Methylated DNA Immunoprecipitation [jove.com]
- 15. news-medical.net [news-medical.net]
- 16. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA [mdpi.com]
- 17. neb.com [neb.com]
impact of annealing temperature on PCR with 5-methyl-dCTP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-methyl-dCTP in their PCR experiments. The focus is on the impact of annealing temperature and how to optimize it for successful amplification.
Frequently Asked Questions (FAQs)
Q1: How does replacing dCTP with this compound affect PCR?
Replacing dCTP with this compound can make PCR amplification of some templates difficult under standard conditions.[1][2] The incorporation of 5-methylcytosine into the DNA increases the melting temperature (Tm) of the product, which can impede subsequent denaturation steps. This may require an increase in the denaturation temperature, sometimes up to 100°C, to ensure complete separation of the DNA strands in each cycle.[1][3]
Q2: Does this compound incorporation affect the optimal annealing temperature (Ta)?
While the primary and most documented impact of this compound is on the denaturation step due to the increased product Tm, the annealing temperature may also require optimization. An altered product Tm is a variable in some formulas used to calculate the optimal annealing temperature.[4] Therefore, it is crucial to empirically determine the optimal Ta, often through a gradient PCR.
Q3: How do I calculate a starting annealing temperature for my primers?
A general guideline for determining the annealing temperature is to set it 3–5°C below the melting temperature (Tm) of the primers.[5][6] The Tm of the primers is influenced by their length and GC content. Several formulas can be used for a preliminary estimation of the Tm.
Q4: What are the consequences of a suboptimal annealing temperature?
An annealing temperature that is too low can lead to non-specific amplification and the formation of primer-dimers, as primers may bind to unintended sites on the template.[4] Conversely, an annealing temperature that is too high can reduce or prevent primer binding, resulting in a low or no yield of the desired PCR product.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no PCR product | Suboptimal annealing temperature: The annealing temperature may be too high, preventing efficient primer binding. | Empirically determine the optimal annealing temperature using a gradient PCR. Start with a temperature 5°C below the calculated primer Tm and test a range of temperatures in 1-2°C increments.[5][7] |
| Incomplete denaturation: The presence of 5-methylcytosine increases the product Tm, and standard denaturation temperatures (94-95°C) may be insufficient. | Increase the denaturation temperature to 98-100°C.[1][3] For polymerases that are not stable at 100°C, consider adding dITP to the reaction mix to destabilize the m5dC:dG base pairs.[1] | |
| Poor primer design: Primers may have a high degree of self-complementarity or form dimers. | Design primers with a GC content of 40-60% and check for potential secondary structures and dimer formation using primer design software.[8] | |
| Non-specific bands or smeared gel | Annealing temperature is too low: This allows for non-specific binding of primers to the template DNA. | Increase the annealing temperature in 1-2°C increments. A gradient PCR is the most effective way to determine the optimal temperature for specific amplification.[7] |
| Excessive primer concentration: High concentrations of primers can increase the likelihood of primer-dimer formation. | Reduce the final concentration of each primer to a range of 0.1-0.5 µM.[8] | |
| Suboptimal MgCl2 concentration: Magnesium concentration affects primer binding and enzyme activity. | Optimize the MgCl2 concentration in your reaction. A typical range to test is 1.5-2.5 mM. |
Data Presentation
Table 1: General Formulas for Calculating Primer Melting Temperature (Tm)
| Formula | Description | Reference |
| Tm = 4(G + C) + 2(A + T) | A basic formula for short primers (<14 bp), where G, C, A, and T are the number of respective bases. | [5] |
| Tm = 64.9 + (41 * (G + C - 16.4) / (A + T + G + C)) | A more advanced formula for longer primers (>13 bp). | [5] |
| Ta Opt = 0.3 x (Tm of primer) + 0.7 x (Tm of product) – 14.9 | A formula for calculating the optimal annealing temperature, which takes the product Tm into account. | [4] |
Table 2: Impact of this compound on PCR Parameters and Recommended Adjustments
| Parameter | Impact of this compound | Recommended Action |
| Product Melting Temperature (Tm) | Increased due to the enhanced stability of the m5dC:dG base pair. | Increase denaturation temperature to 98-100°C. |
| Annealing Temperature (Ta) | The optimal Ta may be altered due to the change in product Tm. | Empirically determine the optimal Ta using a gradient PCR. |
| Denaturation Time | Standard times may be insufficient. | Use a minimum of 30 seconds for initial denaturation and 5-10 seconds for subsequent cycles at the higher temperature.[9] |
| PCR Additives | May be necessary for difficult templates. | Consider the addition of dITP to destabilize m5dC:dG pairs if a higher denaturation temperature is not feasible.[1] |
Experimental Protocols
Protocol for Optimizing Annealing Temperature using Gradient PCR
This protocol is designed to empirically determine the optimal annealing temperature for a PCR reaction containing this compound.
-
Primer Tm Calculation: Calculate the theoretical melting temperature (Tm) of your forward and reverse primers using a reputable online tool or the formulas provided in Table 1.
-
Gradient Setup: Set up a gradient PCR on a thermal cycler that supports this function. The gradient should span a range of temperatures, typically from 5°C below the lowest primer Tm to a few degrees above it. A common range to test is 55°C to 65°C.
-
Reaction Mix Preparation: Prepare a master mix for your PCR reaction. For a single 50 µL reaction, a typical setup would be:
| Component | Volume | Final Concentration |
| 5X PCR Buffer | 10 µL | 1X |
| 10 mM dNTP mix (with this compound replacing dCTP) | 1 µL | 200 µM of each dNTP |
| 10 µM Forward Primer | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 2.5 µL | 0.5 µM |
| Template DNA (10 ng/µL) | 1 µL | 10 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 units |
| Nuclease-free water | to 50 µL |
-
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | 30 |
| Annealing | Gradient (e.g., 55-65°C) | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
-
Analysis: Analyze the PCR products from each temperature point in the gradient on an agarose gel. The optimal annealing temperature is the one that produces the highest yield of the specific product with minimal or no non-specific bands.
Mandatory Visualization
Caption: Workflow for optimizing PCR with this compound.
References
- 1. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. PCR Annealing Temperature Optimization | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
- 9. neb.com [neb.com]
degradation of 5-methyl-dCTP during storage and handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 5-methyl-deoxycytidine triphosphate (5-methyl-dCTP) during storage and handling. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this compound in their experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound solutions should be stored at -20°C for routine use and at -80°C for long-term storage.[1] To minimize degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] The optimal pH for storage of nucleotide solutions is between 7.5 and 8.2.[3]
2. How stable is this compound at different temperatures?
While -20°C is the standard storage temperature, some suppliers indicate that their dNTP solutions, including modified ones, can be stable for up to one month at room temperature without a loss of quality. However, for prolonged stability, adherence to -20°C or lower is crucial.[4] Storing dNTP solutions at 4°C is not recommended for more than a week, as it can encourage bacterial growth, especially in the presence of magnesium.[5]
3. How many freeze-thaw cycles can this compound tolerate?
It is best practice to minimize freeze-thaw cycles.[2] Studies on genomic DNA containing 5-methylcytosine have shown that the methylation marks are stable for at least three freeze-thaw cycles. While this provides some indication for the stability of the methyl group, the triphosphate chain of dNTPs is more susceptible to degradation with repeated freeze-thaw cycles.[2] Aliquoting the this compound stock solution is the most effective strategy to avoid this issue.
4. What is the shelf life of this compound?
When stored properly at -20°C, this compound is guaranteed by many manufacturers to be stable for at least 12 months.[6] Some suppliers suggest that dNTPs can be stable for years when stored at -20°C with minimal freeze-thaw cycles.[5]
Troubleshooting Guide
Issue 1: Suboptimal performance or failure in PCR/enzymatic reactions.
-
Potential Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound has been consistently stored at -20°C or -80°C and has not been subjected to numerous freeze-thaw cycles.
-
Assess Purity: If degradation is suspected, the purity of the this compound solution can be assessed using analytical techniques like high-performance liquid chromatography (HPLC). The primary degradation products to look for are 5-methyl-dCDP (diphosphate) and 5-methyl-dCMP (monophosphate) resulting from the hydrolysis of the triphosphate chain.[2]
-
Use a Fresh Aliquot: Always use a fresh, previously unopened aliquot of this compound for critical experiments.
-
Optimize Reaction Conditions: In PCR, inefficient amplification with this compound can sometimes be overcome by increasing the denaturation temperature to 100°C to destabilize the stronger bonds formed by methylated DNA.[7]
-
Issue 2: Unexpected enzymatic activity in the this compound solution.
-
Potential Cause: Contamination with nucleases or other enzymes.
-
Troubleshooting Steps:
-
Source of Contamination: Contamination can arise from improper handling or from the manufacturing process. Ensure that dedicated, nuclease-free pipette tips and tubes are used when handling this compound solutions.
-
Enzymatic Degradation: Be aware of specific enzymes that can degrade this compound. For instance, this compound deaminase can convert this compound to dTTP.[5] If conducting experiments with cell lysates or other biological materials, the presence of such enzymes could be a factor.
-
Purity Check: High-purity this compound from a reputable supplier should be free of contaminating enzymes. If in doubt, consider purchasing a new lot.
-
Data on Stability
While specific quantitative data on the degradation rate of this compound is limited, the stability of the 5-methylcytosine nucleoside and general dNTP stability provide valuable insights.
| Parameter | Condition | Result | Citation |
| 5-Methyl-2'-deoxycytidine Stability | Hydrolyzed DNA at -20°C | Stable for at least 7 days | |
| Non-hydrolyzed DNA at -20°C | Stable for at least 65 days | ||
| Freeze-Thaw Cycles | Stable for at least 3 cycles | ||
| General dNTP Stability | Storage at -20°C | Stable for years (minimal freeze-thaw) | [5] |
| Frequent Freeze-Thaw at -20°C | Stable for up to a year | [5] | |
| Storage at 4°C | Discard after one week | [5] | |
| pH of Solution | Optimal stability at pH 7.5-8.2 | [3] |
Experimental Protocols
Protocol: Assessing this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of this compound purity. Specific parameters may need to be optimized based on the available HPLC system and column.
Objective: To separate and quantify this compound and its potential degradation products (5-methyl-dCDP and 5-methyl-dCMP).
Materials:
-
This compound sample
-
This compound, 5-methyl-dCDP, and 5-methyl-dCMP standards
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1 M Ammonium Acetate, pH 9.5
-
Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dilute the this compound sample and standards to a suitable concentration (e.g., in the range of 62.5–2500 femtomoles for sensitive detection) using nuclease-free water.
-
HPLC Method:
-
Column: Reverse-phase C18
-
Detection: UV absorbance at 277 nm (λmax for this compound)
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Gradient: An isocratic or gradient elution can be used. A common approach for separating nucleotides is to use an ion-pairing agent in the mobile phase. Alternatively, a gradient of increasing organic solvent (Acetonitrile) can be employed. A starting point could be an isocratic elution with a mobile phase composition optimized to separate the triphosphate, diphosphate, and monophosphate forms. For a gradient example, one might start with a low percentage of Mobile Phase B and gradually increase it to elute the more retained compounds.
-
-
Data Analysis:
-
Run the standards to determine the retention times for this compound, 5-methyl-dCDP, and 5-methyl-dCMP.
-
Run the this compound sample.
-
Integrate the peak areas for each component.
-
Calculate the purity of the this compound sample as: (Area of this compound peak / Total area of all peaks) x 100%.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bioline.com [bioline.com]
- 4. Solis BioDyne | Life Science Reagents | Personal service [solisbiodyne.com]
- 5. neb.com [neb.com]
- 6. academic.oup.com [academic.oup.com]
- 7. dNTP degradation - PCR Reagents and Equipments [protocol-online.org]
Technical Support Center: Polymerase Fidelity with 5-Methyl-dCTP
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 5-methyl-dCTP as a substrate for DNA polymerases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PCR and other molecular biology applications?
This compound is a modified deoxycytidine triphosphate where a methyl group is attached to the 5th position of the cytosine base. It is used to introduce 5-methylcytosine (5mC) into newly synthesized DNA strands during PCR or other enzymatic DNA synthesis methods. 5mC is a crucial epigenetic mark in many organisms that plays a role in gene regulation. Therefore, generating DNA containing 5mC is essential for studying DNA methylation, protein-DNA interactions involving methylated DNA, and for use as a substrate for methylation-sensitive enzymes.[1][2]
Q2: Does replacing dCTP with this compound affect PCR efficiency?
Yes, complete replacement of dCTP with this compound can significantly reduce or even inhibit PCR amplification with certain DNA polymerases, such as Taq and Vent, under standard reaction conditions.[3][4][5][6] This is because the presence of 5-methylcytosine in the DNA template increases the melting temperature (Tm) of the DNA, making complete denaturation more difficult.
Q3: How does this compound affect the fidelity of a DNA polymerase?
The effect of this compound on polymerase fidelity is not extensively documented with direct comparative error rates for many polymerases. However, the fidelity is expected to be polymerase-dependent. For a high-fidelity polymerase with a well-adapted active site, the impact on fidelity may be minimal. For instance, human DNA polymerase β shows unaltered fidelity when replicating a template containing 5-methylcytosine.[1] The structural analysis of DNA polymerase β suggests that its active site can easily accommodate the methyl group.[1] However, for other polymerases, the presence of the methyl group could potentially alter the active site geometry, leading to an increased misincorporation rate. Factors that generally affect polymerase fidelity, such as dNTP concentrations, Mg2+ concentration, and pH, will also be important when using this compound.[7][8][9][10]
Q4: Are all DNA polymerases compatible with this compound?
No, not all DNA polymerases incorporate this compound with the same efficiency. Some polymerases, like the exonuclease-deficient Klenow fragment and Q5 DNA polymerase, have been shown to incorporate this compound efficiently.[11][12][13][14] In contrast, standard Taq and Vent polymerases can be inhibited by the complete substitution of dCTP with this compound.[3][4][5][6] It is crucial to consult the manufacturer's recommendations or perform pilot experiments to determine the suitability of a specific polymerase for use with this compound.
Troubleshooting Guides
Issue 1: Low or no PCR product when using this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete Denaturation | The increased melting temperature of 5mC-containing DNA can lead to incomplete strand separation. Increase the denaturation temperature to 100°C.[3][4][5][6] |
| Polymerase Inhibition | The polymerase you are using may not be efficient at incorporating this compound. Switch to a polymerase known to be compatible with this compound, such as Q5 High-Fidelity DNA Polymerase or the Klenow fragment (exo-).[11][12][13][14] |
| Suboptimal Reaction Conditions | The presence of a modified nucleotide may require re-optimization of the PCR conditions. Perform a gradient PCR to find the optimal annealing temperature. Titrate the Mg2+ concentration, as this can affect polymerase activity and fidelity.[8][9] |
| High GC Content of Template | Templates with high GC content are already difficult to amplify and the presence of this compound can exacerbate this. Consider adding a PCR additive like dITP to the reaction mix to destabilize the m5dC:dG base pairs.[3][4][5] |
Issue 2: Unexpected or incorrect product size.
| Possible Cause | Troubleshooting Step |
| Mispriming | The altered ionic strength or presence of additives when using this compound might affect primer annealing. Re-evaluate your primer design and optimize the annealing temperature using a gradient PCR. |
| Low Polymerase Fidelity | The polymerase may have a higher error rate when incorporating this compound. If the fidelity is critical, use a high-fidelity polymerase with proofreading activity that is known to be compatible with modified nucleotides.[15][16][17] Also, ensure that the dNTP concentrations are balanced, as imbalanced pools can decrease fidelity.[18][19] |
Quantitative Data
Direct comparisons of polymerase error rates with dCTP versus this compound are not widely available in the literature. The following table provides a summary of the error rates of common DNA polymerases with standard dNTPs to serve as a baseline for fidelity. The fidelity with this compound will be highly dependent on the specific polymerase.
Table 1: General Error Rates of Common DNA Polymerases (with standard dNTPs)
| DNA Polymerase | Proofreading Activity (3'→5' exo) | Error Rate (errors per base per duplication) | Reference |
| Taq Polymerase | No | ~1 in 1,000 to 1 in 10,000 | [20] |
| Pfu Polymerase | Yes | ~1 in 1,000,000 | [10] |
| Phusion High-Fidelity DNA Polymerase | Yes | ~4.4 x 10-7 | [21] |
| Q5 High-Fidelity DNA Polymerase | Yes | ~1 in 1,000,000 to 1 in 2,000,000 | [17] |
Note: These error rates are approximate and can be influenced by reaction conditions.
Experimental Protocols
Protocol 1: Denaturing Gradient Gel Electrophoresis (DGGE) for Fidelity Assessment
This method can be used to separate DNA molecules that differ by a single base change, allowing for the detection of polymerase-induced mutations.
-
PCR Amplification: Perform PCR with the DNA polymerase of interest using both dCTP and this compound in separate reactions. The primers should be designed to amplify a specific target region. One of the primers should contain a GC-clamp (a sequence of 30-40 G and C bases) at the 5' end to ensure that the DNA fragment does not completely denature.
-
Gel Preparation: Prepare a polyacrylamide gel containing a linear gradient of a denaturing agent (e.g., formamide and urea).
-
Electrophoresis: Load the PCR products onto the denaturing gradient gel and perform electrophoresis. As the DNA fragments migrate through the gel, they will reach a concentration of denaturant that causes the lower melting temperature domain to "melt," forming a branched structure. This change in conformation significantly slows the migration of the DNA.
-
Analysis: Wild-type and mutant DNA sequences will have different melting characteristics and will therefore stop migrating at different positions in the gel, resulting in separate bands. The intensity of the mutant bands relative to the wild-type band can be used to estimate the polymerase error rate.[7][22]
Protocol 2: Single-Molecule Sequencing for High-Resolution Fidelity Analysis
This approach provides a highly accurate and unbiased measurement of polymerase fidelity at the single-molecule level.
-
Template Preparation: Prepare a DNA template with a known sequence.
-
Primer Extension: Perform a primer extension reaction using the DNA polymerase being tested and a nucleotide mix containing either dCTP or this compound. Each template molecule is tagged with a unique barcode sequence.
-
Library Preparation and Sequencing: The reaction products are then prepared for single-molecule sequencing (e.g., PacBio SMRT sequencing or Illumina sequencing).
-
Data Analysis: The sequencing reads for each barcode are grouped together. By comparing the multiple reads of the same original product molecule, sequencing errors can be identified and corrected. The corrected sequences are then compared to the known template sequence to identify errors introduced by the DNA polymerase. This allows for the precise determination of the error rate and the mutational spectrum.[19][23][24]
Visualizations
Caption: Experimental workflow for assessing polymerase fidelity with this compound.
Caption: Logical workflow for troubleshooting PCR amplification with this compound.
References
- 1. Molecular basis for the faithful replication of 5-methylcytosine and its oxidized forms by DNA polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zymoresearch.com [zymoresearch.com]
- 3. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. 5-Methyldeoxycytidine enhances the substrate activity of DNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, this compound, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. neb-online.de [neb-online.de]
- 16. neb.com [neb.com]
- 17. neb-online.de [neb-online.de]
- 18. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 19. The A, B, C, D’s of replicative DNA polymerase fidelity: utilizing high-throughput single-molecule sequencing to understand the molecular basis for DNA polymerase accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase (Journal Article) | OSTI.GOV [osti.gov]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. academic.oup.com [academic.oup.com]
- 24. Mapping DNA polymerase errors by single-molecule sequencing - PMC [pmc.ncbi.nlm.nih.gov]
avoiding non-specific amplification in 5-methyl-dCTP PCR
Welcome to the technical support center for optimizing PCR assays using 5-methyl-dCTP. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to non-specific amplification.
Frequently Asked Questions (FAQs)
Q1: What is non-specific amplification in PCR?
A1: Non-specific amplification is the amplification of DNA sequences other than the intended target.[1] This can manifest as multiple bands, smears, or incorrect product sizes on an agarose gel. It occurs when primers bind to partially complementary sites on the template DNA or to each other (forming primer-dimers).[2][3]
Q2: Why is non-specific amplification a particular concern when using this compound?
A2: The incorporation of this compound in place of dCTP increases the thermal stability of the resulting DNA duplex (m5dC:dG base pairs are stronger than C:G). This enhanced stability can make the complete denaturation (strand separation) of the template more difficult in subsequent PCR cycles.[4][5] Incomplete denaturation can leave single-stranded regions available for primers to anneal non-specifically, leading to off-target amplification.
Q3: What is "Hot-Start PCR" and how can it help?
A3: Hot-Start PCR is a technique that inhibits DNA polymerase activity at lower temperatures, such as during reaction setup.[6][7] This prevents the extension of primers that may have annealed non-specifically at room temperature.[8] The polymerase is only activated at the high temperature of the initial denaturation step, ensuring that only specifically bound primers are extended.[6] This method is highly effective at minimizing non-specific products and primer-dimers.[7]
Q4: What is the first parameter I should optimize if I see non-specific bands?
A4: The annealing temperature (Ta) is one of the most critical factors for PCR specificity and is often the first parameter to optimize.[9][10] A temperature that is too low allows for primers to bind to mismatched sites, resulting in non-specific products.[1] Gradually increasing the annealing temperature can significantly improve specificity.[9]
Troubleshooting Guide: Non-Specific Amplification
This guide provides a systematic approach to resolving common issues encountered during this compound PCR.
Problem 1: Multiple Bands or Smears on the Gel
Smears or multiple unexpected bands indicate that the primers are annealing to non-target regions of the DNA template.[1]
Caption: A logical workflow for troubleshooting non-specific PCR amplification.
-
Optimize Annealing Temperature (Ta):
-
Cause: If the Ta is too low, primers can bind to sequences with partial homology.[11]
-
Solution: Increase the annealing temperature in increments of 1–2°C. A gradient PCR is the most efficient method for determining the optimal Ta. Generally, the optimal Ta is about 3–5°C below the calculated primer melting temperature (Tm).[12]
-
-
Increase Denaturation Temperature:
-
Cause: The presence of 5-methylcytosine increases the melting temperature of DNA, which can lead to incomplete denaturation with standard protocols.[4]
-
Solution: Increase the denaturation temperature to 98-100°C and potentially extend the initial denaturation time to ensure complete separation of the DNA strands.[4][5]
-
-
Reduce MgCl₂ Concentration:
-
Cause: Magnesium ions (Mg²⁺) are essential cofactors for DNA polymerase, but high concentrations can stabilize non-specific primer binding and reduce enzyme fidelity.[13][14]
-
Solution: Titrate the MgCl₂ concentration. While the optimal range is typically 1.5–2.5 mM, reducing the concentration can increase specificity.[15][16]
-
-
Adjust Primer and Template Concentration:
-
Cause: High concentrations of primers can lead to primer-dimer formation, while too much template DNA can increase the chances of non-specific binding.[1][10]
-
Solution: Reduce the primer concentration (optimal is often 0.1–0.5 µM).[17] Use an appropriate amount of template DNA; for genomic DNA, 1-100 ng is typically sufficient.[18][19]
-
-
Use a Hot-Start DNA Polymerase:
| Parameter | Standard Range | Troubleshooting Action for Non-Specificity |
| Annealing Temp. (Ta) | 50-60°C[17] | Increase by 1-2°C increments; use gradient PCR.[12] |
| Denaturation Temp. | 94-95°C | Increase to 98-100°C for 5-m-dCTP templates.[4] |
| MgCl₂ Concentration | 1.5-2.5 mM[15] | Decrease in 0.2-0.5 mM increments.[11] |
| Primer Concentration | 0.1-1.0 µM[22] | Reduce to 0.1-0.5 µM.[17] |
| Template DNA (Genomic) | 1-100 ng[18] | Reduce amount; check purity (~1.8 A₂₆₀/A₂₈₀).[18] |
| Cycle Number | 25-35 cycles[18] | Reduce to 25-30 cycles if template is abundant.[1] |
Problem 2: Prominent Primer-Dimer Band
A low molecular weight band (typically <100 bp) indicates that primers are annealing to each other and being extended by the polymerase.
-
Review Primer Design:
-
Cause: Primers with complementary sequences, especially at the 3' ends, are prone to forming dimers.[8]
-
Solution: Use primer design software (e.g., Primer3) to check for self-complementarity and intermolecular complementarity.[3][18] Ensure the 3' end is not G/C rich and lacks complementarity with the other primer.[23]
-
-
Use Hot-Start PCR:
-
Reduce Primer Concentration:
| Primer Design Parameter | Recommendation | Rationale |
| Length | 18-24 bases[23] | Balances specificity with efficient hybridization.[24] |
| GC Content | 40-60%[17] | Ensures stable annealing without being too difficult to denature. |
| Melting Temp (Tm) | 50-60°C; pair within 5°C[23] | Ensures both primers bind efficiently at the same annealing temperature. |
| 3' End | End with a G or C ("GC clamp"); avoid 3' complementarity.[23][24] | Promotes specific binding and extension; avoids primer-dimers. |
| Secondary Structures | Avoid hairpins and self-dimers.[23] | Ensures primer is available to bind to the template. |
Experimental Protocols
Protocol 1: Optimizing Annealing Temperature (Ta) with Gradient PCR
This protocol is designed to empirically determine the optimal annealing temperature to maximize specificity.
-
Calculate Primer Tm: Use an online Tm calculator (e.g., NEB Tm Calculator) to estimate the melting temperature of your forward and reverse primers.[25]
-
Set Up Gradient: Program the thermal cycler with a temperature gradient across the block for the annealing step. A common range is Tm - 5°C to Tm + 5°C.
-
Prepare Master Mix: Prepare a single master mix containing all reaction components (buffer, dNTPs including this compound, MgCl₂, polymerase, template DNA, and primers) sufficient for the number of reactions in the gradient (e.g., 8 or 12).
-
Aliquot and Cycle: Aliquot the master mix into PCR tubes or a plate and place them in the gradient thermal cycler. Run the PCR program.
-
Analyze Results: Run the products on an agarose gel. Identify the lane corresponding to the highest temperature that produces a sharp, specific band of the correct size with minimal or no non-specific products. This is your optimal Ta.
Protocol 2: Standard Reaction Setup for this compound PCR
This protocol provides a starting point for PCR where dCTP is fully replaced by this compound.
-
Reaction Assembly: Assemble the reaction on ice to minimize pre-reaction polymerase activity.[1]
-
Prepare Reagents:
-
Use a hot-start, high-fidelity DNA polymerase suitable for modified nucleotides.
-
Ensure the dNTP mix contains this compound instead of dCTP at an equimolar concentration to the other dNTPs (dATP, dGTP, dTTP).
-
-
Reaction Mix (50 µL total volume):
-
5X Reaction Buffer: 10 µL
-
dNTP Mix (10 mM each dATP, dGTP, dTTP; 10 mM 5-m-dCTP): 1 µL (Final conc. 200 µM each)
-
Forward Primer (10 µM): 2.5 µL (Final conc. 0.5 µM)
-
Reverse Primer (10 µM): 2.5 µL (Final conc. 0.5 µM)
-
Template DNA: 1-100 ng
-
Hot-Start DNA Polymerase: 1 U
-
Nuclease-Free Water: to 50 µL
-
-
Thermal Cycling:
-
Initial Denaturation/Enzyme Activation: 98°C for 2-3 min.
-
Cycling (30-35 cycles):
-
Denaturation: 98-100°C for 15-30 sec.[4]
-
Annealing: Optimal Ta (determined by gradient) for 30 sec.
-
Extension: 72°C for 30-60 sec per kb.
-
-
Final Extension: 72°C for 5 min.
-
Hold: 4°C
-
Visualization of PCR Concepts
References
- 1. bento.bio [bento.bio]
- 2. glenresearch.com [glenresearch.com]
- 3. m.youtube.com [m.youtube.com]
- 4. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How does HotStart PCR help minimize nonspecific amplification events? [qiagen.com]
- 7. aptamergroup.com [aptamergroup.com]
- 8. PCR Amplification | An Introduction to PCR Methods [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 11. quora.com [quora.com]
- 12. PCR Annealing Temperature Optimization | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 15. researchgate.net [researchgate.net]
- 16. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 17. neb.com [neb.com]
- 18. geneticeducation.co.in [geneticeducation.co.in]
- 19. Optimizing your PCR [takarabio.com]
- 20. Covalent modification of primers improves PCR amplification specificity and yield - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mybiosource.com [mybiosource.com]
- 22. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. addgene.org [addgene.org]
- 24. m.youtube.com [m.youtube.com]
- 25. neb.com [neb.com]
- 26. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
Validation & Comparative
A Researcher's Guide to Validating 5-methyl-dCTP Incorporation in PCR Products
For researchers in molecular biology, drug development, and diagnostics, the successful and verifiable incorporation of modified nucleotides like 5-methyl-deoxycytidine triphosphate (5-methyl-dCTP) into PCR products is crucial for a myriad of applications, from epigenetic studies to the development of novel therapeutic agents. This guide provides a comprehensive comparison of common methods used to validate this incorporation, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate technique for your research needs.
Methods at a Glance: A Comparative Overview
The validation of this compound incorporation hinges on the ability to distinguish between native cytosine and its methylated counterpart. Several techniques with varying principles, sensitivities, and throughputs are available. The table below summarizes the key quantitative parameters of the most widely used methods.
| Method | Principle | Quantitative Readout | Sensitivity | Throughput | Key Advantages | Key Limitations |
| Methylation-Sensitive Restriction Enzyme (MSRE) Digestion followed by qPCR | Differential cleavage of DNA by enzymes that are blocked by cytosine methylation within their recognition sequence. | Change in Ct value between digested and undigested samples. | Can detect methylation in a heterogeneous mix containing <2% of cells with methylated fragments.[1] | Moderate to High | Simple, cost-effective, and does not require bisulfite conversion. | Limited to the analysis of specific restriction sites; may not be suitable for intermediately methylated regions.[2][3] |
| Methylated DNA Immunoprecipitation (MeDIP) followed by qPCR | Enrichment of methylated DNA fragments using an antibody specific to 5-methylcytosine. | Enrichment of target sequence in the immunoprecipitated fraction compared to input DNA, measured by qPCR. | High, capable of detecting low levels of methylation. | High | Genome-wide or locus-specific analysis possible; does not rely on specific restriction sites.[4] | Can be biased by CpG density and antibody specificity; may have a potential for false-positive results.[4] |
| Bisulfite Sequencing | Chemical conversion of unmethylated cytosines to uracil, while methylated cytosines remain unchanged. | Direct visualization of methylation status at single-nucleotide resolution after sequencing. | Gold standard for single-base resolution.[5] | Low to High (depending on sequencing platform) | Provides the most detailed methylation information.[6] | DNA degradation due to harsh chemical treatment; can be complex and time-consuming.[7] |
| Fluorescence-Based Quantification | Incorporation of fluorescently labeled nucleotides or use of DNA-binding dyes to quantify the amount of synthesized methylated DNA. | Fluorescence intensity proportional to the amount of incorporated this compound. | High, with sensitivity comparable to radioactive methods.[8][9] | High | Rapid, non-radioactive, and suitable for high-throughput screening.[8][10] | Newer method with less established protocols for this specific application; may require specialized reagents.[11][12] |
Experimental Protocols
Detailed methodologies for the key validation techniques are provided below.
Protocol 1: Methylation-Sensitive Restriction Enzyme (MSRE) Digestion and qPCR
This protocol is adapted from established methods for analyzing gene-specific DNA methylation.[1][2]
1. PCR Product Generation:
-
Perform PCR using a standard protocol, substituting dCTP with this compound in the dNTP mix.
-
Purify the PCR product to remove primers and unincorporated nucleotides.
2. Restriction Enzyme Digestion:
-
Set up two reactions for each PCR product: one with a methylation-sensitive restriction enzyme (e.g., HpaII, which recognizes CCGG but is blocked by methylation of the internal cytosine) and a control reaction without the enzyme.[13]
-
A typical 20 µL digestion reaction includes:
-
Purified PCR product (100-500 ng)
-
10X Restriction Enzyme Buffer (2 µL)
-
Methylation-sensitive restriction enzyme (10-20 units)
-
Nuclease-free water to 20 µL
-
-
Incubate at the enzyme's optimal temperature (e.g., 37°C for HpaII) for 1-4 hours.
-
Inactivate the enzyme according to the manufacturer's instructions (e.g., heat inactivation at 65°C for 20 minutes).
3. Quantitative PCR (qPCR):
-
Use the digested and undigested PCR products as templates for qPCR.
-
Design qPCR primers that flank the restriction site of interest.
-
A typical 20 µL qPCR reaction includes:
-
2X SYBR Green qPCR Master Mix (10 µL)
-
Forward Primer (10 µM, 0.5 µL)
-
Reverse Primer (10 µM, 0.5 µL)
-
Template DNA (digested or undigested, 1-10 ng)
-
Nuclease-free water to 20 µL
-
-
Run the qPCR on a real-time PCR instrument.
4. Data Analysis:
-
Successful incorporation of this compound will protect the DNA from digestion, resulting in a similar Ct value for both the digested and undigested samples.
-
If this compound was not incorporated, the digested sample will show a significantly higher Ct value (or no amplification) compared to the undigested control.
Protocol 2: Methylated DNA Immunoprecipitation (MeDIP) followed by qPCR
This protocol is based on standard MeDIP procedures.[14][15]
1. PCR Product Generation and Fragmentation:
-
Generate and purify the this compound containing PCR product as described above.
-
Fragment the PCR product to an average size of 200-800 bp by sonication or enzymatic digestion. This is crucial as the anti-5mC antibody binding is more efficient on fragmented DNA.
2. Immunoprecipitation:
-
Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice.
-
Add an anti-5-methylcytosine antibody to the denatured DNA and incubate overnight at 4°C with rotation to allow for antibody-DNA complex formation.
-
Add Protein A/G magnetic beads to the mixture and incubate for 2 hours at 4°C with rotation to capture the antibody-DNA complexes.
-
Wash the beads multiple times with IP buffer to remove non-specifically bound DNA.
3. Elution and DNA Purification:
-
Elute the methylated DNA from the beads using an elution buffer containing Proteinase K to digest the antibody.
-
Purify the eluted DNA using a standard DNA purification kit.
4. Quantitative PCR (qPCR):
-
Perform qPCR on the immunoprecipitated DNA and an input control (a fraction of the fragmented DNA saved before immunoprecipitation).
-
Use primers specific to the target PCR product.
5. Data Analysis:
-
Calculate the enrichment of the target sequence in the MeDIP fraction relative to the input. A significant enrichment indicates successful incorporation of this compound.
Protocol 3: Bisulfite Sequencing
This protocol outlines the general steps for bisulfite sequencing of PCR products.[5][16][17]
1. PCR Product Generation and Purification:
-
Synthesize and purify the PCR product containing this compound.
2. Bisulfite Conversion:
-
Treat the purified PCR product with sodium bisulfite using a commercial kit (e.g., Qiagen EpiTect Bisulfite Kit). This reaction converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.
-
Purify the bisulfite-converted DNA.
3. Second Round of PCR:
-
Amplify the bisulfite-converted DNA using primers designed to be specific for the converted sequence (i.e., treating original unmethylated 'C's as 'T's).
4. Sequencing:
-
Sequence the PCR product from the second round of amplification using Sanger or next-generation sequencing methods.
5. Data Analysis:
-
Align the obtained sequence to the expected sequence.
-
Cytosines that remain as 'C' in the sequence correspond to incorporated 5-methylcytosines in the original PCR product. Cytosines that are read as 'T' were originally unmethylated.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for MSRE-qPCR and MeDIP-qPCR.
Caption: Workflow for MSRE-qPCR validation.
Caption: Workflow for MeDIP-qPCR validation.
Conclusion
The choice of method for validating this compound incorporation in PCR products depends on the specific requirements of the experiment, including the need for quantitative data, the desired resolution, available equipment, and throughput considerations. For a rapid and cost-effective screen of incorporation at specific sites, MSRE-qPCR is a robust choice. MeDIP-qPCR offers a more versatile approach, applicable to any region of the PCR product. For the highest level of detail, providing single-base resolution, bisulfite sequencing remains the gold standard, albeit with a more complex workflow. The emerging fluorescence-based methods hold promise for high-throughput applications and are worth considering as the technology matures. By understanding the principles and protocols of these techniques, researchers can confidently validate the successful incorporation of this compound, ensuring the reliability of their downstream applications.
References
- 1. MSRE-PCR for analysis of gene-specific DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Methylation Validation Methods: a Coherent Review with Practical Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for discovery and validation of methylated and hydroxymethylated DNA biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisulfite Sequencing for DNA Methylation Analysis of Primary Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 7. Methylation-sensitive restriction enzyme-droplet digital PCR assay for the one-step highly sensitive analysis of DNA methylation hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence-based high-throughput assay for human 5-methylcytosine DNA methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, this compound, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 15. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bcm.edu [bcm.edu]
- 17. The bisulfite genomic sequencing protocol [file.scirp.org]
A Comparative Guide to In Vitro DNA Methylation: 5-methyl-dCTP vs. Enzymatic Methods
In the landscape of epigenetic research, the ability to generate DNA with specific methylation patterns is crucial for understanding gene regulation, developing diagnostic standards, and advancing therapeutic strategies. This guide provides an objective comparison between two primary methods for in vitro DNA methylation: the incorporation of 5-methyl-2'-deoxycytidine-5'-triphosphate (5-methyl-dCTP) during DNA synthesis and post-synthetic enzymatic methylation using DNA methyltransferases (DNMTs).
Introduction to DNA Methylation Techniques
DNA methylation, primarily the addition of a methyl group to the C5 position of cytosine, is a fundamental epigenetic modification influencing gene expression and genome stability.[1][2][3] In laboratory settings, researchers often need to create methylated DNA for use as controls, standards, or to study the functional consequences of methylation.
Two dominant approaches exist for this purpose:
-
This compound Incorporation: This method introduces methylated cytosines during the polymerase chain reaction (PCR) by substituting standard dCTP with this compound. The DNA polymerase incorporates the modified nucleotide directly into the newly synthesized DNA strands.
-
Enzymatic Methylation: This technique employs enzymes, most commonly CpG Methyltransferase (M.SssI), to transfer a methyl group from a donor molecule (S-adenosylmethionine, SAM) to cytosines within a specific DNA sequence context (e.g., CpG dinucleotides) after the DNA has been synthesized.[4][5]
Mechanism of Action and Workflow
This compound Incorporation via PCR
This method leverages the DNA amplification process to generate methylated DNA. By replacing dCTP with this compound in the PCR master mix, any cytosine incorporated by the DNA polymerase will be a 5-methylcytosine.[6][7] This results in a DNA product where theoretically all cytosine positions are methylated. Some studies have shown that this compound can be incorporated as efficiently as canonical dCTP by certain DNA polymerases, such as the Q5 enzyme.[8][9] However, for some polymerases like Taq, amplification of certain templates can be challenging, potentially requiring protocol adjustments like increasing the denaturation temperature to overcome the increased stability of m5dC:dG base pairs.[10][11]
Caption: Workflow for generating methylated DNA using this compound during PCR.
Enzymatic DNA Methylation
This approach mimics the natural process of DNA methylation. It involves a post-synthetic modification of existing DNA. The most common enzyme used for this purpose is M.SssI, a CpG methyltransferase that specifically methylates the C5 position of cytosines within CpG dinucleotides.[4][5] The reaction requires the DNA substrate, the M.SssI enzyme, and the methyl donor S-adenosylmethionine (SAM). The enzyme is highly efficient and can achieve complete methylation of all CpG sites in as little as 15 minutes, depending on the manufacturer's protocol.[4]
Caption: Workflow for CpG-specific DNA methylation using M.SssI methyltransferase.
Performance Comparison
The choice between this compound incorporation and enzymatic methylation depends heavily on the specific application, required methylation pattern, and experimental context.
| Feature | This compound Incorporation | Enzymatic Methylation (M.SssI) |
| Principle | Co-polymerizational incorporation of a modified nucleotide (this compound) during DNA synthesis.[7] | Post-synthetic enzymatic transfer of a methyl group to specific sites on existing DNA.[4] |
| Specificity | Non-specific; methylates all cytosine residues incorporated. | Highly specific; methylates cytosines only within CpG dinucleotides.[5] |
| Pattern | Global methylation of all cytosines. | CpG-specific methylation pattern. |
| Efficiency | Dependent on polymerase fidelity and processivity. Can be as efficient as dCTP incorporation with some polymerases.[9] | Generally very high; can achieve complete methylation of target sites.[4] |
| Workflow | Simple; integrated into a standard PCR protocol. | Requires an additional enzymatic step with subsequent heat inactivation and potential purification.[5] |
| Time | Limited to the duration of PCR (typically 1-3 hours). | Requires a separate incubation step (15 minutes to several hours).[4][5] |
| Input DNA | Requires a DNA template that can be amplified by PCR. | Can be used on a wide variety of double-stranded DNA substrates (plasmids, genomic DNA, etc.). |
| Off-Target Effects | Not applicable in the traditional sense, but can lead to PCR bias or amplification failure with certain templates/polymerases.[10][11] | Minimal off-target activity reported; highly specific to the CpG context. |
| Applications | Creating fully methylated controls for methylation-sensitive assays, generating standards for methylation quantification.[7] | Epigenetic studies, in vitro methylation analysis, inhibiting restriction enzyme digestion, studying DNA-protein interactions.[4] |
Quantitative Data Summary
Direct quantitative comparisons in a single study are limited, but performance data can be compiled from various sources.
| Parameter | This compound Incorporation | Enzymatic Methylation (M.SssI) | Citation |
| Methylation Efficiency | Can be incorporated as efficiently as dCTP by Q5 DNA polymerase. | One unit protects 1 µg of λ DNA from BstUI cleavage in 1 hour; complete methylation in 15 mins is achievable. | [5][9] |
| Reaction Time | Governed by PCR cycling times (e.g., ~2 hours). | 15 minutes to 4+ hours for complete methylation, depending on conditions. | [4][5] |
| Completeness | Potentially 100% of all cytosines. | >95% of CpG sites. | [4] |
Logical Application in Epigenetic Research
Both methods produce methylated DNA that serves as a vital tool for probing the complex machinery of epigenetic regulation. The generated DNA can be used to study how methylation affects DNA-protein interactions, chromatin structure, and ultimately, gene transcription.
References
- 1. DNA Methylation | EpigenTek [epigentek.com]
- 2. Frontiers | 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer [frontiersin.org]
- 3. 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. files.zymoresearch.com [files.zymoresearch.com]
- 6. files.zymoresearch.com [files.zymoresearch.com]
- 7. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, this compound, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 5-methyl-dCTP and 5-hydroxymethyl-dCTP in Epigenetic Studies
In the dynamic field of epigenetics, the precise analysis of DNA modifications is paramount. Two key players in this landscape are 5-methylcytosine (5mC) and its oxidized derivative, 5-hydroxymethylcytosine (5hmC). The corresponding deoxynucleoside triphosphates, 5-methyl-dCTP (5-mdCTP) and 5-hydroxymethyl-dCTP (5-hmdCTP), are indispensable tools for researchers studying the roles of these modifications. This guide provides a comprehensive comparison of these two nucleotide analogs, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their work.
Unveiling the Roles of 5mC and 5hmC
5-methylcytosine is a well-established epigenetic mark crucial for regulating gene expression, while 5-hydroxymethylcytosine, generated by the oxidation of 5mC by Ten-eleven translocation (TET) enzymes, is now recognized not only as an intermediate in DNA demethylation but also as a stable epigenetic mark with its own distinct functions.[1][2][3][4] The ability to distinguish between these two modifications is essential for a complete understanding of epigenetic regulation in health and disease.
Performance in Enzymatic Reactions: A Head-to-Head Comparison
The utility of 5-mdCTP and 5-hmdCTP in molecular biology applications hinges on their ability to be incorporated into DNA by various DNA polymerases. The efficiency of this incorporation can vary depending on the polymerase used.
Recent studies have shown that for high-fidelity polymerases like Q5 DNA polymerase, both this compound and 5-hydroxymethyl-dCTP are incorporated into DNA as efficiently as the natural dCTP.[5] However, for other commonly used polymerases such as Taq and Vent, the incorporation of 5-mdCTP can be less efficient under standard PCR conditions.[6][7][8] This can often be overcome by optimizing the PCR protocol, for instance, by increasing the denaturation temperature.[6][7][8]
Below is a summary of the available data on the performance of these modified nucleotides with different DNA polymerases.
| DNA Polymerase | This compound (5-mdCTP) Performance | 5-hydroxymethyl-dCTP (5-hmdCTP) Performance |
| Q5 High-Fidelity DNA Polymerase | Incorporated as efficiently as dCTP.[5] | Incorporated as efficiently as dCTP.[5] |
| Taq DNA Polymerase | Can be inefficiently incorporated under standard conditions; requires protocol optimization (e.g., higher denaturation temperature).[6][7][8] | Generally incorporated by Taq polymerase.[9][10] |
| Vent DNA Polymerase | Can be inefficiently incorporated under standard conditions; requires protocol optimization.[6][7][8] | Data not readily available. |
| Pfu DNA Polymerase | Can be used for incorporation.[11] | Data not readily available. |
Commercial Availability and Quality
Both 5-mdCTP and 5-hmdCTP are commercially available from various suppliers. When selecting a product, it is crucial to consider its purity, concentration, and formulation.
| Feature | This compound (5-mdCTP) | 5-hydroxymethyl-dCTP (5-hmdCTP) |
| Purity | Typically ≥95% (HPLC).[12] | Typically ≥95% (HPLC).[9] |
| Form | Commonly supplied as a solution in water.[12] | Commonly supplied as a solution in water.[9] |
| Concentration | Usually available at 10 mM or 100 mM.[13][14] | Usually available at 100 mM.[9] |
| Storage | Recommended storage at -20°C.[12][13] | Recommended storage at -20°C.[9][15] |
| Common Suppliers | Jena Bioscience[12], Zymo Research[13][14], APExBIO[16], Blue Tiger Scientific[17] | Jena Bioscience[9], Zymo Research[15], Abcam[18], BOC Sciences[] |
Experimental Protocols
Detailed methodologies are critical for the successful application of 5-mdCTP and 5-hmdCTP in epigenetic research. Below are protocols for key experiments.
Protocol 1: PCR-based Generation of Methylated and Hydroxymethylated DNA Controls
This protocol allows for the creation of DNA fragments containing either 5mC or 5hmC, which are essential as controls in various downstream applications.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (dATP, dGTP, dTTP)
-
5-mdCTP or 5-hmdCTP
-
DNA Polymerase (e.g., Q5 High-Fidelity DNA Polymerase or Taq DNA Polymerase)
-
10X PCR Buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions. For a 50 µL reaction, combine the following components:
Component Volume Final Concentration 10X PCR Buffer 5 µL 1X dNTP mix (10 mM each of dATP, dGTP, dTTP) 1 µL 200 µM each 5-mdCTP or 5-hmdCTP (10 mM) 1 µL 200 µM Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM DNA Template (10 ng/µL) 1 µL 10 ng DNA Polymerase 0.5 µL As recommended | Nuclease-free water | to 50 µL | |
-
-
PCR Cycling Conditions (Standard):
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30 seconds/kb
-
-
Final Extension: 72°C for 2 minutes
-
Hold: 4°C
-
-
Optimization for Taq Polymerase with 5-mdCTP:
-
Analysis:
-
Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of the desired fragment.
-
Purify the PCR product for use as a methylated or hydroxymethylated control.
-
Protocol 2: Oxidative Bisulfite Sequencing (oxBS-Seq)
This method allows for the single-base resolution mapping of 5mC by chemically oxidizing 5hmC prior to bisulfite treatment. By comparing the results of oxBS-Seq with standard bisulfite sequencing (BS-Seq), the locations of 5hmC can be inferred.[2]
Materials:
-
Genomic DNA
-
Oxidation solution (e.g., potassium perruthenate, KRuO4)
-
Bisulfite conversion reagent
-
PCR amplification reagents
-
Sequencing platform
Procedure:
-
DNA Fragmentation: Shear genomic DNA to the desired fragment size.
-
Oxidation:
-
Denature the DNA fragments.
-
Treat the single-stranded DNA with an oxidizing agent (e.g., KRuO4) to convert 5hmC to 5-formylcytosine (5fC). 5mC remains unmodified.
-
-
Bisulfite Conversion:
-
Perform bisulfite treatment on the oxidized DNA. This converts unmethylated cytosines and 5fC to uracil (U), while 5mC remains as cytosine (C).
-
-
Library Preparation and PCR:
-
Prepare a sequencing library from the bisulfite-converted DNA.
-
Amplify the library using a polymerase that can read through uracils.
-
-
Sequencing and Data Analysis:
-
Sequence the library.
-
In parallel, perform standard BS-Seq on the same genomic DNA sample (where both 5mC and 5hmC are read as C).
-
Align both sets of sequencing reads to a reference genome.
-
The percentage of 5mC at a specific cytosine position is determined from the oxBS-Seq data (%C reads).
-
The percentage of 5hmC is calculated by subtracting the %5mC (from oxBS-Seq) from the total percentage of modified cytosines (%C reads from BS-Seq).
-
Protocol 3: TET-assisted Bisulfite Sequencing (TAB-Seq)
TAB-Seq provides a direct, single-base resolution map of 5hmC.[1][4][20]
Materials:
-
Genomic DNA
-
β-glucosyltransferase (β-GT) and UDP-glucose
-
Recombinant TET1 enzyme
-
Bisulfite conversion reagent
-
PCR amplification reagents (using a polymerase like PfuTurbo Cx Hotstart)[11]
-
Sequencing platform
Procedure:
-
Protection of 5hmC:
-
Treat genomic DNA with β-GT and UDP-glucose. This adds a glucose moiety to the hydroxyl group of 5hmC, forming β-glucosyl-5-hydroxymethylcytosine (5gmC). This protects 5hmC from subsequent oxidation.
-
-
Oxidation of 5mC:
-
Treat the DNA with a recombinant TET enzyme (e.g., mTet1). This oxidizes 5mC to 5-carboxylcytosine (5caC). Unmodified cytosines and the protected 5gmC are not affected.
-
-
Bisulfite Conversion:
-
Perform bisulfite treatment. This converts unmodified cytosines and 5caC to uracil (U). The protected 5gmC remains as 5gmC.
-
-
Library Preparation and PCR:
-
Prepare a sequencing library from the treated DNA.
-
Amplify the library. During PCR, 5gmC is read as cytosine (C), and uracil is read as thymine (T).
-
-
Sequencing and Data Analysis:
-
Sequence the library.
-
Align the reads to a reference genome.
-
Cytosines that are read as 'C' in the final sequence represent the original positions of 5hmC.
-
Visualizing Epigenetic Pathways and Workflows
To further clarify the complex processes involved in epigenetic modifications and their analysis, the following diagrams illustrate the DNA demethylation pathway and the experimental workflows for oxBS-Seq and TAB-Seq.
Conclusion
This compound and 5-hydroxymethyl-dCTP are powerful tools for dissecting the complexities of DNA methylation and hydroxymethylation. Understanding their behavior with different enzymatic systems and the appropriate experimental contexts for their use is crucial for generating accurate and reliable data. This guide provides a foundational understanding and practical protocols to empower researchers in their epigenetic investigations. As our knowledge of the "sixth base" and its counterparts continues to grow, the informed use of these nucleotide analogs will be instrumental in pushing the boundaries of epigenetic research.
References
- 1. epigenie.com [epigenie.com]
- 2. epigenie.com [epigenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, this compound, and 5-Hydroxymethyl-dCTP [mdpi.com]
- 6. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Hydroxymethyl-dCTP, Nucleotides & Nucleosides for DNA (De)Methylation - Jena Bioscience [jenabioscience.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, 5-Methyl Cytidines and Uridines - Jena Bioscience [jenabioscience.com]
- 13. zymoresearch.com [zymoresearch.com]
- 14. files.zymoresearch.com [files.zymoresearch.com]
- 15. files.zymoresearch.com [files.zymoresearch.com]
- 16. apexbt.com [apexbt.com]
- 17. bluetigerscientific.com [bluetigerscientific.com]
- 18. Abcam 5-Hydro x ymethyl-dCTP (aqueous solution), MethylTaq DNA polymerase | Fisher Scientific [fishersci.com]
- 20. Tet-Assisted Bisulfite Sequencing (TAB-seq). | Semantic Scholar [semanticscholar.org]
Verifying 5-Methyl-dCTP Incorporation: A Comparative Guide to Restriction Digest Analysis
For researchers, scientists, and drug development professionals, accurately verifying the incorporation of modified nucleotides like 5-methyl-dCTP into DNA is crucial for a multitude of applications, from epigenetic studies to the development of novel therapeutics. Restriction digest analysis offers a straightforward and cost-effective method for this verification. This guide provides a detailed comparison of this technique with alternative methods, complete experimental protocols, and supporting data to aid in selecting the most appropriate method for your research needs.
Performance Comparison: Restriction Digest Analysis vs. Alternative Methods
The choice of method for verifying this compound incorporation depends on several factors, including the required sensitivity, throughput, and budget. While restriction digest analysis is a classical and accessible method, other techniques offer distinct advantages in terms of quantification and resolution.
| Feature | Restriction Digest Analysis | Bisulfite Sequencing | Methylation-Specific PCR (MSP) | MSRE-ddPCR |
| Principle | Cleavage of DNA by methylation-sensitive restriction enzymes. | Chemical conversion of unmethylated cytosines to uracil, followed by sequencing. | PCR amplification with primers specific for methylated or unmethylated DNA after bisulfite treatment. | Combination of methylation-sensitive restriction enzyme digestion with droplet digital PCR for absolute quantification. |
| Qualitative/Quantitative | Semi-quantitative | Quantitative (single-base resolution) | Qualitative/Semi-quantitative | Quantitative |
| Sensitivity | Moderate; dependent on gel resolution and detection method. | High; considered the "gold standard".[1] | High, but prone to false positives.[2][3] | Very high; suitable for low-input DNA.[4] |
| DNA Input | µg range | ng to µg range | ng range | pg to ng range[4] |
| Cost | Low | High | Low | Moderate |
| Throughput | Low to moderate | High (with next-generation sequencing) | High | High |
| Advantages | Simple, rapid, and inexpensive.[5] | Provides single-base resolution methylation maps.[1] | Fast and requires minimal specialized equipment.[3] | Absolute quantification without a standard curve; high sensitivity.[4] |
| Disadvantages | Limited to specific recognition sites; not easily quantifiable. | Bisulfite treatment can degrade DNA; complex data analysis.[1][4] | Only interrogates a few CpG sites at a time; potential for primer bias.[2] | Requires specialized ddPCR equipment; limited to enzyme recognition sites. |
Experimental Workflow & Logical Relationships
The following diagrams illustrate the experimental workflow for verifying this compound incorporation using restriction digest analysis and the underlying logic of how methylation-sensitive enzymes differentiate between methylated and unmethylated DNA.
Detailed Experimental Protocol: Restriction Digest Analysis of a PCR Product Containing this compound
This protocol is adapted from a method for generating partially digested DNA fragments by incorporating this compound into a PCR product.[6][7][8]
1. PCR Amplification with this compound
This step incorporates the modified nucleotide into the target DNA sequence.
-
Reaction Setup:
-
Template DNA: 1-10 ng
-
Forward Primer: 0.5 µM
-
Reverse Primer: 0.5 µM
-
dNTP mix (dATP, dGTP, dTTP): 200 µM each
-
dCTP: 100 µM
-
This compound: 100 µM (adjust ratio of dCTP to this compound to control methylation level)[7]
-
High-fidelity DNA Polymerase (e.g., Pfu, Q5): As per manufacturer's recommendation
-
10X PCR Buffer: 1X final concentration
-
Nuclease-free water: to final volume (e.g., 50 µL)
-
-
PCR Cycling Conditions (example):
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 20-30 seconds (optimize for specific primers)
-
Extension: 72°C for 30-60 seconds per kb
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
2. PCR Product Purification
It is crucial to purify the PCR product to remove unincorporated dNTPs, primers, and the polymerase, which can interfere with the subsequent restriction digest.
-
Use a commercial PCR purification kit (e.g., spin column-based) according to the manufacturer's instructions.
-
Elute the purified PCR product in nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Quantify the concentration of the purified PCR product using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
3. Restriction Enzyme Digestion
This step uses a methylation-sensitive restriction enzyme to test for the incorporation of this compound. A parallel digestion with a methylation-insensitive isoschizomer can serve as a positive control for digestion.
-
Selection of Restriction Enzyme: Choose an enzyme whose recognition site is present in your PCR product and is known to be blocked by cytosine methylation. A classic example is the isoschizomer pair HpaII (methylation-sensitive) and MspI (methylation-insensitive), which both recognize CCGG.
-
Digestion Setup (for a 20 µL reaction):
-
Purified PCR product: ~200-500 ng
-
10X Restriction Enzyme Buffer: 2 µL
-
Methylation-sensitive restriction enzyme (e.g., HpaII): 1 µL (typically 10 units)
-
Nuclease-free water: to 20 µL
-
-
Control Reactions:
-
No Enzyme Control: Same as above but replace the enzyme with water. This shows the undigested PCR product.
-
Unmethylated Control: Perform a parallel PCR with only dCTP (no this compound) and digest it with the same enzyme. This confirms the enzyme is active on unmethylated DNA.
-
Isoschizomer Control (Optional but Recommended): Digest the this compound containing PCR product with a methylation-insensitive isoschizomer (e.g., MspI). This confirms that the DNA is digestible and that any lack of cutting with the sensitive enzyme is due to methylation.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the specific enzyme (usually 37°C) for 1-4 hours. For some enzymes, a shorter or longer incubation may be required.
-
4. Agarose Gel Electrophoresis
The final step is to visualize the results of the digestion.
-
Prepare a 1-2% agarose gel containing a DNA stain (e.g., ethidium bromide or a safer alternative). The percentage of agarose will depend on the expected sizes of the DNA fragments.
-
Load the entire digestion reaction mixed with loading dye into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-120 V) until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under UV light or with a suitable gel imaging system.
5. Interpretation of Results
-
Successful this compound Incorporation: The PCR product digested with the methylation-sensitive enzyme will show a band corresponding to the uncut PCR product, or a different banding pattern compared to the unmethylated control, indicating that the enzyme was blocked by the incorporated 5-methyl-cytosines.
-
No this compound Incorporation: The banding pattern of the methylated PCR product will be identical to that of the unmethylated control, indicating that the enzyme was able to cut the DNA.
-
Controls: The "no enzyme" control should show a single band of the expected PCR product size. The unmethylated control should show the expected digested fragments. The isoschizomer control should show complete digestion of the this compound containing PCR product.
References
- 1. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic comparison of quantitative high-resolution DNA methylation analysis and methylation-specific PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Methylation Tools and Strategies: Methods in a Review | Asian Pacific Journal of Cancer Biology [waocp.com]
- 4. Methylation-sensitive restriction enzyme-droplet digital PCR assay for the one-step highly sensitive analysis of DNA methylation hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel method for producing partial restriction digestion of DNA fragments by PCR with 5-methyl-CTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Navigating 5-Methylcytosine Detection: A Comparative Guide to Bisulfite Sequencing and Its Alternatives on Synthesized DNA
For researchers, scientists, and drug development professionals engaged in epigenetic analysis, the accurate detection of 5-methylcytosine (5mC) is paramount. This guide provides an objective comparison of bisulfite sequencing and alternative enzymatic methods for the analysis of DNA synthesized with 5-methyl-dCTP, offering a clear perspective on performance metrics and methodologies supported by experimental data.
The gold-standard for DNA methylation analysis has traditionally been bisulfite sequencing. This chemical method relies on the differential conversion of unmethylated cytosines to uracil, while 5-methylcytosines remain largely unreactive. Subsequent sequencing reveals the original methylation status at single-base resolution. However, the harsh chemical treatment inherent in bisulfite sequencing can lead to DNA degradation and may not distinguish 5mC from other modifications like 5-hydroxymethylcytosine (5hmC).
Newer enzymatic methods have emerged as gentler alternatives, promising higher DNA recovery and the ability to differentiate between various cytosine modifications. This guide delves into a comparison of these techniques, using DNA synthesized with this compound as a benchmark for evaluating their performance in a controlled, fully methylated context.
Performance Comparison of Methylation Sequencing Methods
The following tables summarize key performance metrics for traditional bisulfite sequencing and emerging enzymatic alternatives based on studies utilizing synthetic DNA templates containing 5-methylcytosine.
| Method | Principle | Conversion Efficiency of 5mC | DNA Degradation | Ability to Distinguish 5mC from 5hmC |
| Bisulfite Sequencing (BS-Seq) | Chemical conversion of unmethylated cytosine to uracil using sodium bisulfite. | High (5mC is protected) | Significant[1] | No[2][3] |
| Oxidative Bisulfite Seq (oxBS-Seq) | Chemical oxidation of 5hmC to 5-formylcytosine (5fC) followed by bisulfite treatment. | High (5mC is protected) | Significant | Yes (by comparing BS-Seq and oxBS-Seq results)[3][4] |
| Enzymatic Methyl-seq (EM-seq) | Enzymatic protection of 5mC and 5hmC followed by deamination of unmodified cytosines. | High (5mC is protected) | Minimal[5][6] | No (in standard protocol)[6][7] |
| TET-assisted Pyridine Borane Seq (TAPS) | TET enzyme oxidation of 5mC and 5hmC followed by chemical reduction. | High (5mC is converted) | Minimal | Yes (with modifications to the protocol)[5] |
| Method | Input DNA Amount | Key Advantages | Key Disadvantages |
| Bisulfite Sequencing (BS-Seq) | Nanograms to micrograms | Well-established method, cost-effective reagents.[1] | DNA degradation, harsh chemical treatment, cannot distinguish 5mC and 5hmC.[1] |
| Oxidative Bisulfite Seq (oxBS-Seq) | Nanograms to micrograms | Allows for the distinction between 5mC and 5hmC.[3][4] | Requires two separate sequencing runs, subject to DNA degradation. |
| Enzymatic Methyl-seq (EM-seq) | Picograms to nanograms | Gentle on DNA, higher library complexity and yield.[5][6] | In the standard protocol, does not distinguish between 5mC and 5hmC.[6][7] |
| TET-assisted Pyridine Borane Seq (TAPS) | Nanograms | Gentle on DNA, can distinguish between 5mC and 5hmC. | Newer method, potentially more complex protocol. |
Experimental Workflows
To provide a clearer understanding of the methodologies, the following diagrams illustrate the key steps in bisulfite sequencing and enzymatic methyl-seq when analyzing DNA synthesized with this compound.
References
- 1. Ultrafast bisulfite sequencing detection of 5-methylcytosine in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Behaviour of 5-Hydroxymethylcytosine in Bisulfite Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic methyl-seq - Wikipedia [en.wikipedia.org]
- 7. neb.com [neb.com]
Navigating the Methylation Maze: A Comparative Guide to Sanger Sequencing and Alternative Methods for Methylation Status Confirmation
For researchers, scientists, and drug development professionals delving into the intricate world of epigenetics, accurately determining the methylation status of DNA is paramount. This guide provides an objective comparison of Sanger sequencing for confirming methylation status, particularly in the context of bisulfite-converted DNA, with other widely used techniques. We will explore the underlying principles, experimental workflows, and performance metrics of each method, offering supporting data to guide your selection of the most appropriate technique for your research needs.
The addition of a methyl group to the fifth carbon of a cytosine residue, creating 5-methylcytosine (5mC), is a fundamental epigenetic modification. It plays a crucial role in gene regulation, cellular differentiation, and the development of various diseases, including cancer. Consequently, the precise mapping of DNA methylation patterns is a key objective in many biological and clinical studies.
While Next-Generation Sequencing (NGS) has revolutionized genome-wide methylation analysis, targeted analysis of specific genomic regions remains a common requirement. This guide focuses on methods suitable for such targeted investigations, with a primary focus on the venerable Sanger sequencing method and its comparison with pyrosequencing and Methylation-Specific PCR (MSP).
Sanger Sequencing for Methylation Analysis: The Gold Standard Revisited
Sanger sequencing, the classical chain-termination method, remains a valuable tool for DNA methylation analysis due to its high accuracy and relatively straightforward workflow, especially for validating findings from genome-wide screens or for studying specific candidate genes.[1][2] The most common approach involves treating genomic DNA with sodium bisulfite prior to PCR amplification and sequencing.
Bisulfite treatment deaminates unmethylated cytosines, converting them to uracils, while methylated cytosines remain unchanged. Subsequent PCR amplification replaces uracils with thymines. By comparing the sequence of the bisulfite-treated DNA to the original untreated sequence, the methylation status of each CpG site can be determined. A cytosine that remains a cytosine in the sequence was methylated, while a cytosine that is read as a thymine was unmethylated.[3]
Experimental Workflow: Sanger Sequencing of Bisulfite-Converted DNA
The following diagram illustrates the key steps in determining methylation status using Sanger sequencing after bisulfite conversion.
Caption: Workflow for Sanger sequencing-based methylation analysis.
Detailed Experimental Protocol: Sanger Sequencing of Bisulfite-Converted DNA
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from the sample of interest using a standard DNA extraction kit.
-
Bisulfite Conversion: Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercial kit (e.g., EZ DNA Methylation-Gold™ Kit, Zymo Research). This step converts unmethylated cytosines to uracils.
-
PCR Amplification:
-
Design PCR primers specific to the bisulfite-converted DNA sequence of the target region. Primers should not contain CpG sites if possible to avoid amplification bias.[4]
-
Perform PCR using a hot-start DNA polymerase suitable for amplifying bisulfite-treated DNA. A typical reaction mixture includes:
-
2 µL of bisulfite-converted DNA
-
10 µL of 2x PCR Master Mix
-
1 µL of each 10 µM forward and reverse primer
-
Nuclease-free water to a final volume of 20 µL
-
-
Use the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 30 s, 55-60°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 5 min.[5]
-
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a PCR purification kit or gel extraction.
-
Sanger Sequencing:
-
Perform cycle sequencing using the purified PCR product as a template and one of the PCR primers.
-
Purify the sequencing reaction products.
-
Analyze the products on a capillary electrophoresis-based genetic analyzer.
-
-
Data Analysis: Align the resulting sequence chromatogram with the expected sequence of the bisulfite-converted DNA. The presence of a cytosine peak at a CpG site indicates methylation, while a thymine peak indicates a lack of methylation. The relative peak heights can provide a semi-quantitative estimate of the methylation level in the original sample population.
Alternative Methods for Targeted Methylation Analysis
While Sanger sequencing is reliable, other methods offer advantages in terms of throughput, quantification, and cost-effectiveness for specific applications.
Pyrosequencing: Quantitative Analysis in Real-Time
Pyrosequencing is a "sequencing-by-synthesis" method that provides quantitative methylation analysis at single-CpG resolution.[6][7] After bisulfite treatment and PCR amplification (using a biotinylated primer), the biotinylated single-stranded PCR product is used as a template for sequencing. The release of pyrophosphate upon nucleotide incorporation is detected as light, and the light intensity is proportional to the number of nucleotides incorporated. This allows for the precise quantification of the C/T ratio at each CpG site, representing the percentage of methylation.[8]
Experimental Workflow: Pyrosequencing for Methylation Analysis
Caption: Workflow for pyrosequencing-based methylation analysis.
Detailed Experimental Protocol: Pyrosequencing
-
Genomic DNA Isolation and Bisulfite Conversion: Follow steps 1 and 2 as described for Sanger sequencing.
-
Biotinylated PCR Amplification:
-
Design PCR primers for the bisulfite-converted DNA, with one primer being 5'-biotinylated.
-
Perform PCR as described for Sanger sequencing.
-
-
Sample Preparation for Pyrosequencing:
-
Immobilize the biotinylated PCR products on streptavidin-coated Sepharose beads.
-
Wash and denature the captured DNA to obtain single-stranded templates.
-
Anneal a sequencing primer to the template DNA.
-
-
Pyrosequencing Reaction:
-
Perform the pyrosequencing reaction according to the manufacturer's instructions (e.g., using a PyroMark system). The instrument dispenses dNTPs sequentially, and the resulting light signals are recorded in a pyrogram.
-
-
Data Analysis: The software analyzes the pyrogram to calculate the percentage of methylation at each CpG site based on the ratio of incorporated C (from methylated cytosine) to T (from unmethylated cytosine).
Methylation-Specific PCR (MSP): A Rapid and Sensitive Screening Tool
Methylation-Specific PCR (MSP) is a simple, rapid, and highly sensitive method for the qualitative assessment of methylation status.[9][10][11] This technique utilizes two pairs of PCR primers that are designed to specifically anneal to either the methylated or the unmethylated bisulfite-converted DNA sequence.[10] The presence of a PCR product with the "methylated" primer set indicates methylation, while a product with the "unmethylated" primer set indicates a lack of methylation.
Experimental Workflow: Methylation-Specific PCR (MSP)
Caption: Workflow for Methylation-Specific PCR (MSP).
Detailed Experimental Protocol: Methylation-Specific PCR (MSP)
-
Genomic DNA Isolation and Bisulfite Conversion: Follow steps 1 and 2 as described for Sanger sequencing.
-
Primer Design: Design two pairs of primers for the bisulfite-converted DNA:
-
Methylated (M) primers: Contain CpG sites in their sequence, designed to be complementary to the sequence where methylated cytosines were not converted.
-
Unmethylated (U) primers: Also span CpG sites, but are designed to be complementary to the sequence where unmethylated cytosines were converted to uracils (and subsequently amplified as thymines).
-
-
PCR Amplification: Perform two separate PCR reactions for each sample, one with the M primers and one with the U primers. The PCR conditions should be optimized for each primer set.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates the absence of methylation. The presence of bands in both lanes suggests heterogeneous methylation in the sample.
The Role of 5-methyl-dCTP in Methylation Studies
While not a direct method for determining the methylation status of a sample, PCR with this compound is a valuable tool for generating fully methylated control DNA.[12][13] By replacing dCTP with this compound in a PCR reaction, the resulting amplicons will have all cytosines methylated.[14][15] This methylated DNA can then be used as a positive control in various methylation analysis workflows, including bisulfite sequencing and MSP, to ensure the reliability of the experimental results. It's important to note that amplifying DNA with this compound can be challenging and may require optimization of PCR conditions, such as increasing the denaturation temperature.[13][16]
Quantitative Comparison of Methylation Analysis Methods
The choice of method for methylation analysis depends on various factors, including the research question, the number of samples, the required level of quantification, and the available budget. The following table provides a summary of the key performance metrics for the discussed methods.
| Feature | Sanger Sequencing (after Bisulfite) | Pyrosequencing | Methylation-Specific PCR (MSP) |
| Principle | Chain termination sequencing of bisulfite-converted DNA | Sequencing by synthesis, detecting pyrophosphate release | Differential amplification with methylation-specific primers |
| Output | Qualitative/Semi-quantitative sequence data | Quantitative methylation percentage at each CpG | Qualitative (methylated/unmethylated) |
| Resolution | Single base | Single base | Region-specific (primer-dependent) |
| Sensitivity | Moderate (can detect as low as 10-20% methylation) | High (can detect as low as 5% methylation) | Very high (can detect <0.1% methylated alleles)[10] |
| Throughput | Low to moderate | Moderate to high | High |
| DNA Input | 10-50 ng per PCR | 10-20 ng per PCR | 1-10 ng per PCR |
| Cost per Sample | Moderate | High | Low |
| Advantages | High accuracy, provides sequence context | Highly quantitative, real-time analysis | Rapid, cost-effective, highly sensitive |
| Disadvantages | Low throughput, semi-quantitative | Shorter read lengths, higher instrument cost | Non-quantitative, prone to false positives if not optimized |
Choosing the Right Method: A Decision Guide
To assist in selecting the most appropriate method for your research, the following decision tree highlights the key considerations.
Caption: Decision tree for selecting a targeted methylation analysis method.
Conclusion
The choice of method for confirming DNA methylation status is a critical decision in experimental design. Sanger sequencing, following bisulfite treatment, offers a reliable and accurate method for detailed analysis of specific genomic regions. For high-throughput quantitative analysis, pyrosequencing is a powerful alternative. When rapid, sensitive, and cost-effective screening of methylation status is the primary goal, MSP is an excellent choice. By understanding the principles, workflows, and comparative performance of these techniques, researchers can confidently select the most suitable approach to unravel the complexities of DNA methylation in their field of study.
References
- 1. base4.co.uk [base4.co.uk]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Bisulfite Sequencing for DNA Methylation Analysis of Primary Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative DNA Methylation Analysis by Pyrosequencing® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of DNA Methylation by Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylation-specific PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylation-Specific PCR (MSP) Service, Bisulfite Sequencing Service | CD BioSciences [epigenhub.com]
- 11. atlantis-press.com [atlantis-press.com]
- 12. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 15. files.zymoresearch.com [files.zymoresearch.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 5-methyl-dCTP and 5-aza-dCTP in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of epigenetics, the ability to manipulate DNA methylation patterns is crucial for understanding gene regulation and developing novel therapeutic strategies. Two key molecules, 5-methyl-2'-deoxycytidine 5'-triphosphate (5-methyl-dCTP) and 5-aza-2'-deoxycytidine 5'-triphosphate (5-aza-dCTP), offer powerful, yet contrasting, capabilities in this domain. This guide provides an objective comparison of their effects on gene expression, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Opposing Roles in DNA Methylation
| Feature | This compound | 5-aza-dCTP |
| Primary Function | Substrate for DNA methyltransferases (DNMTs); used to create hypermethylated DNA in vitro. | Inhibitor of DNA methyltransferases (DNMTs); leads to DNA hypomethylation. |
| Mechanism of Action | Incorporated into DNA during PCR, creating a template with 5-methylcytosine at specific positions. | Incorporated into DNA and covalently traps DNMTs, leading to their degradation and passive demethylation during DNA replication.[1][2] |
| Effect on Gene Expression | Primarily used to study the repressive effects of DNA methylation on gene expression in controlled experimental settings. | Can lead to the reactivation of silenced genes, particularly tumor suppressor genes, by reducing promoter hypermethylation.[3][4] |
| Common Applications | In vitro studies of methylation-sensitive protein-DNA interactions, creating methylated control DNA for methylation analysis assays.[5][6] | Cancer therapy (as the prodrug 5-azacytidine or decitabine), studies on the role of DNA methylation in development and disease.[7][8] |
Delving Deeper: Mechanisms of Action
The distinct effects of this compound and 5-aza-dCTP on gene expression stem from their fundamentally different interactions with the DNA methylation machinery.
This compound: The Building Block for Methylation
This compound is a naturally occurring modified nucleotide.[9] In experimental settings, it serves as a direct precursor for incorporating 5-methylcytosine into a DNA sequence during enzymatic synthesis, such as the Polymerase Chain Reaction (PCR).[6][10] By replacing standard dCTP with this compound in a PCR reaction, researchers can generate DNA fragments that are fully methylated at every cytosine residue. This allows for the investigation of how specific methylation patterns directly influence the binding of proteins to DNA and, consequently, gene transcription.
5-aza-dCTP: The Inhibitor of Methylation
5-aza-dCTP, the active triphosphate form of the prodrugs 5-azacytidine and decitabine (5-aza-2'-deoxycytidine), acts as a potent inhibitor of DNA methyltransferases (DNMTs).[1][11] During DNA replication, 5-aza-dCTP is incorporated into the newly synthesized DNA strand in place of dCTP.[1] The nitrogen atom at the 5th position of the pyrimidine ring in 5-azacytosine forms a covalent bond with the DNMT enzyme, trapping it on the DNA.[2] This irreversible binding leads to the degradation of the DNMT protein and prevents the methylation of newly synthesized DNA strands in subsequent replication cycles. The result is a passive, replication-dependent demethylation of the genome.[2]
Experimental Protocols
To assess the effects of these compounds on gene expression, a combination of techniques is typically employed.
Cell Culture and Treatment with 5-aza-2'-deoxycytidine
This protocol outlines the general procedure for treating cultured cells with 5-aza-dC to induce DNA demethylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
5-aza-2'-deoxycytidine (decitabine)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will not lead to confluency during the treatment period.
-
Stock Solution Preparation: Prepare a stock solution of 5-aza-dC in DMSO. Due to its instability in aqueous solutions, it is recommended to prepare fresh dilutions for each use.[12]
-
Treatment: The day after seeding, replace the medium with fresh medium containing the desired concentration of 5-aza-dC. A common concentration range is 1-10 µM.[12][13] The optimal concentration and duration of treatment should be determined empirically for each cell line.
-
Medium Changes: Due to the instability of 5-aza-dC, it is crucial to change the culture medium and add fresh drug every 24 hours.[12]
-
Duration: Treatment is typically carried out for 72 hours to allow for multiple cell divisions, which are necessary for passive demethylation.[12]
-
Harvesting: After the treatment period, cells can be harvested for downstream analysis of DNA methylation and gene expression.
Analysis of DNA Methylation
Several methods can be used to analyze changes in DNA methylation patterns.
-
Bisulfite Sequencing: This is considered the gold standard for single-base resolution of DNA methylation.[14][15] Sodium bisulfite treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[14] Subsequent PCR and sequencing reveal the methylation status of individual CpG sites.
-
Methylated DNA Immunoprecipitation (MeDIP): This technique uses an antibody specific to 5-methylcytosine to enrich for methylated DNA fragments.[16] The enriched DNA can then be analyzed by qPCR (MeDIP-qPCR) or next-generation sequencing (MeDIP-seq).
-
Luminometric Methylation Assay (LUMA): This method utilizes methylation-sensitive and insensitive restriction enzymes followed by pyrosequencing to quantify global DNA methylation levels.[15][16]
Analysis of Gene Expression
Changes in gene expression resulting from alterations in DNA methylation can be quantified using the following techniques.
-
Quantitative Real-Time PCR (RT-qPCR): This is a widely used method to measure the expression of specific genes.[17][18] It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by PCR amplification with gene-specific primers.[17][18] The amount of amplified product is monitored in real-time using fluorescent dyes or probes.[19]
-
RNA Sequencing (RNA-Seq): This high-throughput sequencing technique provides a comprehensive and quantitative profile of the entire transcriptome.[20][21] It allows for the discovery of novel transcripts and the analysis of differential gene expression on a genome-wide scale.[20]
Concluding Remarks
This compound and 5-aza-dCTP represent two sides of the same coin in the study of DNA methylation. While this compound is an indispensable tool for synthesizing methylated DNA in vitro to investigate the fundamental consequences of this epigenetic mark, 5-aza-dCTP is a powerful agent for inducing demethylation and reactivating gene expression in cellular and clinical contexts. A thorough understanding of their distinct mechanisms of action and the appropriate experimental methodologies is paramount for researchers aiming to unravel the complexities of epigenetic regulation and leverage this knowledge for therapeutic innovation.
References
- 1. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 3. 5-Aza-2'-deoxycytidine reactivates gene expression via degradation of pRb pocket proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 6. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparison of DNMT1 inhibitors by methylome profiling identifies unique signature of 5-aza-2'deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epicypher.com [epicypher.com]
- 15. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA Methylation Tools and Strategies: Methods in a Review | Asian Pacific Journal of Cancer Biology [waocp.com]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. elearning.unite.it [elearning.unite.it]
- 19. m.youtube.com [m.youtube.com]
- 20. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 21. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 5-methyl-dCTP Incorporation with Antibody-Based Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the accuracy and reliability of DNA methylation detection methods is paramount. This guide provides an objective comparison of enzymatically incorporated 5-methyl-dCTP as a control standard against widely used antibody-based detection methods for 5-methylcytosine (5mC).
This comparison focuses on the cross-validation of synthetically methylated DNA, generated through the incorporation of this compound during PCR, with its subsequent detection by antibody-based techniques such as Dot Blot and Methylated DNA Immunoprecipitation (MeDIP). The use of a defined, fully methylated substrate allows for a quantitative assessment of the antibody-based methods' performance, including sensitivity, specificity, and linearity.
Performance Comparison of 5mC Detection Methods
The following table summarizes the key performance characteristics of generating a 5-methylcytosine standard via this compound incorporation and its detection using two common antibody-based methods.
| Feature | This compound Incorporation (PCR) | Anti-5mC Dot Blot | Methylated DNA Immunoprecipitation (MeDIP)-qPCR |
| Principle | Enzymatic incorporation of this compound during DNA amplification to create a fully methylated DNA standard. | Immobilized DNA is incubated with a primary antibody specific for 5mC, followed by a labeled secondary antibody for detection. | Immunocapture of methylated DNA fragments using an anti-5mC antibody, followed by quantitative PCR of specific loci. |
| Resolution | Base-specific incorporation. | Region-specific (global methylation level of the spotted DNA). | Locus-specific, dependent on fragment size (typically 200-500 bp).[1] |
| Quantitative | Generates a standard of known methylation status (e.g., 100% methylated). | Semi-quantitative to quantitative with proper standards and densitometry. | Quantitative, provides relative enrichment of methylation at specific loci.[2] |
| Sensitivity | Not applicable (method for standard generation). | Can detect picogram to nanogram amounts of methylated DNA. | Can be performed with nanogram quantities of starting genomic DNA. |
| Specificity | High, determined by polymerase fidelity. | High for 5mC, but may show cross-reactivity with other modifications like 5-hydroxymethylcytosine (5hmC) depending on the antibody. | High for 5mC, but specificity is antibody-dependent. |
| Throughput | High, multiple fragments can be generated simultaneously. | High, multiple samples can be spotted on a single membrane.[3][4][5] | Moderate to high, depending on the number of loci analyzed by qPCR. |
| Cost | Low to moderate, dependent on PCR reagents and primers. | Low, requires basic laboratory equipment.[3][4] | Moderate, requires qPCR instrumentation and specific antibodies. |
| Time | Rapid (hours). | Moderate (several hours to overnight). | Moderate to long (1-2 days). |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for generating a methylated DNA standard using this compound incorporation and its subsequent analysis using antibody-based methods.
Experimental Protocols
Generation of Methylated DNA Standard via PCR
This protocol describes the generation of a fully methylated DNA control by substituting dCTP with this compound in a standard PCR reaction.[6][7][8][9]
Materials:
-
Unmethylated template DNA (e.g., plasmid or a purified PCR product)
-
Forward and reverse primers for the target sequence
-
DNA polymerase (e.g., Taq or a high-fidelity polymerase)
-
dNTP mix (dATP, dGTP, dTTP)
-
This compound solution
-
PCR buffer
-
Nuclease-free water
-
DNA purification kit
Procedure:
-
PCR Reaction Setup: Prepare a PCR master mix containing all components except the template DNA. For a typical 50 µL reaction, combine the appropriate amounts of PCR buffer, dATP, dGTP, dTTP, this compound, forward primer, reverse primer, and DNA polymerase.
-
Template Addition: Add the unmethylated template DNA to the master mix. A negative control reaction with dCTP instead of this compound should be included.
-
PCR Amplification: Perform PCR using an optimized thermal cycling program. Note that the incorporation of this compound can sometimes inhibit amplification, which may be overcome by increasing the denaturation temperature to 100°C.[6][8][9]
-
Verification: Run a small aliquot of the PCR product on an agarose gel to confirm successful amplification and the correct product size.
-
Purification: Purify the methylated PCR product using a standard DNA purification kit to remove primers, unincorporated nucleotides, and polymerase.
-
Quantification: Determine the concentration of the purified methylated DNA standard using a spectrophotometer or fluorometer.
Anti-5mC Dot Blot Analysis
This protocol outlines the detection and semi-quantification of global DNA methylation using an anti-5mC antibody.[3][4][5][10]
Materials:
-
Purified DNA samples (including the methylated standard and unmethylated control)
-
Positively charged nylon membrane
-
Denaturation solution (e.g., 0.4 M NaOH)
-
Neutralization solution (e.g., 1 M Tris-HCl, pH 7.5)
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-5-methylcytosine (anti-5mC)
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
DNA Denaturation: Denature the DNA samples by heating at 95-100°C for 10 minutes in a denaturation solution, then immediately place on ice.[10]
-
Spotting: Spot serial dilutions of the denatured DNA samples onto a positively charged nylon membrane.
-
Immobilization: Allow the membrane to air dry and then immobilize the DNA by UV crosslinking.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-5mC primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as in step 6.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the dot intensity using densitometry software. The signal intensity should be proportional to the amount of 5mC in the spotted DNA.
Methylated DNA Immunoprecipitation (MeDIP)-qPCR
This protocol describes the enrichment of methylated DNA fragments followed by quantitative PCR to assess methylation at specific genomic loci.[1][11][12]
Materials:
-
Genomic DNA (including the methylated standard and unmethylated control)
-
Sonication or enzymatic digestion reagents for DNA fragmentation
-
Anti-5mC antibody
-
Protein A/G magnetic beads
-
IP buffer
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR master mix
-
Primers for target and control loci
Procedure:
-
DNA Fragmentation: Fragment the genomic DNA to an average size of 200-500 bp by sonication or enzymatic digestion.[1]
-
Denaturation: Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice.
-
Immunoprecipitation: Incubate the denatured DNA with the anti-5mC antibody overnight at 4°C on a rotator.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the DNA-antibody mixture and incubate for 2 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with IP wash buffers to remove non-specifically bound DNA.
-
Elution: Elute the immunoprecipitated DNA from the beads using an elution buffer.
-
Proteinase K Digestion: Digest the antibody by adding Proteinase K and incubating at 55°C.
-
DNA Purification: Purify the eluted DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR on the immunoprecipitated DNA and an input control (a fraction of the starting fragmented DNA) using primers for specific methylated and unmethylated loci.
-
Data Analysis: Calculate the relative enrichment of methylated DNA at each locus by comparing the Ct values of the immunoprecipitated DNA to the input DNA.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. MeDIP-qPCR Service, MeDIP-based Service | CD BioSciences [epigenhub.com]
- 3. A 5-mC Dot Blot Assay Quantifying the DNA Methylation Level of Chondrocyte Dedifferentiation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A 5-mC Dot Blot Assay Quantifying the DNA Methylation Level of Chondrocyte Dedifferentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Detection of DNA Methylation by MeDIP and MBDCap Assays: An Overview of Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of methyl-DNA immunoprecipitation (MeDIP) and methyl-CpG binding domain (MBD) protein capture for genome-wide DNA methylation analysis reveal CpG sequence coverage bias - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-methyl-dCTP: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
When handling 5-methyl-dCTP, it is imperative to use personal protective equipment (PPE). This includes, at a minimum, safety glasses, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols. In case of contact, immediately flush the affected area with copious amounts of water.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound, primarily gathered from product information sheets.
| Property | Value |
| Molecular Formula | C₁₀H₁₈N₃O₁₃P₃ (free acid)[1] |
| Molecular Weight | 481.18 g/mol (free acid)[1] |
| Form | Aqueous solution[1] |
| Storage Temperature | -20°C[1][2] |
| pH | Approximately 7.0 - 7.5[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it is a synthetic nucleic acid molecule and, therefore, should be treated as potentially hazardous waste. The following protocol is based on general guidelines for hazardous chemical and recombinant DNA waste disposal.
Step 1: Decontamination of Liquid Waste
For liquid waste containing this compound, such as residual solutions or rinsates, chemical decontamination is the first critical step.
-
Method: Add a sufficient volume of fresh bleach to the liquid waste to achieve a final concentration of 10% bleach.[3]
-
Contact Time: Allow the bleach solution to sit for a minimum of 30 minutes to ensure complete decontamination.[3]
-
Neutralization (if required by local regulations): After decontamination, check the pH of the solution. If necessary, neutralize it to a pH between 6.0 and 8.0 before drain disposal. Always verify with your institution's Environmental Health and Safety (EH&S) department if drain disposal of the decontaminated solution is permissible.
Step 2: Disposal of Decontaminated Liquid
-
Verification: Confirm with your local EH&S guidelines whether the decontaminated and neutralized solution can be poured down the drain. Some institutions may require it to be collected as hazardous chemical waste regardless of decontamination.
-
Drain Disposal: If permitted, flush the drain with plenty of water after disposing of the decontaminated solution.
Step 3: Disposal of Solid Waste
Solid waste contaminated with this compound, such as pipette tips, tubes, and gloves, must be handled as regulated medical waste.
-
Segregation: Place all contaminated solid waste into a designated biohazard bag (red bag).
-
Storage: Store the sealed biohazard bag in a designated hazardous waste accumulation area.
-
Collection: Arrange for pickup and disposal by your institution's hazardous waste management service.
Step 4: Disposal of Original Containers
Empty original containers of this compound should be thoroughly rinsed before disposal.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., water).
-
Rinsate Disposal: The rinsate from this process must be collected and decontaminated as described in Step 1.
-
Container Disposal: After triple rinsing, the container can typically be disposed of in the regular trash. Deface the label to prevent any confusion.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound waste.
Disclaimer: This disposal procedure is a recommendation based on general laboratory safety principles and guidelines for similar substances. In the absence of a specific, official Safety Data Sheet for this compound, users must consult with their institution's Environmental Health and Safety (EH&S) department to ensure full compliance with local, state, and federal regulations.
References
Essential Safety and Logistical Information for Handling 5-methyl-dCTP
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial guidance on the proper handling, storage, and disposal of 5-methyl-dCTP (5-methyl-2'-deoxycytidine-5'-triphosphate), a nucleotide analog vital for various molecular biology applications, including DNA methylation studies and PCR. Adherence to these protocols is essential for personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and General Safety Precautions
When working with this compound, which is typically supplied as an aqueous solution, standard laboratory safety practices for handling non-hazardous chemicals should be followed. While not considered highly hazardous, direct contact and aerosol inhalation should always be minimized.
Minimum PPE Requirements:
-
Lab Coat: A standard, knee-length lab coat should be worn to protect skin and clothing from potential splashes.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[1][2]
-
Gloves: Disposable nitrile gloves are required to prevent skin contact.[1][3] Gloves should be changed immediately if they become contaminated.
General Handling Guidelines:
-
Work in a well-ventilated area.
-
Avoid the generation of aerosols. If there is a risk of aerosol formation, work should be conducted in a fume hood.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the material, even if gloves were worn.
-
Ensure that all containers are clearly labeled.
Procedural Guidance: Step-by-Step Handling of this compound
2.1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
This compound solutions are typically shipped on gel packs and should be stored at -20°C for long-term stability.[4]
-
Confirm the concentration and formulation (e.g., in water or a buffer solution) from the product datasheet.
2.2. Preparation and Use:
-
Before use, briefly centrifuge the vial to collect the solution at the bottom.[4]
-
Thaw the solution on ice. Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution upon first use is recommended.
-
Handle the solution using sterile, nuclease-free pipette tips and tubes to prevent contamination.
-
If dilution is necessary, use sterile, nuclease-free water or an appropriate buffer as specified by the manufacturer.
-
When pipetting, avoid mouth pipetting. Use a mechanical pipetting device.
2.3. Accidental Spills:
-
In the event of a small spill, absorb the liquid with an inert material (e.g., absorbent pads, vermiculite, or sand).
-
Clean the spill area with soap and water.
-
Place the contaminated absorbent material in a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's chemical spill response procedures.
Disposal Plan
While this compound is not classified as a hazardous chemical, its disposal should follow institutional and local regulations for chemical and biological waste.
3.1. Liquid Waste:
-
Small quantities of unused this compound solutions and contaminated buffers can often be disposed of down the drain with copious amounts of water, provided this is permitted by local regulations.
-
Alternatively, liquid waste containing this compound can be collected in a designated, labeled waste container and disposed of through your institution's chemical waste program.
3.2. Solid Waste:
-
Contaminated solid waste, such as pipette tips, tubes, and gloves, should be placed in a designated biohazardous or chemical waste container.
-
These materials should then be disposed of according to your institution's guidelines for laboratory waste, which may include autoclaving before being discarded with regular trash or incineration.[5][6][7]
Data Presentation
The following table summarizes key quantitative and qualitative data for this compound.
| Property | Value | Reference/Source |
| Chemical Formula | C₁₀H₁₈N₃O₁₃P₃ (free acid) | Jena Bioscience[4] |
| Molecular Weight | 481.18 g/mol (free acid) | Jena Bioscience[4] |
| Appearance | Colorless to slightly yellow solution in water | Jena Bioscience[4] |
| Storage Temperature | -20°C | Jena Bioscience[4] |
| pH | 7.5 ±0.5 | Jena Bioscience[4] |
| Shelf Life | Typically 12 months from the date of delivery when stored properly | Jena Bioscience[4] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ba.auburn.edu [ba.auburn.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. This compound, 5-Methyl Cytidines and Uridines - Jena Bioscience [jenabioscience.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. vpr.tamu.edu [vpr.tamu.edu]
- 7. med.nyu.edu [med.nyu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
